JWH-122
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKJQMKQFWYIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210965 | |
| Record name | JWH 122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-47-2 | |
| Record name | JWH 122 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH 122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44147RI31X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JWH-122: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the synthetic cannabinoid JWH-122, focusing on its interaction with cannabinoid receptors CB1 and CB2. This compound (1-pentyl-3-(4-methyl-1-naphthoyl)indole) is a potent naphthoylindole that acts as a full agonist at both receptor subtypes. This guide synthesizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes the core signaling pathways and experimental workflows.
Quantitative Analysis: Binding Affinity and Functional Potency
This compound demonstrates high-affinity binding to both human cannabinoid receptors, CB1 and CB2. Its functional activity as an agonist has been confirmed through various in vitro assays that measure downstream signaling events. The following tables summarize the key quantitative parameters that define its pharmacological profile.
Table 1: Cannabinoid Receptor Binding Affinity of this compound
| Compound | Receptor | Kᵢ (nM) | Assay Type | Radioligand | Cell Line/Tissue Source |
| This compound | hCB1 | 0.69 | Competitive Radioligand Binding | [³H]CP-55,940 or similar | HEK-293 or CHO cells expressing hCB1 |
| This compound | hCB2 | 1.2 | Competitive Radioligand Binding | [³H]CP-55,940 or similar | HEK-293 or CHO cells expressing hCB2 |
Kᵢ represents the inhibitory constant, indicating the concentration of this compound required to displace 50% of the radioligand from the receptor. A lower Kᵢ value signifies higher binding affinity.[1]
Table 2: Functional Activity of this compound at the CB1 Receptor
| Compound | Receptor | Parameter | Value | Assay Type |
| This compound-4 | hCB1 | Potency (Rank Order) | > Δ⁹-THC | Forskolin-stimulated cAMP inhibition |
Data from a study on this compound isomers, where this compound-4 is the parent compound, demonstrated its agonist activity with a potency greater than Δ⁹-THC in inhibiting cAMP production.[2]
Core Signaling Pathway of this compound
As a potent agonist, this compound activates the canonical signaling pathway associated with CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins of the Gi/o family. Upon activation, they modulate the activity of several intracellular effectors.
The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This action modulates the activity of protein kinase A (PKA) and subsequently affects gene transcription and other cellular functions.
Receptor-Independent and Off-Target Effects
While the primary mechanism of action for this compound is through CB1 and CB2 receptors, some studies have indicated potential off-target or receptor-independent effects, particularly concerning cellular toxicity. Research has shown that this compound can induce apoptosis (programmed cell death) through pathways that are not blocked by cannabinoid receptor antagonists.[3][4] These effects include the loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[3][4] In studies on kidney cells, this compound-induced mitochondrial membrane hyperpolarization was found to be receptor-dependent, but other apoptotic events were not, suggesting a complex mechanism involving both on-target and off-target actions.[5][6]
Experimental Protocols
The characterization of this compound's interaction with cannabinoid receptors relies on standardized in vitro assays. The following sections provide detailed methodologies for the key experiments used to generate the quantitative data presented above.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology
-
Membrane Preparation:
-
Culture HEK-293 or CHO cells stably expressing the human CB1 or CB2 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Competition Wells: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940, typically at its Kₔ concentration), the membrane preparation (5-20 µg protein), and serial dilutions of this compound.
-
Total Binding Wells: Contain radioligand and membranes, but no competitor compound.
-
Non-specific Binding Wells: Contain radioligand, membranes, and a saturating concentration of a high-affinity unlabeled ligand (e.g., 10 µM WIN 55,212-2) to block all specific binding.
-
Incubate the plate at 30°C for 60-90 minutes to reach binding equilibrium.
-
-
Harvesting and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioligand.
-
Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of G-proteins following receptor agonism. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, which is an early event in GPCR activation.
Methodology
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 3-5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate, typically used at a final concentration of 10-30 µM to maintain G-proteins in an inactive state.
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
Receptor-expressing cell membranes (prepared as in the binding assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, cell membranes (10-20 µg protein), and GDP.
-
Add serial dilutions of this compound or a reference agonist. For antagonist testing, a fixed concentration of agonist would be co-incubated with the antagonist.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Harvesting and Detection:
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Dry the filter plate, add a scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Subtract the basal binding (in the absence of agonist) from all readings.
-
Plot the stimulated [³⁵S]GTPγS binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Forskolin-Stimulated cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o protein activation by quantifying the inhibition of cAMP production.
Methodology
-
Cell Culture:
-
Culture cells stably expressing the CB1 or CB2 receptor (e.g., CHO-K1 or HEK-293) in a 96- or 384-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), for 15-30 minutes to prevent the degradation of cAMP.
-
Add serial dilutions of this compound or a reference agonist and incubate for another 15-30 minutes.
-
Stimulate the cells with forskolin (B1673556) (1-10 µM), an adenylyl cyclase activator, to induce cAMP production. Incubate for 15-30 minutes.
-
-
Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage inhibition of the forskolin-stimulated cAMP level against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Cannabinoids this compound and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
JWH-122: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-122 is a synthetic cannabinoid of the naphthoylindole family. First synthesized by John W. Huffman, it has been the subject of extensive research due to its high affinity for both the CB1 and CB2 cannabinoid receptors.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological profile of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, with the formal name (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a solid at room temperature.[3] Its chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H25NO | [3] |
| Molecular Weight | 355.48 g/mol | [4] |
| CAS Number | 619294-47-2 | [3] |
| Appearance | Tan powder | [5] |
| Melting Point | 88.9 °C | [5] |
| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 5 mg/ml | [3] |
| UV Max | 221.8 nm, 314.6 nm | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the N-alkylation of indole (B1671886) followed by a Friedel-Crafts acylation. This method is a common strategy for the preparation of various JWH analogues.[6]
Experimental Protocol: Synthesis of 1-Pentyl-3-(4-methyl-1-naphthoyl)indole (this compound)
Step 1: Synthesis of 1-Pentylindole
-
To a solution of indole in dimethyl sulfoxide (B87167) (DMSO), add powdered potassium hydroxide (B78521) (KOH).
-
Stir the mixture at room temperature.
-
Add 1-bromopentane dropwise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-pentylindole.
Step 2: Synthesis of this compound (Friedel-Crafts Acylation)
-
To a solution of 1-pentylindole in a dry, non-polar solvent (e.g., dichloromethane), add aluminum chloride (AlCl3) at 0 °C.
-
Stir the mixture at 0 °C for a short period.
-
Add a solution of 4-methyl-1-naphthoyl chloride in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it over ice-water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Pharmacological Properties
This compound is a potent agonist at both CB1 and CB2 receptors, with a slightly higher affinity for the CB1 receptor.[2]
| Receptor | Binding Affinity (Ki) | Reference |
| CB1 | 0.69 nM | [2] |
| CB2 | 1.2 nM | [2] |
Signaling Pathways
Activation of cannabinoid receptors by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols: Pharmacological Assays
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
-
Membrane Preparation: Prepare cell membranes from cells stably expressing human CB1 or CB2 receptors.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940), and varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) and calculate the Ki (binding affinity) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the cannabinoid receptor of interest in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the cells, followed by stimulation with forskolin (B1673556) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
ERK Phosphorylation Assay (Western Blot)
-
Cell Treatment: Treat cells expressing the cannabinoid receptor with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize the p-ERK signal to the total ERK signal to determine the extent of ERK activation.
Analytical Data
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Data | Reference |
| 1H NMR (CDCl3) | Signals corresponding to the pentyl chain, indole ring, and 4-methylnaphthalene moiety. | [5] |
| 13C NMR | Resonances consistent with the carbon skeleton of this compound. | [7] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 355, along with characteristic fragmentation patterns. | [8] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. | [9] |
Conclusion
This technical guide provides a detailed overview of the synthesis and chemical properties of this compound. The provided experimental protocols for its synthesis and pharmacological characterization offer a solid foundation for researchers investigating this and related synthetic cannabinoids. The data and diagrams presented herein are intended to facilitate a deeper understanding of this compound's chemistry and biology, thereby aiding in the development of novel therapeutic agents and a better understanding of the pharmacology of synthetic cannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Jwh 122 | C25H25NO | CID 44466638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. swgdrug.org [swgdrug.org]
- 6. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. academic.oup.com [academic.oup.com]
JWH-122: A Technical Guide to CB1 and CB2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-122, with a specific focus on its binding affinities for the cannabinoid receptors type 1 (CB1) and type 2 (CB2). This document summarizes key quantitative data, details common experimental protocols for affinity determination, and illustrates the associated signaling pathways.
Core Data Presentation: this compound Binding Affinity
This compound, a methylated analog of JWH-018, demonstrates high-affinity binding to both CB1 and CB2 receptors. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The accepted Ki values for this compound are presented below.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | CB1 | 0.69 | [1][2][3][4][5] |
| This compound | CB2 | 1.2 | [1][2][3][4][5] |
Experimental Protocols: Radioligand Binding Assay
The determination of cannabinoid receptor binding affinity, such as the Ki values for this compound, is most commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with a known high affinity for the receptor.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293T, CHO) stably transfected with human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, typically [³H]CP 55,940.
-
Test Compound: Unlabeled this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl with 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled cannabinoid receptor agonist like WIN 55,212-2.
-
Equipment: 96-well plates, cell harvester, glass fiber filters, and a scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to confluency.
-
Harvest and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of the non-specific binding control ligand, and the membrane preparation.
-
Competition Binding: Add assay buffer, the radioligand, serially diluted concentrations of this compound, and the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate, typically for 60-90 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add a scintillation cocktail and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) from the competition curve.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways of CB1 and CB2 Receptors
Caption: Signaling pathways for CB1 and CB2 receptors.
References
In Vitro Cellular Effects of JWH-122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cellular effects of the synthetic cannabinoid JWH-122. It summarizes key findings from published research, details experimental methodologies, and presents signaling pathways and workflows to facilitate a deeper understanding of its mechanisms of action at the cellular level.
Receptor Binding and Activation
This compound is a synthetic cannabinoid that exhibits affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Like many synthetic cannabinoids, it acts as an agonist at these receptors. The affinity and potency of this compound and its isomers have been characterized in various in vitro systems.
| Compound/Isomer | Assay Type | Cell Line | Receptor | Parameter | Value | Reference |
| This compound-4 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | > Δ⁹-THC | [2] |
| This compound-5 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | < this compound-4 | [2] |
| This compound-7 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | < this compound-5 | [2] |
| This compound-2 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | < this compound-7 | [2] |
| This compound-8 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | < this compound-2 | [2] |
| This compound-6 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | < this compound-8 | [2] |
| This compound-3 | cAMP Inhibition | HEK293T | Human CB1 | Potency (EC50) | < this compound-6 | [2] |
| JWH-073 | Competition Binding | Mouse Brain | CB1 | Affinity (Ki) | 8.9 ± 1.8 nM | [3][4] |
This assay is used to determine the potency and efficacy of cannabinoid receptor agonists.
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in an appropriate medium. The cells are then transfected with a plasmid encoding the human cannabinoid receptor 1 (CB1) and a biosensor plasmid, such as pGloSensor-22F, which reports changes in cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]
-
Cell Treatment: Transfected cells are seeded into assay plates. Prior to treatment, the medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent.
-
Agonist Stimulation: Cells are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. Concurrently, cells are treated with varying concentrations of the test compounds (e.g., this compound isomers).[2]
-
Data Acquisition: Luminescence is monitored in real-time using a plate reader. Agonist activity at the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels and a corresponding change in luminescence.
-
Data Analysis: The data are normalized and used to generate dose-response curves, from which potency (EC50) and efficacy (Emax) values are calculated.
Cytotoxicity and Cell Viability
Studies on the cytotoxic effects of this compound have yielded varied results depending on the cell type and concentrations used. In some cell lines, this compound induces a significant decrease in cell viability, while in others, no effect on viability is observed even at concentrations that trigger other cellular responses.
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| BeWo (placental) | Cell Viability | High concentrations | 48 hours | Significant decrease in viability | [5][6] |
| HK-2 (kidney) | MTT, LDH, Neutral Red | 1 nM - 1 µM | Not specified | No effect on cell viability | [1][7] |
| St-T1b (endometrial) | Cell Viability | 0.01 - 25 µM | Not specified | No reduction in cell viability | [8] |
| HepG2 (liver) | XTT Assay | Not specified | 24 hours | Positive for cytotoxicity (reduced viability) | [9] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Cell Seeding: Cells (e.g., BeWo or HK-2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are then incubated for a specified period (e.g., 24 or 48 hours).[10]
-
MTT Addition: Following treatment, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for several hours to allow viable cells with active mitochondria to reduce the yellow MTT to a purple formazan (B1609692) product.[10]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]
- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Cannabinoids this compound and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic cannabinoids and endometrial stromal cell fate: Dissimilar effects of this compound, UR-144 and WIN55,212-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of JWH-122 as a synthetic cannabinoid.
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-122, a synthetic cannabinoid, is a potent agonist of both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and metabolic pathways. Detailed experimental protocols and visual representations of signaling cascades and workflows are presented to facilitate further research and development in the field of cannabinoid science.
Introduction
This compound, or (4-methyl-1-naphthyl)-(1-pentylindol-3-yl)methanone, is a synthetic cannabinoid that belongs to the naphthoylindole family.[1] It was synthesized by John W. Huffman and has been identified as a component in various "herbal incense" products.[1] Like other synthetic cannabinoids, this compound mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis, by interacting with the endocannabinoid system. However, this compound often exhibits a higher potency and a different side-effect profile compared to THC, necessitating a thorough understanding of its pharmacological characteristics.
Receptor Binding Affinity
This compound demonstrates high-affinity binding to both CB1 and CB2 receptors. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.
| Receptor | Kᵢ (nM) | Reference |
| Human CB1 | 0.69 | [2] |
| Human CB2 | 1.2 | [2] |
Table 1: Binding Affinities (Kᵢ) of this compound for Human Cannabinoid Receptors.
Functional Activity
This compound acts as a full agonist at both CB1 and CB2 receptors, meaning it can elicit a maximal response from the receptor.[3] This is in contrast to THC, which is a partial agonist. The functional potency of this compound is often determined by measuring its ability to modulate intracellular signaling pathways, such as the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.
G-protein Signaling: cAMP Inhibition
Activation of the Gαi/o-coupled CB1 and CB2 receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4][5] The potency of a compound in this assay is expressed as the half-maximal effective concentration (EC₅₀).
| Assay | Receptor | EC₅₀ (nM) | Reference |
| cAMP Inhibition | Human CB1 | Data not consistently available in retrieved results. A study on this compound isomers showed this compound-4 to have a potent effect on cAMP inhibition.[3] | [3] |
Table 2: Functional Potency (EC₅₀) of this compound in cAMP Inhibition Assays.
β-Arrestin Recruitment
Upon agonist binding, G-protein coupled receptors (GPCRs) like the cannabinoid receptors also recruit β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G-protein-independent signaling cascades.[6][7] The potency and efficacy of this compound in recruiting β-arrestin can be determined using specialized assays.
| Assay | Receptor | EC₅₀ (nM) | Reference |
| β-Arrestin Recruitment | Human CB1/CB2 | Specific EC₅₀ values for this compound were not found in the search results. However, studies have demonstrated that its metabolites can activate cannabinoid receptors.[8] | [8] |
Table 3: Functional Potency (EC₅₀) of this compound in β-Arrestin Recruitment Assays.
Signaling Pathways
The activation of CB1 and CB2 receptors by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through the Gαi/o subunit, leading to a decrease in cAMP. The Gβγ subunits can modulate various ion channels and other effector enzymes. Furthermore, β-arrestin recruitment can lead to the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
Metabolism
This compound undergoes extensive phase I and phase II metabolism, primarily in the liver.[9] In vitro studies using human liver microsomes have identified several major metabolic pathways.[9]
-
Phase I Metabolism: The primary routes of phase I metabolism include:
-
Hydroxylation: Addition of hydroxyl groups to the pentyl chain (at positions 4 and 5) and the naphthyl and indole (B1671886) moieties.[10]
-
Carboxylation: Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid.[9]
-
Dehydrogenation: Formation of double bonds.
-
N-dealkylation: Removal of the pentyl chain.
-
-
Phase II Metabolism: The hydroxylated and carboxylated metabolites can be further conjugated with glucuronic acid (glucuronidation) to form more water-soluble compounds for excretion.[9]
Many of the metabolites of this compound have been shown to retain biological activity at cannabinoid receptors, which may contribute to the overall pharmacological and toxicological effects of the parent compound.[10]
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol determines the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled cannabinoid ligand.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
This compound
-
Non-labeled high-affinity cannabinoid ligand (for non-specific binding, e.g., WIN-55,212-2)
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled ligand).
-
Incubation: Add the membrane preparation to each well and incubate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.[11]
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing cannabinoid receptors.[12][13]
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, LANCE)
-
Cell culture medium and supplements
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and incubate.
-
Pre-treatment: Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate for a specified period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for cAMP inhibition.
In Vitro Metabolism Study (Human Liver Microsomes)
This protocol investigates the metabolic fate of this compound using human liver microsomes (HLMs).[9][14]
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing HLMs, phosphate buffer, and this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction with ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein and collect the supernatant.
-
Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify this compound and its metabolites.
-
Data Analysis: Determine the rate of metabolism and identify the major metabolic pathways.
Conclusion
This compound is a high-affinity, full agonist for both CB1 and CB2 receptors. Its potent activity and extensive metabolism, which can produce biologically active metabolites, contribute to its complex pharmacological profile. The data and protocols presented in this guide provide a foundation for researchers to further investigate the therapeutic potential and toxicological risks associated with this compound and other synthetic cannabinoids. A thorough understanding of the structure-activity relationships, signaling pathways, and metabolic fate of these compounds is crucial for the development of safer cannabinoid-based therapeutics and for informing public health and regulatory policies.
References
- 1. swgdrug.org [swgdrug.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Metabolism and Hepatic Intrinsic Clearance of the Synthetic Cannabinoid Receptor Agonist this compound and Its Four ω-Halogenated Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
JWH-122 as a methylated analogue of JWH-018.
An In-depth Technical Guide on JWH-122: A Methylated Analogue of JWH-018
Introduction
Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of psychoactive substances. Among the earliest and most well-known of these are the naphthoylindoles developed by Dr. John W. Huffman, from which the "JWH" prefix originates. JWH-018 was one of the first SCRAs to be widely identified in herbal incense products like "Spice" and "K2".[1][2] Its potent activity as a full agonist at both the CB1 and CB2 cannabinoid receptors led to significant research into its pharmacological profile.[1][[“]]
This technical guide focuses on this compound, a close structural analogue of JWH-018. This compound is distinguished by the addition of a methyl group to the 4-position of the naphthoyl ring.[4][5] This seemingly minor modification has significant implications for its interaction with cannabinoid receptors. This document provides a detailed comparison of this compound and JWH-018, covering their chemical properties, receptor binding affinities, functional activities, and the experimental protocols used for their characterization. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and medicinal chemistry.
Chemical Properties
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) and this compound ((4-methyl-1-naphthyl)-(1-pentylindol-3-yl)methanone) share a common N-pentylindole core structure, differing only in the substitution on the naphthoyl moiety.[6][7] this compound is the 4-methylated analogue of JWH-018.[4][5] This structural relationship is a key determinant of their pharmacological activity.
The table below summarizes the key chemical properties of both compounds.
| Property | JWH-018 | This compound |
| IUPAC Name | Naphthalen-1-yl-(1-pentylindol-3-yl)methanone[6] | (4-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone[7] |
| Molecular Formula | C₂₄H₂₃NO[6] | C₂₅H₂₅NO[4][7] |
| Molecular Weight | 341.4 g/mol [6] | 355.481 g/mol [4] |
| CAS Number | 209414-07-3[6] | 619294-47-2[4] |
Receptor Binding and Functional Activity
Both JWH-018 and this compound are potent, full agonists at the cannabinoid CB1 and CB2 receptors.[1] However, the 4-methyl substitution on the naphthyl ring of this compound significantly enhances its binding affinity for the CB1 receptor compared to JWH-018. This compound displays sub-nanomolar affinity for CB1, making it one of the more potent SCRAs in this series.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | hCB1 EC₅₀ (nM) | hCB2 EC₅₀ (nM) | Reference(s) |
| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | 102 | 133 | [1] |
| This compound | 0.69 | 1.2 | Not Reported | Not Reported | [4][8] |
Kᵢ (Inhibition Constant): A measure of binding affinity; a lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
The data clearly indicates that this compound has a significantly higher affinity for the CB1 receptor (approximately 13-fold higher) and a moderately higher affinity for the CB2 receptor (approximately 2.5-fold higher) than its parent compound, JWH-018.
Synthesis
The synthesis of these naphthoylindoles is typically achieved through a two-step process.[9][10] The general workflow involves a Friedel-Crafts acylation followed by an N-alkylation.
Step 1: Friedel-Crafts Acylation: Indole is acylated at the C3 position using the appropriate acyl chloride (1-naphthoyl chloride for JWH-018 or 4-methyl-1-naphthoyl chloride for this compound) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10] This reaction forms the key intermediate, (naphthalen-1-yl)(1H-indol-3-yl)methanone or its 4-methyl analogue.
Step 2: N-Alkylation: The nitrogen of the indole ring in the intermediate is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting anion is then alkylated with an alkyl halide, typically 1-bromopentane, to yield the final product.[9][10]
Experimental Protocols
Receptor Binding Affinity Assay (Radioligand Competition)
This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Receptor Preparation: Membranes are prepared from cells (e.g., HEK293) or tissues (e.g., mouse brain homogenates) expressing the cannabinoid receptor of interest (CB1 or CB2).[11]
-
Ligand Preparation: A known cannabinoid receptor radioligand, such as [³H]CP-55,940, is used.[11] The test compounds (this compound, JWH-018) are prepared in a range of concentrations.
-
Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound are incubated together in a suitable buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Activity Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activation of G-protein coupled receptors (GPCRs), such as CB1 and CB2, by quantifying the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
-
Membrane Preparation: As with the binding assay, membranes from cells or tissues expressing the receptor are prepared.[11]
-
Reagents: The assay buffer contains GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and the test compound at various concentrations.
-
Incubation: Membranes are incubated with the reagents. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation & Quantification: The reaction is stopped, and the membranes are collected by filtration. The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted, and the EC₅₀ and Emax (maximum effect) values are determined to characterize the potency and efficacy of the agonist.
Signaling Pathways
This compound and JWH-018 exert their effects by acting as agonists at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels and other signaling cascades.
-
Receptor Activation: this compound or JWH-018 binds to and activates the CB1 or CB2 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein, Gαi/o. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[6] This, in turn, reduces the activity of protein kinase A (PKA).
-
MAPK Pathway Activation: The Gβγ subunit can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2 phosphorylation), which is involved in cell growth and differentiation.[6]
-
Ion Channel Modulation: The G-protein subunits can directly modulate the activity of ion channels, typically leading to the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.[6]
-
Recent studies have also indicated that these compounds can induce apoptosis in certain cell types, such as placental cells, through mechanisms that may involve the production of reactive oxygen species (ROS) and the activation of caspases.[12][13] For this compound, this apoptotic effect was found to be independent of the cannabinoid receptors, suggesting alternative mechanisms of action at higher concentrations.[12]
Conclusion
This compound is a potent methylated analogue of JWH-018 with significantly enhanced binding affinity for the CB1 receptor. This characteristic likely contributes to a higher in vivo potency compared to its parent compound. Understanding the structure-activity relationships, as demonstrated by the comparison between JWH-018 and this compound, is crucial for the fields of medicinal chemistry and pharmacology. The detailed experimental protocols and pathway analyses provided in this guide offer a foundational resource for professionals engaged in the study of synthetic cannabinoids, aiding in the development of analytical methods, the characterization of new analogues, and the investigation of their toxicological and pharmacological effects.
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. consensus.app [consensus.app]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Jwh 122 | C25H25NO | CID 44466638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Structure-activity relationships of JWH-122
An In-depth Technical Guide on the Structure-Activity Relationships of JWH-122
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a synthetic cannabinoid of the naphthoylindole class, is a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2] As a methylated analog of JWH-018, its structure has been the subject of extensive research to elucidate the key molecular features governing its high affinity and efficacy.[3] This document provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and forensic analysis.
Binding Affinity and Functional Activity
This compound exhibits high-affinity binding to both CB1 and CB2 receptors, acting as a full agonist. The methyl group at the 4-position of the naphthoyl ring is a critical structural feature that enhances its binding affinity compared to its parent compound, JWH-018.[4] Quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound are summarized in the tables below.
Quantitative Data Summary
Table 1: Cannabinoid Receptor Binding Affinities of this compound
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| This compound | 0.69[2][3] | 1.2[2][3] |
Table 2: Functional Activity of this compound Isomers at the CB1 Receptor
| Compound | Potency (cAMP Inhibition) |
| This compound-2 | Agonist |
| This compound-3 | Agonist |
| This compound-4 | Agonist |
| This compound-5 | Agonist |
| This compound-6 | Agonist |
| This compound-7 | Agonist |
| This compound-8 | Agonist |
Source: Analysis of the pharmacological properties of this compound isomers in HEK293T cells.[5]
Metabolism and Metabolite Activity
The in vivo metabolism of this compound primarily involves hydroxylation of the N-pentyl chain. The two major phase I metabolites are the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) derivatives.[6][7] Studies have shown that the N-4-hydroxylated metabolite is the predominant one in this compound metabolism.[6][8] Importantly, these hydroxylated metabolites retain significant activity at cannabinoid receptors, which may prolong the parent compound's effects.[8]
Table 3: Major Metabolites of this compound and Their Activity
| Metabolite | Primary Site of Metabolism | Receptor Activity |
| This compound N-(4-hydroxypentyl) metabolite | N-pentyl chain | Active at CB receptors[8] |
| This compound N-(5-hydroxypentyl) metabolite | N-pentyl chain | Active at CB receptors[8] |
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of in vitro assays. The following sections detail the methodologies for key experiments used to determine binding affinity and functional activity.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB1 and CB2 receptors.[9]
Materials:
-
Membrane Preparations: Membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.[10]
-
Radioligand: [³H]CP-55,940 or another suitable high-affinity cannabinoid receptor ligand.[9]
-
Non-specific Binding Control: A high concentration of an unlabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[9]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[9]
-
Filtration System: Cell harvester and glass fiber filters.[9]
-
Scintillation Counter. [9]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer. Dilute the radioligand to a final concentration of approximately 0.5-1.0 nM.[9]
-
Assay Setup: In a 96-well plate, combine the diluted test compound, the radioligand, and the membrane preparation (typically 10-20 µg of protein per well).[10][11] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).[9]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[9][10]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[9]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[9]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.[11][12] The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.[13]
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells expressing human CB1 or CB2 receptors.[11]
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.[11]
-
Guanosine Diphosphate (GDP): To ensure G-proteins are in their inactive state initially.[11]
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and BSA.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the receptor of interest. Homogenize the cells and prepare a membrane fraction through differential centrifugation.[11]
-
Assay Setup: In a multi-well plate, add the assay buffer, cell membranes (5-20 µg protein/well), and GDP (final concentration ~10 µM).[11] Add serial dilutions of the test compound (e.g., this compound).
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[11]
-
Incubation: Incubate the plate, typically at 30°C, for a set period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding as a function of the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[11]
cAMP Accumulation Assay
This assay measures the ability of a cannabinoid agonist to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11][14]
Materials:
-
Cells: CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.[11]
-
Adenylyl Cyclase Activator: Forskolin (B1673556).[14]
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.[11]
-
cAMP Detection Kit: e.g., HTRF or LANCE Ultra cAMP kits.[14]
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.[14]
-
Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor.[11]
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) and incubate.[11]
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase and increase cAMP levels.[14]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration using a competitive immunoassay-based detection kit.[11][14]
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. Fit the data using a non-linear regression model to determine the EC₅₀ and Emax values.[14]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and the general workflows for the key experimental protocols described above.
Conclusion
The structure-activity relationships of this compound highlight the importance of specific structural moieties in conferring high affinity and potency at cannabinoid receptors. The 4-methyl group on the naphthoyl ring is a key determinant of its enhanced binding. Furthermore, the metabolic profile of this compound, leading to active metabolites, underscores the complexity of its in vivo pharmacology. The experimental protocols and data presented herein provide a foundational resource for the continued investigation of this compound and the rational design of novel cannabinoid receptor modulators. A thorough understanding of these relationships is crucial for both therapeutic development and for addressing the public health challenges posed by synthetic cannabinoids.
References
- 1. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
JWH-122: A Technical Guide to its Interaction with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-122 is a synthetic cannabinoid of the naphthoylindole family, first synthesized by Dr. John W. Huffman.[1] It is a methylated analog of the well-known synthetic cannabinoid JWH-018.[1] As a potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, this compound has been a subject of significant interest in forensic and pharmacological research.[2][3] This document provides a comprehensive technical overview of this compound, focusing on its quantitative pharmacology, its effects on endocannabinoid system signaling pathways, and detailed protocols for its characterization.
Chemical and Physical Properties
This compound, with the formal name (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a crystalline solid at room temperature.[2] Its chemical structure and properties are summarized below.
| Property | Value |
| CAS Number | 619294-47-2 |
| Molecular Formula | C₂₅H₂₅NO[2] |
| Formula Weight | 355.5 g/mol [2] |
| Purity | ≥98%[4] |
| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 5 mg/ml[2] |
| SMILES | CCCCCn1cc(c2c1cccc2)C(=O)c3ccc(c4c3cccc4)C |
Pharmacological Profile: Binding Affinity and Potency
This compound is a high-affinity ligand for both cannabinoid receptors, acting as a potent full agonist.[3][5] Its binding affinity (Ki) is significantly higher than that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[6] The following table summarizes the binding affinity of this compound in comparison to other relevant cannabinoid ligands.
| Compound | Receptor | Binding Affinity (Ki) [nM] |
| This compound | hCB1 | 0.69 [1][4] |
| hCB2 | 1.2 [2][4] | |
| JWH-018 | hCB1 | 9.00 ± 5.00 |
| hCB2 | 2.94 ± 2.65 | |
| Δ⁹-THC | hCB1 | 40.7 ± 1.7 |
| hCB2 | 36.4 ± 9.6 | |
| CP-55,940 | hCB1 | 0.91 ± 0.11 |
| hCB2 | 0.68 ± 0.08 |
Note: Comparative Ki values for JWH-018, Δ⁹-THC, and CP-55,940 are drawn from representative literature for comparative context. Absolute values can vary between experiments.
Functionally, this compound demonstrates potent agonism by stimulating G-protein activation and inhibiting adenylyl cyclase.[3] In a functional assay measuring the inhibition of forskolin-stimulated cAMP levels in HEK293T cells expressing the human CB1 receptor, this compound (referred to as this compound-4 in the study) was found to be more potent than Δ⁹-THC.[3]
Signaling Pathways of this compound
As a cannabinoid receptor agonist, this compound triggers a cascade of intracellular events upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[6][7]
CB1 Receptor Signaling
The CB1 receptor is predominantly expressed in the central nervous system.[8] Its activation by an agonist like this compound primarily leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] This, in turn, reduces the activity of protein kinase A (PKA).[9] The dissociated Gβγ subunits can also modulate downstream effectors, including the inhibition of voltage-gated calcium channels and activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, which collectively suppress neurotransmitter release.[9][10] Furthermore, CB1 activation can stimulate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[9]
CB2 Receptor Signaling
The CB2 receptor is found predominantly in the immune system.[7] Similar to CB1, its activation by this compound leads to Gi/o-mediated inhibition of adenylyl cyclase.[7][11] CB2 receptor stimulation is also known to activate MAPK signaling cascades, including p38, JNK, and ERK pathways, which play key roles in modulating immune cell function and inflammatory responses.[11][12] Some studies have described a pathway where the Gβγ subunits activate MAPK, leading to an increase in intracellular calcium, which can result in cellular responses like β-endorphin release in keratinocytes.[13]
Experimental Protocols
Characterizing the interaction of this compound with cannabinoid receptors involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Competitive Radioligand Binding Assay (for Ki Determination)
This assay quantifies the binding affinity of this compound by measuring its ability to compete with a known radiolabeled ligand for binding to CB1 or CB2 receptors.[6]
Workflow Diagram:
Methodology:
-
Materials and Reagents:
-
Receptor Membranes: Commercially available cell membranes from HEK-293 or CHO cells expressing human CB1 or CB2 receptors.[6]
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).[6]
-
Test Compound: this compound, serially diluted in DMSO and then assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[6]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand like WIN 55,212-2.[6]
-
-
Procedure:
-
In a 96-well plate, combine the receptor membranes (5-10 µg protein/well), the radioligand (at a concentration near its Kd, e.g., 0.5-1.0 nM), and varying concentrations of this compound.
-
Include wells for total binding (no this compound) and non-specific binding (with excess unlabeled ligand).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4).[6]
-
Allow filters to dry, then add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings to get specific binding.
-
Plot the percent specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay (for Functional Agonism)
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor, providing a direct measure of agonist efficacy (Emax) and potency (EC₅₀).[5]
Workflow Diagram:
Methodology:
-
Materials and Reagents:
-
Receptor Membranes: As described above.
-
Radioligand: [³⁵S]GTPγS (non-hydrolyzable GTP analog).[5]
-
Guanosine Diphosphate (GDP): To ensure G-proteins are in an inactive state initially.[5]
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 0.5% BSA, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, receptor membranes (10-20 µg protein/well), and GDP (final concentration ~10-30 µM).[5]
-
Add varying concentrations of this compound or a reference agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).[5]
-
Incubate at 30°C for 60 minutes with gentle agitation.[5]
-
Terminate and filter the reaction as described in the radioligand binding assay.
-
Wash filters and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS and subtract from all values.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[5]
-
cAMP Inhibition Assay (for Functional Agonism)
This cell-based assay measures the ability of this compound to inhibit adenylyl cyclase activity, a key downstream effect of Gi/o-coupled receptor activation.[7]
Workflow Diagram:
Methodology:
-
Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.[5][7]
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[7]
-
Adenylyl Cyclase Activator: Forskolin.[7]
-
Test Compound: this compound, serially diluted.
-
cAMP Detection Kit: A commercial kit based on HTRF, LANCE, or ELISA.[7]
-
-
Procedure:
-
Seed cells in a 96- or 384-well plate and grow to ~90% confluency.[7]
-
Wash cells with serum-free medium or assay buffer containing IBMX.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.[7]
-
Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except basal controls) to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes.[7]
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each this compound concentration.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 13. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
JWH-122: A Technical Guide to its Legal Status and Scientific Profile for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-122, focusing on its legal status for research purposes across key global jurisdictions and its pharmacological profile. This compound, a potent agonist of the cannabinoid receptors CB1 and CB2, is a valuable tool in neuroscience and pharmacology research. However, its classification as a controlled substance in many countries necessitates a thorough understanding of the regulatory landscape for its legal acquisition and use in scientific investigations. This document details the scheduling of this compound in the United States, Canada, the United Kingdom, Australia, and the European Union, outlining the specific requirements and exemptions for researchers. Furthermore, it presents a compilation of its binding affinity and functional potency at cannabinoid receptors, supported by detailed experimental protocols for key assays. Visualizations of the primary signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and experimental application.
Legal Status of this compound for Research Purposes
The legal framework governing the use of this compound in research is complex and varies significantly between countries. Researchers must adhere to the specific regulations of their jurisdiction to ensure compliance.
United States
In the United States, this compound is classified as a Schedule I Controlled Substance under the Controlled Substances Act (CSA).[1][2][3] This classification indicates a high potential for abuse and no currently accepted medical use in treatment.
Research with Schedule I Substances: To conduct research with this compound, investigators must obtain a registration from the Drug Enforcement Administration (DEA).[4][5] The application process involves submitting DEA Form 225 for new applicants.[6][7][8] A critical component of this application is a detailed research protocol as stipulated in 21 CFR 1301.18 .[1][9][10][11][12]
The research protocol must include:
-
Investigator's qualifications, including a curriculum vitae.
-
Title and purpose of the research project.
-
Name and quantity of the controlled substance required.
-
Detailed description of the research, including the number and species of subjects, dosage, and administration route.
-
Location of the research.
-
Statement of security provisions for the storage and handling of the substance.
DEA Exempt Preparations: Some chemical suppliers offer this compound as a "DEA exempt preparation."[13] These are solutions or mixtures, typically in low concentrations, intended for analytical, industrial, educational, or research purposes, and not for administration to humans or animals.[14][15][16] While possession of these specific preparations may not require a DEA registration, researchers should verify the specific exemption criteria and consult with their institution's compliance office.
Canada
In Canada, this compound is listed under Schedule II of the Controlled Drugs and Substances Act (CDSA).[10] Schedule II substances are considered to have a high potential for abuse but may have accepted medical uses with severe restrictions.
Researchers in Canada who wish to possess and use this compound for scientific purposes must obtain authorization from Health Canada.[17] The Narcotic Control Regulations outline the provisions for licensed dealers and researchers to conduct activities with controlled substances.[18][19][20] This typically involves applying for a license and adhering to strict security and record-keeping requirements.
United Kingdom
This compound is classified as a Class B drug under the Misuse of Drugs Act 1971.[1][21] The Misuse of Drugs Regulations 2001 further categorize controlled drugs into five schedules for the purpose of regulating their legitimate use.[4][5][22][23] As a substance with no recognized medicinal use in the UK, this compound falls under Schedule 1 , which has the most stringent restrictions.[22]
Research involving Schedule 1 drugs requires a domestic license from the Home Office.[14][24][25] University research departments, which are generally exempt from licensing for drugs in Schedules 2-5, must obtain a license to possess, produce, or supply Schedule 1 drugs.[25] The government has acknowledged the need to reduce barriers to research with Schedule 1 drugs and is considering exemptions for universities and hospitals, though a license is still currently required.[26][27]
Australia
In Australia, this compound is classified as a Schedule 9 Prohibited Substance under the Poisons Standard.[1] This schedule is for substances that may be abused or misused, and their manufacture, possession, sale, or use is generally prohibited by law.
However, an exception exists for medical or scientific research, or for analytical, teaching, or training purposes with the approval of Commonwealth and/or State or Territory Health Authorities.[1][28][29][30] Researchers must obtain a permit to possess or use Schedule 9 substances. For clinical trials, this is a two-step process that includes approval from a Human Research Ethics Committee (HREC). For non-clinical research, authorization is still required from the relevant state or territory health department.
European Union
The regulation of controlled substances for research in the European Union is complex, with some harmonization at the EU level alongside country-specific legislation.[31][32] The EU Clinical Trials Regulation (EU-CTR) aims to streamline the processes for clinical trials across member states.[31][33] However, for non-clinical research and for specific national requirements, researchers must consult the regulations of the individual member state in which they operate. Many European countries have individually controlled synthetic cannabinoids like this compound.
Pharmacological Data
This compound is a high-affinity ligand for both the CB1 and CB2 receptors. The following tables summarize key quantitative data from in vitro pharmacological assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| Human CB1 | 0.69[1] |
| Human CB2 | 1.2[1] |
Table 2: Functional Potency of this compound
| Assay | Receptor | EC50 (nM) | Emax (%) |
| GTPγS Binding | Human CB1 | 32.9 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for characterizing the pharmacological activity of this compound.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (e.g., from CHO-K1 or HEK293 cells).
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the binding buffer, cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC₅₀, which is then converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor upon agonist binding, providing a measure of potency (EC₅₀) and efficacy (Emax).[15][34][35]
Materials:
-
Cell membranes expressing the cannabinoid receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).[34]
-
GDP (Guanosine diphosphate).[34]
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GTPγS for non-specific binding determination.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, GDP (to ensure G-proteins are in an inactive state), and varying concentrations of this compound or vehicle.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure radioactivity using a scintillation counter.
-
Data are plotted as specific binding versus log concentration of the agonist, and a sigmoidal dose-response curve is fitted to determine EC₅₀ and Emax values.[34]
cAMP Accumulation Assay
This assay measures the ability of a cannabinoid receptor agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[34]
Materials:
-
Whole cells expressing the cannabinoid receptor (e.g., CHO-K1 or HEK293).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[34]
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with a PDE inhibitor.
-
Add varying concentrations of this compound or vehicle and incubate.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.[21][34]
-
The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is used to determine its EC₅₀ and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound and a general workflow for its in vitro characterization.
Caption: Workflow for in vitro characterization of this compound.
Caption: Simplified signaling cascade of this compound via CB1/CB2 receptors.
Conclusion
This compound remains a significant research tool for investigating the endocannabinoid system. Its high affinity and potency make it ideal for elucidating the physiological and pathological roles of CB1 and CB2 receptors. However, its controlled status necessitates that researchers meticulously navigate the legal requirements of their respective jurisdictions. This guide provides a foundational understanding of these legal frameworks and the key experimental methodologies for the scientific community. It is imperative that all research with this compound is conducted in strict accordance with national and institutional regulations to ensure both legal compliance and the highest standards of scientific practice.
References
- 1. eCFR :: 21 CFR Part 1301 -- Registration of Manufacturers, Distributors, and Dispensers of Controlled Substances [ecfr.gov]
- 2. dea.gov [dea.gov]
- 3. Diversion Control Division | Schedule I Controlled Substances Research Information [deadiversion.usdoj.gov]
- 4. drugscience.org.uk [drugscience.org.uk]
- 5. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Diversion Control Division | Registration [deadiversion.usdoj.gov]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. 21 CFR § 1301.18 - Research protocols. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. eCFR :: 21 CFR 1301.18 -- Research protocols. [ecfr.gov]
- 11. govinfo.gov [govinfo.gov]
- 12. govinfo.gov [govinfo.gov]
- 13. research-compliance.umich.edu [research-compliance.umich.edu]
- 14. Misuse of Drugs Act | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. legislation.gov.au [legislation.gov.au]
- 17. Regulating controlled substances and precursors - Canada.ca [canada.ca]
- 18. Narcotic Control Regulations [laws-lois.justice.gc.ca]
- 19. Canada Gazette, Part 1, Volume 158, Number 22: Controlled Substances Regulations [gazette.gc.ca]
- 20. Narcotic Control Regulations [laws-lois.justice.gc.ca]
- 21. marshall.edu [marshall.edu]
- 22. gpnotebook.com [gpnotebook.com]
- 23. commonslibrary.parliament.uk [commonslibrary.parliament.uk]
- 24. gov.uk [gov.uk]
- 25. gov.uk [gov.uk]
- 26. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 27. Government announces research changes – Cannabis Industry Council [cicouncil.org.uk]
- 28. Scheduling handbook: Guidance for amending the Poisons Standard | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 29. Standard for the Uniform Scheduling of Medicines and Poisons - Wikipedia [en.wikipedia.org]
- 30. Drugs and poisons scheduling - Australian Prescriber [australianprescriber.tg.org.au]
- 31. precisionformedicine.com [precisionformedicine.com]
- 32. Controlled substances development – past, present, and future | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 33. artixio.com [artixio.com]
- 34. benchchem.com [benchchem.com]
- 35. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
JWH-122: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of the synthetic cannabinoid JWH-122 in common laboratory solvents. The information is intended to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound in a laboratory setting.
Introduction
This compound is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] Its high affinity for these receptors has made it a subject of interest in pharmacological research. However, accurate and reliable experimental outcomes depend on the proper preparation and storage of this compound solutions, which necessitates a thorough understanding of its solubility and stability characteristics. This guide summarizes the currently available data and provides general protocols for laboratory assessment.
Solubility of this compound
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that comprehensive studies on the solubility of this compound across a wide range of solvents and conditions are limited in the peer-reviewed literature. The data presented here is primarily derived from commercially available product information.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Source |
| N,N-Dimethylformamide (DMF) | 15 | Cayman Chemical[1] |
| Dimethyl Sulfoxide (DMSO) | 15 | Cayman Chemical[1] |
| Ethanol | 5 | Cayman Chemical[1] |
| Methanol (B129727) | 1 (solution) | Cayman Chemical[3] |
Note: The solubility in methanol is provided for a pre-made solution, not the maximum solubility of the crystalline solid.
Stability of this compound
The stability of this compound is a critical factor for ensuring the accuracy and reproducibility of experimental results. Stability can be influenced by solvent, storage temperature, and exposure to light and air.
Solid-State Stability
As a crystalline solid, this compound is reported to be stable for at least five years when stored at -20°C.[1]
Solution Stability
A solution of this compound in methanol (1 mg/mL) is reported to be stable for at least three years when stored at -20°C.[3] One study investigating the stability of this compound in whole blood found that its concentration decreased by an average of 50% after one week of storage at ambient temperature, in a refrigerator (+4°C), and after freeze-thaw cycles.[4] This suggests that this compound may be less stable in biological matrices compared to pure organic solvents.
General recommendations for storing this compound solutions include:
-
Storage at low temperatures: -20°C is recommended for long-term storage.
-
Protection from light: Use of amber vials or storage in the dark is advisable to prevent photodegradation.
-
Inert atmosphere: For highly sensitive applications, purging solutions with an inert gas like nitrogen or argon can prevent oxidative degradation.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not extensively described in the literature. However, standard laboratory methods can be employed.
Protocol for Solubility Determination
A general workflow for determining the solubility of this compound in a specific solvent is outlined below.
Caption: A general workflow for the gravimetric determination of this compound solubility.
Alternatively, analytical techniques such as HPLC-UV or LC-MS can be used to quantify the concentration of this compound in the saturated solution, offering higher accuracy and sensitivity.
Protocol for Stability Assessment
The stability of this compound in a particular solvent can be assessed by monitoring its concentration over time under specific storage conditions.
Caption: A typical workflow for assessing the stability of this compound in solution.
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway following receptor activation is depicted below. Activation of these receptors can lead to various cellular responses, including the induction of apoptosis.[5][6]
Caption: Canonical signaling pathway of this compound via cannabinoid receptors.
Conclusion
This technical guide provides a summary of the currently known information regarding the solubility and stability of this compound in common laboratory solvents. The provided data, primarily from chemical suppliers, indicates good solubility in DMF and DMSO, with lower solubility in ethanol. This compound exhibits good long-term stability as a solid and in methanol solution when stored at -20°C. However, its stability may be compromised in biological matrices. The included general experimental workflows can serve as a starting point for laboratories wishing to perform more detailed solubility and stability studies. A clearer understanding of these fundamental properties is essential for the accurate design and interpretation of research involving this compound. Further peer-reviewed studies are warranted to expand the solubility and stability profile of this compound in a broader range of solvents and conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
JWH-122 potential therapeutic applications in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-122, a synthetic cannabinoid of the naphthoylindole family, has garnered significant interest within the scientific community for its potent agonist activity at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). With a binding affinity reportedly 60 times higher than THC for CB1 receptors and 30 times higher for CB2 receptors, this compound presents a compelling candidate for therapeutic development. This technical guide provides a comprehensive overview of the preclinical data available on this compound, focusing on its potential therapeutic applications, experimental protocols, and underlying signaling mechanisms. All quantitative data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of its pharmacological profile.
Pharmacological Profile
This compound acts as a full agonist at both CB1 and CB2 receptors, which are G-protein coupled receptors.[1] Activation of these receptors, particularly CB1, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This modulation of intracellular signaling cascades forms the basis of the physiological and psychoactive effects of cannabinoids.
Potential Therapeutic Applications in Preclinical Studies
While comprehensive preclinical studies on the therapeutic applications of this compound are still emerging, existing research and data from related synthetic cannabinoids suggest potential in several key areas:
Analgesia
The cannabinoid system is well-established as a critical modulator of pain perception.[1][3] Agonism at both CB1 and CB2 receptors has been shown to produce analgesic effects in various preclinical pain models.[4][5] Although specific in-vivo analgesic studies for this compound are not extensively documented in the currently available literature, the potent agonism of this compound at both CB1 and CB2 receptors strongly suggests its potential as an analgesic agent. Preclinical models commonly used to assess the analgesic potential of cannabinoid agonists include the hot plate test, formalin test, and von Frey filament test to measure thermal nociception, inflammatory pain, and mechanical allodynia, respectively.[6][7]
Anti-Inflammatory Effects
The activation of CB2 receptors, predominantly expressed on immune cells, is a key mechanism for the anti-inflammatory effects of cannabinoids.[3][8] By activating these receptors, cannabinoids can modulate the release of pro- and anti-inflammatory cytokines.[1][9] Given this compound's high affinity for CB2 receptors, it is hypothesized to possess significant anti-inflammatory properties. Standard preclinical models to evaluate anti-inflammatory activity include the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced inflammation model, where reductions in paw volume and pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) are measured.[9][10][11]
Neuroprotection
The endocannabinoid system plays a crucial role in neuronal homeostasis and survival, and its modulation has shown promise in models of neurodegenerative diseases and acute neuronal injury like stroke.[12][13] Activation of CB1 receptors can inhibit excessive glutamate (B1630785) release, a key factor in excitotoxicity, thereby offering a neuroprotective effect.[14] While direct preclinical evidence for this compound in neuroprotection is limited, its potent CB1 receptor agonism suggests a potential therapeutic avenue worth exploring in animal models of ischemic stroke or neurodegenerative disorders.[13]
Quantitative Data from Preclinical Studies
Currently, there is a paucity of published in-vivo preclinical studies specifically investigating the therapeutic efficacy of this compound, which limits the availability of quantitative data for direct comparison. The following table is provided as a template for when such data becomes available.
Table 1: Analgesic Effects of this compound in Preclinical Models (Hypothetical Data)
| Animal Model | Pain Type | This compound Dose (mg/kg) | Route of Administration | Outcome Measure | Result (% change from control) |
| Mouse | Thermal | i.p. | Hot Plate Latency (s) | ||
| Rat | Inflammatory | i.p. | Paw Licking Time (s) - Formalin Test | ||
| Mouse | Neuropathic | i.p. | Paw Withdrawal Threshold (g) - von Frey |
Table 2: Anti-Inflammatory Effects of this compound in Preclinical Models (Hypothetical Data)
| Animal Model | Inflammatory Stimulus | This compound Dose (mg/kg) | Route of Administration | Outcome Measure | Result (% inhibition of inflammation) |
| Rat | Carrageenan | i.p. | Paw Edema Volume (mL) | ||
| Mouse | LPS | i.p. | Serum TNF-α levels (pg/mL) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key in-vivo assays relevant to the assessment of this compound's therapeutic potential.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation.
-
Animal Model: Male Wistar rats (180-200g).
-
Procedure:
-
Acclimatize animals for at least one week.
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the this compound treated group compared to the vehicle control group.
Hot Plate Test for Thermal Analgesia in Mice
This test assesses the central analgesic effects of a compound.
-
Animal Model: Male Swiss albino mice (20-25g).
-
Procedure:
-
Acclimatize animals to the testing room for at least 30 minutes.
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency time for the mouse to exhibit a nociceptive response (e.g., licking the hind paw or jumping).
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer this compound or vehicle (i.p.) and repeat the test at various time points (e.g., 30, 60, 90 minutes) post-administration.
-
-
Data Analysis: Compare the mean latency times of the this compound treated group with the vehicle control group.
Signaling Pathways and Visualizations
The therapeutic effects of this compound are primarily mediated through the activation of CB1 and CB2 receptors and their downstream signaling cascades.
Caption: Simplified signaling pathway of this compound via CB1/CB2 receptors.
The following diagram illustrates a typical experimental workflow for evaluating the analgesic properties of this compound in a preclinical setting.
Caption: Experimental workflow for preclinical analgesic testing of this compound.
Conclusion
This compound is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. While its preclinical therapeutic evaluation is in the early stages, its pharmacological profile suggests significant potential for development as an analgesic, anti-inflammatory, and neuroprotective agent. Further rigorous in-vivo studies are warranted to fully elucidate its therapeutic efficacy, optimal dosing, and long-term safety profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to design and interpret future preclinical investigations into this promising compound.
References
- 1. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The endocannabinoid system in pain and inflammation: Its relevance to rheumatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 and CB2 cannabinoid receptors are implicated in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptor 2 Agonist JWH-015 Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Lipopolysaccharide-induced paw edema model for detection of cytokine modulating anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cannabinoids in Neurodegenerative Disorders and Stroke/Brain Trauma: From Preclinical Models to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CB1 Receptor Activation Provides Neuroprotection in an Animal Model of Glutamate-Induced Excitotoxicity Through a Reduction of NOX-2 Activity and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
JWH-122: A Technical Guide for Research and Forensic Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-122, or (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a potent synthetic cannabinoid that has garnered significant attention in both scientific research and forensic toxicology. As a member of the JWH series of compounds developed by Dr. John W. Huffman, this compound was initially synthesized to explore the structure-activity relationships of cannabinoid receptors.[1] However, its high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors has led to its emergence as a compound of interest in illicit products, necessitating robust analytical methods for its detection and characterization.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, metabolic pathways, and detailed methodologies for its analysis, intended to serve as a valuable resource for professionals in research and forensic science.
Chemical and Physical Properties
This compound is a methylated analog of JWH-018, another well-known synthetic cannabinoid.[1] Its chemical structure is characterized by a pentyl chain attached to the indole (B1671886) ring and a 4-methyl-1-naphthoyl group. These structural features contribute to its high lipophilicity and potent cannabinoid activity. The compound typically appears as a tan or white crystalline solid.[4]
| Property | Value | Reference |
| Chemical Name | (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone | [2] |
| Molecular Formula | C25H25NO | [2] |
| Molecular Weight | 355.5 g/mol | [2] |
| CAS Number | 619294-47-2 | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. | [4] |
Pharmacological Profile
This compound is a potent agonist at both CB1 and CB2 receptors, exhibiting high binding affinities.[2][5] The CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the immune system and are associated with immunomodulatory functions. The high affinity of this compound for these receptors underscores its potent biological activity.
| Receptor | Binding Affinity (Ki) | Reference |
| CB1 | 0.69 nM | [2][5] |
| CB2 | 1.2 nM | [2][5] |
The agonism of this compound at cannabinoid receptors initiates a cascade of intracellular signaling events. Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, CB1 receptor activation can modulate ion channels, leading to the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium channels. Both CB1 and CB2 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.
In vivo studies in humans who self-administered this compound have reported significant acute cardiovascular effects, including increases in systolic and diastolic blood pressure, as well as heart rate.
Metabolism
This compound undergoes extensive metabolism in the body, primarily through phase I and phase II reactions. In vitro studies using human liver microsomes and in vivo studies in chimeric mice have identified several major metabolic pathways. The primary routes of metabolism include hydroxylation of the pentyl chain and the naphthoyl ring, as well as carboxylation of the pentyl chain. These phase I metabolites can then be further conjugated with glucuronic acid or sulfate (B86663) to form phase II metabolites for excretion. The N-4-hydroxylated metabolite has been identified as a predominant metabolite of this compound.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a standard method to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors using a competitive binding assay with a high-affinity radioligand, such as [3H]CP55,940.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[3H]CP55,940 (radioligand).
-
Unlabeled CP55,940 (for determining non-specific binding).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, [3H]CP55,940, and binding buffer.
-
Non-specific Binding: Membrane preparation, [3H]CP55,940, and a high concentration of unlabeled CP55,940.
-
Competitive Binding: Membrane preparation, [3H]CP55,940, and varying concentrations of this compound.
-
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forensic Analysis of this compound in Oral Fluid by GC-MS
This protocol outlines a general workflow for the extraction and analysis of this compound from oral fluid samples.
Materials:
-
Oral fluid collection device.
-
Internal standard (e.g., this compound-d9).
-
Extraction solvent (e.g., n-hexane, ethyl acetate).
-
Centrifuge.
-
Nitrogen evaporator.
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
Procedure:
-
Sample Preparation:
-
Collect oral fluid using a collection device and transfer to a centrifuge tube.
-
Add the internal standard to the sample.
-
Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 150°C), ramp to a final temperature (e.g., 300°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-550 or use selected ion monitoring (SIM) for target ions of this compound and the internal standard.
-
-
Data Analysis:
-
Identify this compound based on its retention time and the presence of characteristic mass fragments.
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
References
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
Methodological & Application
Analytical Methods for the Detection of JWH-122 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-122, a synthetic cannabinoid of the naphthoylindole family, is a potent agonist of the cannabinoid receptors CB1 and CB2. Its illicit use as a recreational drug has necessitated the development of sensitive and specific analytical methods for its detection in biological matrices. This document provides detailed application notes and protocols for the identification and quantification of this compound and its metabolites in various biological samples, including oral fluid, urine, and blood. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methodologies
A variety of analytical techniques can be employed for the detection of this compound, each offering distinct advantages in terms of sensitivity, specificity, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of synthetic cannabinoids. It offers high chromatographic resolution and specific detection. For the analysis of this compound, derivatization is often required to improve its volatility and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the confirmatory analysis of synthetic cannabinoids and their metabolites.[1] This technique provides excellent sensitivity and specificity, allowing for the detection of trace amounts of the parent compound and its metabolites in complex biological matrices without the need for derivatization.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that can be used for the preliminary detection of synthetic cannabinoids in urine samples.[2] While ELISA kits are generally designed to target specific metabolites, cross-reactivity with other related compounds, including this compound, can occur.[2][3] Positive results from ELISA should be confirmed by a more specific method like GC-MS or LC-MS/MS.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the detection of this compound in biological samples.
Table 1: GC-MS and UHPLC-HRMS analysis of this compound in Oral Fluid [4][5][6][7]
| Parameter | GC-MS | UHPLC-HRMS |
| Linearity | LOQ to 50 ng/mL | LOQ to 50 ng/mL |
| Recovery | >70% | >70% |
| Matrix Effect | <15% | <15% |
| Intra-assay Precision and Accuracy | <16% | <16% |
| Inter-assay Precision and Accuracy | <16% | <16% |
| Max. Concentration (post-smoking) | 4.00 ng/mL | 3.14 ng/mL |
Table 2: LC-MS/MS Method Validation for Synthetic Cannabinoids in Urine [8]
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| This compound | 0.225 - 3.375 | 0.225 - 3.375 |
Table 3: ELISA Cross-Reactivity for this compound [3]
| ELISA Kit | Analyte | Cross-Reactivity (%) |
| Synthetic Cannabinoids (JWH-018) | This compound | 51% |
Experimental Protocols
Protocol 1: GC-MS Detection of this compound in Oral Fluid
This protocol is based on the methodology described by Montanari et al. (2020).[4]
3.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 400 µL of oral fluid, add 100 µL of 0.1 M phosphate (B84403) buffer (pH 3.0).
-
Add 5 µL of the internal standard working solution.
-
Extract the sample twice with 3.0 mL of a hexane:ethyl acetate (B1210297) mixture (9:1, v/v).
-
Centrifuge the tubes at 4000 rpm for 4 minutes.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.
-
For GC-MS analysis, derivatize the dried residue with 50 µL of a mixture of BSTFA containing 1% TMCS and acetonitrile (B52724) (1:1, v/v) at 70°C for 30 minutes.[4]
3.1.2. GC-MS Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Protocol 2: LC-MS/MS Detection of this compound in Urine
This protocol is a general representation based on common practices for synthetic cannabinoid analysis.[9][10][11]
3.2.1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis using β-glucuronidase to cleave glucuronide conjugates.[9]
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol (B129727) and water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with water and an organic solvent mixture to remove interferences.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3.2.2. LC-MS/MS Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera UHPLC or equivalent.
-
Mass Spectrometer: SCIEX API 4500 MS/MS or equivalent.
-
Column: Raptor Biphenyl column (50 mm x 3.0 mm, 2.7 µm) or similar.[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to separate this compound and its metabolites from other matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Experimental Workflow for this compound Detection
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neogen.com [neogen.com]
- 4. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantifica… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [restek.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of JWH-122 in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
JWH-122 is a potent synthetic cannabinoid that has been identified in various herbal incense products and biological samples from individuals who have consumed them. As a member of the JWH family of synthetic cannabinoids, it acts as a full agonist at the CB1 and CB2 cannabinoid receptors. The increasing use and potential for adverse health effects necessitate reliable and sensitive analytical methods for its detection and quantification in forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of synthetic cannabinoids due to its high chromatographic resolution and sensitive mass spectrometric detection. This application note provides a detailed protocol for the analysis of this compound in biological matrices, specifically oral fluid and urine, using GC-MS.
Principle of the Method
The method involves the extraction of this compound from the biological matrix, followed by separation and detection using GC-MS. The sample is first subjected to a liquid-liquid extraction to isolate the analyte of interest from matrix components. For urine samples, an initial hydrolysis step is often required to cleave glucuronide conjugates of this compound metabolites. The extracted and dried sample is then derivatized to improve its thermal stability and chromatographic properties. The derivatized sample is injected into the GC-MS system, where it is vaporized and separated on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI), and the resulting fragment ions are detected. Quantification is achieved by comparing the response of the target analyte to that of an internal standard.
Experimental Protocols
1. Sample Preparation (Oral Fluid)
A simple liquid-liquid extraction is suitable for oral fluid samples.[1][2][3]
-
To 1 mL of oral fluid, add an appropriate internal standard.
-
Add 2 mL of a suitable organic solvent (e.g., hexane/ethyl acetate (B1210297) 9:1 v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol) for GC-MS analysis.
2. Sample Preparation (Urine)
Urine samples often require hydrolysis to detect metabolites.[4]
-
To 2 mL of urine, add 200 μL of β-glucuronidase solution.[4]
-
Incubate the mixture at 60°C for 2 hours to hydrolyze the glucuronide conjugates.[4]
-
After cooling, perform a liquid-liquid extraction twice with 6 mL of hexane/ethyl acetate (9:1 v/v).[4]
-
Centrifuge and combine the organic layers.[4]
-
Evaporate the solvent to dryness at 40°C under a nitrogen stream.[4]
-
For derivatization, add 25 μL of Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.[4]
-
The derivatized sample is then ready for injection into the GC-MS.
Data Presentation
Table 1: GC-MS Instrumentation and Conditions
| Parameter | Value | Reference |
| Gas Chromatograph | Agilent Intuvo 9000 GC System or similar | [3][4] |
| Mass Spectrometer | Agilent 5977 B MSD or similar | [3] |
| GC Column | HP-5MS UI (30 m x 250 µm i.d., 0.25 µm film thickness) | [4] |
| Carrier Gas | Helium | [4][5] |
| Flow Rate | 1.2 mL/min | [3][4] |
| Injection Mode | Splitless | [3][4][5] |
| Injector Temperature | 260°C | [3][4] |
| Oven Temperature Program | Initial 70°C for 2 min, ramp at 30°C/min to 190°C, then ramp at 5°C/min to 290°C and hold for 10 min. | [3][4] |
| MS Ion Source | Electron Impact (EI) | [4][5] |
| Ion Source Temperature | 230°C | [4] |
| Quadrupole Temperature | 150°C | [4] |
| Transfer Line Temperature | 320°C | [4] |
| Scan Range | 40–550 m/z | [4][5] |
Table 2: Quantitative Data for this compound in Oral Fluid
| Parameter | Value | Reference |
| Linearity Range | LOQ to 50 ng/mL | [1][2][3] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | [1][2][3] |
| Recovery | > 70% | [1][2][3] |
| Matrix Effect | < 15% | [1][2][3] |
| Intra- and Inter-assay Precision | < 16% | [1][2][3] |
| Peak Concentration (Cmax) after smoking 1 mg | 4.00 ng/mL (GC-MS) | [1][3] |
| Time to Peak Concentration (Tmax) | 20 minutes | [1][3] |
Mandatory Visualization
Caption: GC-MS Experimental Workflow for this compound Analysis.
Caption: Principle of Gas Chromatography-Mass Spectrometry (GC-MS).
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
Liquid chromatography-mass spectrometry (LC-MS/MS) for JWH-122 metabolite analysis.
Application Note: Analysis of JWH-122 Metabolites by LC-MS/MS
Introduction
This compound, a synthetic cannabinoid, is a potent agonist of the cannabinoid receptors CB1 and CB2. Its widespread use has necessitated the development of sensitive and specific analytical methods for the detection of its metabolites in biological matrices to monitor abuse and study its pharmacokinetic profile. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound metabolites in urine and oral fluid.
Metabolic Pathways of this compound
The primary metabolic pathways for this compound involve phase I reactions, primarily hydroxylation and carboxylation, followed by phase II glucuronide conjugation for excretion.[1][2][3] Key metabolites include monohydroxylated derivatives on the N-pentyl chain (N-4-OH and N-5-OH) and the naphthyl ring, as well as carboxylated metabolites.[1][3] In vitro studies with human liver microsomes have identified numerous metabolites resulting from mono-, di-, and tri-hydroxylation, dehydrogenation, dihydrodiol formation, N-dealkylation, and carboxylation.[1] The N-4-hydroxylated metabolite is often found to be more predominant than the N-5-hydroxylated metabolite in this compound metabolism.[1]
Caption: Metabolic pathway of this compound.
Experimental Protocols
1. Sample Preparation: Urine
This protocol is a composite of methodologies described in the literature.[2][4][5][6][7]
-
Enzymatic Hydrolysis:
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Add a suitable organic solvent (e.g., a mixture of 1-chlorobutane (B31608) and isopropyl alcohol).[6]
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Sample Preparation: Oral Fluid
This protocol is based on a liquid-liquid extraction method.[8][9]
-
Liquid-Liquid Extraction (LLE):
-
To 400 µL of oral fluid, add an internal standard.
-
Add an appropriate extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
3. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions compiled from various sources.[2][4][6][10]
-
Liquid Chromatography (LC):
-
Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: A typical flow rate is between 0.4 and 0.7 mL/min.[6]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for each metabolite.
-
Ion Transitions: Specific MRM transitions for this compound and its metabolites need to be optimized. For example, a characteristic product ion for this compound is found at m/z 169, which is representative of the 4-methyl-1-naphthyl moiety.[3]
-
Caption: Experimental workflow for this compound metabolite analysis.
Quantitative Data
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of this compound and its metabolites from various studies.
Table 1: Method Validation Parameters for this compound and its Metabolites in Oral Fluid [9][11]
| Analyte | Linearity Range (ng/mL) | Recovery (%) | Matrix Effect (%) | Intra-assay Precision (%) | Inter-assay Precision (%) |
| This compound | LOQ - 50 | > 70 | < 15 | < 16 | < 16 |
| This compound N-(4-OH) | LOQ - 50 | > 70 | < 15 | < 16 | < 16 |
| This compound N-(5-OH) | LOQ - 50 | > 70 | < 15 | < 16 | < 16 |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) in Urine and Blood [12]
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | Urine | 0.225 - 3.375 | 0.225 - 3.375 |
| This compound | Whole Blood | 0.675 - 3.375 | 0.675 - 3.375 |
Table 3: Recovery and Precision Data from a Validated Method for Synthetic Cannabinoids in Urine [6]
| Parameter | This compound Metabolites |
| Recovery | 48% - 104% |
| Intraday Accuracy Error | < ±20% |
| Interday Accuracy Error | < ±20% |
| Intraday Precision (RSD) | < ±15% |
| Interday Precision (RSD) | < ±15% |
The described LC-MS/MS methodology provides a sensitive, specific, and reliable approach for the determination of this compound metabolites in biological samples. The provided protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of synthetic cannabinoids. The robust nature of this method makes it suitable for various applications, including clinical and forensic toxicology, pharmacokinetic studies, and drug metabolism research.
References
- 1. researchgate.net [researchgate.net]
- 2. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. academic.oup.com [academic.oup.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. actamedica.org [actamedica.org]
- 11. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of JWH-122 in Oral Fluid using UHPLC-HRMS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cannabinoids, such as JWH-122, represent a significant challenge in clinical and forensic toxicology due to their high potency and constantly evolving chemical structures. Oral fluid is an increasingly important matrix for drug testing, offering a non-invasive collection method and detection of recent drug use. This document provides a detailed protocol for the quantification of this compound and its primary metabolites, this compound N-(4-hydroxypentyl) and this compound N-(5-hydroxypentyl), in oral fluid samples using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). The methodology described is based on validated procedures and is intended to provide a robust framework for researchers in this field.[1][2][3]
Experimental Protocols
Oral Fluid Sample Collection and Storage
-
Collection: Oral fluid samples should be collected using a specialized collection device, such as a Salivette® or similar, to ensure sample integrity and standardize the collection volume.
-
Storage: Immediately after collection, samples should be centrifuged and the resulting oral fluid should be frozen at -20°C until analysis to minimize degradation of the analytes.[4]
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a validated method for the extraction of synthetic cannabinoids from oral fluid.[1][2]
-
Aliquoting: In a clean microcentrifuge tube, pipette 400 µL of the oral fluid sample.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to each sample, calibrator, and quality control.
-
Extraction: Perform a liquid-liquid extraction on the samples.
-
Evaporation: The organic layer is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase B (see UHPLC conditions below) and vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial for injection into the UHPLC-HRMS system.
UHPLC-HRMS Analysis
The following conditions are based on a validated method for the separation and detection of this compound and its metabolites.[1]
-
UHPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Column: A Kinetex Biphenyl column (50 mm × 3 mm, 2.6 μm) or equivalent is recommended for optimal separation.[5]
-
Mobile Phase A: Ammonium formate (B1220265) 2 mM in water with 0.1% formic acid.
-
Mobile Phase B: Ammonium formate 2 mM in a 50:50 (v/v) mixture of methanol (B129727) and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 20% B
-
2-11 min: 20% to 81.4% B
-
11-11.2 min: 81.4% to 100% B
-
11.2-15.5 min: Hold at 100% B
-
15.5-15.6 min: 100% to 20% B
-
15.6-18 min: Hold at 20% B
-
-
HRMS System: A high-resolution mass spectrometer operating in a full-scan data-dependent MS2 (ddMS2) mode is used for detection.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: 100–1000 m/z.
Data Presentation
The following tables summarize the quantitative validation parameters for the analysis of this compound and its metabolites in oral fluid.
Table 1: Method Validation Parameters for this compound and Metabolites by UHPLC-HRMS[1][2][6]
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | LOQ - 50 | 0.08 | 0.25 |
| This compound N-(4-OH) | LOQ - 50 | 0.03 | 0.08 |
| This compound N-(5-OH) | LOQ - 50 | 0.02 | 0.07 |
Table 2: Accuracy, Precision, and Recovery Data[1][2]
| Analyte | Accuracy (% Error) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Recovery (%) |
| This compound | < 16% | < 16% | < 16% | > 70% |
| This compound N-(4-OH) | < 16% | < 16% | < 16% | > 70% |
| This compound N-(5-OH) | < 16% | < 16% | < 16% | > 70% |
CV: Coefficient of Variation
Table 3: Comparative LOQs from Different LC-MS/MS Methods
| Analyte | Method 1 (UHPLC-HRMS)[1] | Method 2 (LC-MS/MS)[5] | Method 3 (UPLC-MS/MS)[6] |
| This compound | 0.25 ng/mL | 2.5 ng/mL | 0.2-2 ng/mL |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in oral fluid.
Conclusion
The described UHPLC-HRMS method provides a sensitive, specific, and reliable approach for the quantification of this compound and its major metabolites in oral fluid. The simple liquid-liquid extraction protocol demonstrates good recovery and minimal matrix effects.[1][2] This application note and protocol can serve as a valuable resource for laboratories involved in the analysis of synthetic cannabinoids for clinical research, forensic toxicology, and drug development purposes. The provided data and workflow offer a solid foundation for the implementation and validation of this analytical method.
References
- 1. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
In vivo experimental design for JWH-122 administration in animal models
Application Notes & Protocols for In Vivo JWH-122 Administration
Introduction
This compound is a potent synthetic cannabinoid from the naphthoylindole family, discovered by John W. Huffman.[1] It acts as a high-affinity full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[2][3] Its high potency, significantly greater than that of Δ⁹-tetrahydrocannabinol (THC), necessitates careful and precise experimental design for in vivo studies to ensure reproducibility and animal welfare.[2][3][4] These application notes provide detailed protocols and experimental design considerations for researchers utilizing this compound in animal models, covering its mechanism of action, administration, and assessment of its physiological and behavioral effects.
Mechanism of Action & Signaling Pathways
This compound exerts its effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). CB1 receptors are predominantly found in the central nervous system, mediating the psychoactive effects, while CB2 receptors are more concentrated in the periphery and immune cells.[5] As a potent agonist, this compound binding to these receptors initiates a cascade of intracellular signaling events.[2]
The primary signaling pathway involves the activation of the inhibitory G-protein (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This can influence the activity of various downstream effectors, including ion channels and mitogen-activated protein kinase (MAPK) pathways.
Some studies on placental cells have suggested that this compound can also induce apoptosis through a cannabinoid receptor-independent mechanism involving the production of reactive oxygen species (ROS) and the loss of mitochondrial membrane potential, leading to the activation of caspases 9 and 3/7.[7][8]
Pharmacological Data & Dosing Information
Quantitative data on this compound highlights its high affinity for cannabinoid receptors. This potency must be a primary consideration in dose selection to avoid adverse effects.[9]
Table 1: Receptor Binding Affinities of this compound
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |
|---|---|---|---|
| This compound | 0.69 | 1.2 | [1] |
| Δ⁹-THC | ~40 | ~3-10 |[2][3] |
Table 2: Summary of In Vivo this compound Administration Data
| Animal Model | Dose | Route of Administration | Key Findings | Reference |
|---|---|---|---|---|
| Wistar Rats | 20 mg/kg | Oral (single dose) | Detected in adipose tissue (9 ng/g) four weeks post-administration, indicating persistence. | [10] |
| Chimeric Mice | Not specified | Oral | Used to identify phase I and phase II metabolites, which are excreted as glucuronides or sulfates. | [11][12] |
| Humans | 1 mg | Inhalation (self-admin) | Increased systolic and diastolic blood pressure, and heart rate. Minimal subjective effects reported. |[2][3][13] |
Experimental Design and Protocols
A well-structured experimental design is critical for obtaining reliable and reproducible results. The following workflow provides a general framework for conducting in vivo studies with this compound.
Protocol 1: Vehicle Preparation and Administration
The lipophilic nature of this compound requires a vehicle that can create a stable suspension for accurate dosing. A vehicle commonly used for synthetic cannabinoids is a Tween 80/saline solution.[14]
Materials:
-
This compound powder
-
Tween 80
-
Sterile 0.9% saline
-
Ethanol (B145695) (optional, for initial dissolution)
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the required amount of this compound.
-
If necessary, first dissolve the this compound powder in a minimal volume of ethanol.
-
Add Tween 80 to constitute 5-10% of the final volume.
-
Vortex thoroughly to mix the this compound with the Tween 80.
-
Slowly add sterile 0.9% saline while continuously vortexing to bring the solution to the final desired volume and concentration. A brief sonication may aid in creating a homogenous suspension.
-
The final vehicle for the control group should be prepared with the same percentages of ethanol (if used), Tween 80, and saline.
-
Administer the suspension immediately after preparation to prevent settling. Vortex briefly before drawing each dose.
Administration Routes & Volumes:
-
Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.[14][15]
-
Mouse: 10 mL/kg maximum volume.
-
Rat: 5-10 mL/kg maximum volume.
-
-
Oral Gavage (PO): Ensures accurate oral dosing.[16]
-
Mouse: 10 mL/kg maximum volume.
-
Rat: 10-20 mL/kg maximum volume.
-
-
Intravenous (IV) Injection: For rapid bioavailability. Requires skill and proper technique (e.g., tail vein).[16]
-
Mouse/Rat: Bolus injection maximum of 5 mL/kg.[16]
-
Protocol 2: Assessment of the Cannabinoid Tetrad
The "tetrad" is a battery of four classic tests used to characterize the in vivo effects of CB1 receptor agonists in mice.[14] It includes the assessment of: 1) spontaneous locomotor activity, 2) catalepsy, 3) analgesia, and 4) hypothermia. Due to the high potency of this compound, dose-response studies should begin at sub-milligram/kg levels.
Experimental Workflow:
-
Acclimatize mice to the testing room for at least 60 minutes.
-
Record baseline measurements for temperature and nociceptive response (hot plate or tail-flick test).
-
Administer this compound or vehicle via the chosen route (e.g., IP).
-
At set time points post-injection (e.g., 15, 30, 60, 90, 120 minutes), perform the following tests in sequence:
-
Locomotor Activity: Place the mouse in an open-field arena equipped with photobeams and record distance traveled for 5-10 minutes.
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (e.g., 4-5 cm high). Record the time (latency) until the mouse removes both paws. A cut-off time (e.g., 60 seconds) is typically used.
-
Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C). Record the latency to a nociceptive response (e.g., hind paw lick, jump). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Hypothermia: Measure rectal temperature using a lubricated rodent thermometer.
-
Protocol 3: Pharmacokinetic Study for Tissue Persistence
Based on findings that this compound can be detected in adipose tissue long after administration, this protocol outlines a basic design for assessing its pharmacokinetic profile and persistence.[10]
Experimental Design:
-
Animals: Male Wistar rats.
-
Groups:
-
Group 1: Single dose of this compound (e.g., 1-5 mg/kg, PO or IP).
-
Group 2: Vehicle control.
-
-
Time Points for Tissue Collection: Sub-groups of animals (n=4-6 per time point) can be euthanized at various times post-administration (e.g., 24h, 7 days, 14 days, 28 days).
-
Tissues for Collection: Blood (for plasma), brain, liver, kidney, and adipose (perigonadal) tissue.
Procedure:
-
Administer a single dose of this compound or vehicle to the rats.
-
House the animals under standard conditions for the duration of the study.
-
At each designated time point, euthanize a sub-group of animals using an IACUC-approved method.
-
Immediately collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C.
-
Perfuse the animal with cold saline to remove blood from tissues.
-
Dissect and collect brain, liver, kidney, and adipose tissue. Weigh each tissue sample.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
Analyze this compound and potential metabolite concentrations in plasma and tissue homogenates using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The in vivo evaluation of this compound requires a methodical approach that accounts for its high potency and lipophilicity. The protocols and data provided herein serve as a comprehensive guide for researchers. Key considerations include starting with low doses for dose-response studies, using appropriate vehicles to ensure consistent administration, and selecting validated assays to measure the desired physiological and behavioral outcomes. Adherence to these principles will facilitate the generation of high-quality, reproducible data and advance the understanding of this potent synthetic cannabinoid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study [frontiersin.org]
- 3. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Can JWH-210 and this compound be detected in adipose tissue four weeks after single oral drug administration to rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes: JWH-122 Dose-Response Curve Determination in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
JWH-122 is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is involved in modulating inflammation and pain.[2][3] Characterizing the dose-response relationship of compounds like this compound is fundamental to understanding their potency and efficacy, which is critical for both pharmacological research and drug development.
These application notes provide detailed protocols for two primary cell-based assays used to determine the dose-response curve of this compound: the cAMP (cyclic adenosine (B11128) monophosphate) inhibition assay and the β-arrestin recruitment assay.
Cannabinoid Receptor Signaling Pathway
CB1 and CB2 receptors are primarily coupled to the inhibitory G-protein, Gi/o.[3] Upon activation by an agonist such as this compound, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cAMP.[3] This is the canonical, G-protein-dependent signaling pathway. Additionally, agonist binding can trigger G-protein-independent signaling by promoting the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and activation of other signaling cascades.[4][5]
Caption: Agonist-activated CB1/CB2 receptor signaling via the Gi protein pathway.
Quantitative Data Summary: this compound Activity
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound at human CB1 and CB2 receptors as determined by various in vitro assays. Lower values indicate higher affinity and potency.
| Parameter | Receptor | Value (nM) | Assay Type | Reference |
| Binding Affinity (Ki) | CB1 | 0.69 | Radioligand Binding | [1] |
| CB2 | 1.2 | Radioligand Binding | [1] | |
| Functional Potency (EC50) | CB1 | ~5.2 | cAMP Inhibition | [6] |
Note: The EC50 value is for this compound-4, the parent compound isomer.[6]
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.
Caption: Experimental workflow for the cAMP inhibition functional assay.
A. Materials
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human CB1 or CB2 receptor.[2][3][7]
-
Cell Culture Medium: DMEM/F12 or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., puromycin (B1679871) or G418).[3]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) containing 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[3] IBMX is a phosphodiesterase (PDE) inhibitor used to prevent cAMP degradation.[2]
-
Test Compound: this compound, prepared as a stock solution in 100% DMSO.
-
Adenylyl Cyclase Activator: Forskolin (FSK).[3]
-
cAMP Assay Kit: A commercial kit for detecting cAMP levels, such as HTRF (Homogeneous Time-Resolved Fluorescence), BRET (Bioluminescence Resonance Energy Transfer), or EIA (Enzyme Immunoassay).[3][8][9]
-
Plate: 96-well or 384-well white, opaque microplates suitable for luminescence or fluorescence detection.[3]
B. Step-by-Step Procedure
-
Cell Plating: Culture cells to ~80-90% confluency. Harvest the cells and resuspend them in culture medium. Seed the cells into a 384-well plate at a density of approximately 2,500-5,000 cells/well. Incubate at 37°C in a 5% CO2 incubator for 24 hours.[3]
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations (e.g., 10-point dilution series). Prepare similar dilutions for the reference agonist.
-
Agonist Incubation: Remove the culture medium from the wells. Add the diluted this compound, reference agonist, or vehicle control to the respective wells. Incubate the plate at room temperature for 15-30 minutes.[2][3]
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM final concentration) to all wells except for the basal control wells. This stimulates a detectable level of cAMP production that the agonist can then inhibit. Incubate for an additional 30 minutes at room temperature.[3]
-
Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP measurement following the manufacturer's instructions for the chosen detection kit.[2] This typically involves adding lysis and detection reagents. For HTRF kits, this is followed by a 60-minute incubation at room temperature, protected from light.[3]
-
Signal Reading: Read the plate on a compatible plate reader (e.g., an HTRF-compatible reader at 665 nm and 620 nm).[3]
C. Data Analysis
-
Convert the raw fluorescence or luminescence ratios to cAMP concentrations using a standard curve.
-
Normalize the data: Set the signal from forskolin-only treated cells as 0% inhibition and the basal (no forskolin) signal as 100% inhibition.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect) values.[3]
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the CB1 or CB2 receptor following agonist stimulation, a key event in receptor desensitization and G-protein-independent signaling. The PathHunter® assay, which uses β-galactosidase enzyme fragment complementation, is a common platform for this purpose.[4][5]
Caption: Experimental workflow for a β-arrestin recruitment assay.
A. Materials
-
Cell Line: A cell line engineered for β-arrestin recruitment assays, such as the DiscoverX PathHunter® CHO-K1 cell lines expressing human CB1 or CB2 tagged with a ProLink™ (PK) fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.[10]
-
Cell Culture and Plating Reagents: As described in Protocol 1.
-
Test Compound: this compound, prepared as a stock solution in 100% DMSO.
-
Detection Kit: A commercial kit compatible with the cell line (e.g., PathHunter Detection Kit containing substrate and lysis solution).[10]
-
Plate: 384-well white, solid-bottom microplates.[5]
B. Step-by-Step Procedure
-
Cell Plating: Follow the cell plating procedure as described in Protocol 1, using the engineered cell line.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Agonist Incubation: Add the diluted compound to the wells. Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator to allow for receptor activation and β-arrestin recruitment.[11]
-
Signal Detection: Equilibrate the plate and detection reagents to room temperature. Add the detection reagent mixture to each well as per the manufacturer's protocol.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to develop.[10]
-
Signal Reading: Read the chemiluminescent signal on a compatible plate reader.
C. Data Analysis
-
Normalize the data: Set the signal from vehicle-treated cells as 0% activation and the signal from a saturating concentration of a reference agonist as 100% activation.
-
Plot the percentage activation (or Relative Light Units) against the log concentration of this compound.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the EC50 and Emax values for β-arrestin recruitment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marshall.edu [marshall.edu]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. lifesciences.tecan.com [lifesciences.tecan.com]
Protocol for the Preparation of JWH-122 for In Vitro Cellular Assays
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the solubilization and use of JWH-122 in in vitro experiments.
This compound, a synthetic cannabinoid, is a potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with Ki values of 0.69 nM and 1.2 nM, respectively[1][2]. Its utility in research necessitates a standardized protocol for preparation to ensure experimental reproducibility.
Data Presentation: Solubility and Working Concentrations
Quantitative data regarding the solubility and typical working concentrations of this compound are summarized below.
| Parameter | Value | Solvent/Vehicle | Source |
| Solubility | 15 mg/mL | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| 15 mg/mL | N,N-Dimethylformamide (DMF) | [1] | |
| 5 mg/mL | Ethanol | [1] | |
| Stock Solution Concentration | 5 mM | Dimethyl sulfoxide (DMSO) | [3] |
| In Vitro Working Concentration Range | 1 nM - 1 µM | Cell Culture Media | [3][4][5] |
| 0.01 µM - 25 µM | Cell Culture Media | ||
| up to 125 µM | Cell Culture Media | [6] |
Experimental Protocols
This section details the methodology for preparing this compound solutions for in vitro experiments.
Materials
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line in use
Preparation of this compound Stock Solution (5 mM in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube. The molecular weight of this compound is 355.5 g/mol . To prepare 1 mL of a 5 mM stock solution, weigh out 1.7775 mg of this compound.
-
Solubilization: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder. For a 5 mM stock solution, add 1 mL of DMSO for every 1.7775 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solutions at -20°C. Stock solutions of this compound in methanol (B129727) have been shown to be stable for at least 3 years when stored at -20°C[2]. Similarly, stock solutions in methanol have been stored in glass vials at -20°C[7].
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final working concentration. It is crucial to add the DMSO stock solution to the cell culture medium and mix immediately to prevent precipitation of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from those of the solvent.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound
This compound acts as an agonist at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors typically leads to the inhibition of adenylyl cyclase through the Gi/o protein, resulting in decreased intracellular cAMP levels. Furthermore, this compound has been shown to induce apoptosis through pathways that may be dependent or independent of cannabinoid receptors, depending on the cell type[4][8][9]. This process often involves the disruption of mitochondrial function, including loss of mitochondrial membrane potential and increased production of reactive oxygen species (ROS), leading to the activation of caspases[8][9].
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Cannabinoids this compound and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: JWH-122 Sample Preparation for Nuclear Magnetic Resonance (NMR) Analysis
Abstract
This application note provides a detailed protocol for the preparation of JWH-122, a synthetic cannabinoid, for Nuclear Magnetic Resonance (NMR) analysis. The described methodologies are intended for researchers, scientists, and drug development professionals requiring accurate and reproducible NMR data for structural elucidation and quantification of this compound. The protocol covers solvent selection, sample concentration, and the use of internal standards.
Introduction
This compound, with the chemical name (4-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, is a potent synthetic cannabinoid that has been a subject of significant interest in forensic and research laboratories.[1][2][3] Accurate structural confirmation and quantification are critical for the identification of this compound in various samples. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural elucidation of synthetic cannabinoids like this compound.[4][5] Proper sample preparation is a crucial step to ensure high-quality NMR spectra with minimal interference.[4][6] This document outlines a standardized procedure for preparing this compound samples for NMR analysis.
Materials and Reagents
-
This compound standard (crystalline solid)[1]
-
Deuterated chloroform (B151607) (CDCl3), 99.8 atom % D
-
Deuterated acetone (B3395972) (d6-acetone), 99.9 atom % D
-
Tetramethylsilane (B1202638) (TMS) or other suitable internal standard (e.g., maleic acid, methenamine)[5][7]
-
NMR tubes (5 mm)
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound sample preparation for NMR analysis, compiled from various analytical protocols.
| Parameter | Value | Notes | Reference |
| Molecular Formula | C25H25NO | [1][8] | |
| Molecular Weight | 355.5 g/mol | [1] | |
| Solubility | |||
| in DMF | 15 mg/mL | [1] | |
| in DMSO | 15 mg/mL | [1] | |
| in Ethanol | 5 mg/mL | [1] | |
| Recommended NMR Solvents | CDCl3, d6-acetone | CDCl3 is commonly used for structural elucidation. d6-acetone can be used for extraction from herbal matrices. | [4][5][7] |
| Sample Concentration | 1 - 10 mg/mL | Higher concentrations (e.g., 10 mg/mL) are suitable for detailed structural analysis, while lower concentrations can be used for screening. | [4][7] |
| Internal Standard (Qualitative) | Tetramethylsilane (TMS) | Used for chemical shift referencing (0 ppm). | [7] |
| Internal Standard (Quantitative) | Maleic acid or Methenamine | Accurately weighed and added for quantification purposes. | [4][5][7] |
Experimental Protocols
Protocol 1: Sample Preparation for Structural Elucidation (Qualitative Analysis)
This protocol is optimized for obtaining high-resolution 1H and 13C NMR spectra for the structural confirmation of this compound.
-
Sample Weighing: Accurately weigh approximately 10 mg of the this compound standard.[7]
-
Dissolution: Dissolve the weighed sample in approximately 0.7 mL of deuterated chloroform (CDCl3) in a clean, dry vial.[7]
-
Internal Standard Addition: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[7]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube for a few seconds to ensure a homogenous solution.
-
Analysis: The sample is now ready for NMR analysis. Acquire 1H, 13C, and other relevant 2D NMR spectra as required.
Protocol 2: Sample Preparation for Quantitative Analysis (qNMR)
This protocol is designed for the quantification of this compound in a sample, often used in forensic analysis of herbal mixtures.[4][5]
-
Internal Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g., maleic acid) of a known concentration in the chosen deuterated solvent (e.g., d6-acetone).
-
Sample and Internal Standard Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and a precise amount of the internal standard.[4][5] For herbal samples, approximately 50 mg of the homogenized herbal product is used.[4]
-
Extraction and Dissolution: Add a precise volume (e.g., 1 mL) of the deuterated solvent (e.g., d6-acetone) containing the internal standard to the sample.[4][5]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete dissolution of this compound and efficient extraction from any matrix.[4]
-
Centrifugation (if necessary): If solid particles are present (e.g., from an herbal matrix), centrifuge the sample to pellet the solids.
-
Transfer to NMR Tube: Carefully transfer the supernatant to a 5 mm NMR tube.
-
Analysis: Acquire the 1H NMR spectrum. The concentration of this compound can be determined by comparing the integral of a characteristic this compound proton signal to the integral of a known proton signal from the internal standard.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for this compound sample preparation for NMR analysis.
Caption: Experimental workflows for qualitative and quantitative NMR sample preparation of this compound.
Conclusion
The protocols outlined in this application note provide a standardized approach for the preparation of this compound samples for NMR analysis. Adherence to these guidelines will facilitate the acquisition of high-quality, reproducible NMR data, which is essential for the accurate identification, structural elucidation, and quantification of this synthetic cannabinoid. The choice between the qualitative and quantitative protocols will depend on the specific analytical objectives of the researcher.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [medbox.iiab.me]
- 3. Substance Details this compound [unodc.org]
- 4. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
- 5. researchgate.net [researchgate.net]
- 6. azolifesciences.com [azolifesciences.com]
- 7. swgdrug.org [swgdrug.org]
- 8. Jwh 122 | C25H25NO | CID 44466638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for JWH-122 as a Reference Standard in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-122, or (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2.[1][2][3][4] Due to its psychoactive effects, it has been identified as an ingredient in "Spice-like" herbal incenses and is a controlled substance in many jurisdictions.[5][6] As such, the accurate detection and quantification of this compound and its metabolites in biological matrices are crucial in forensic toxicology. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical testing.
This compound is characterized by its high affinity for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors.[2][4] Its metabolism in the human body is extensive, primarily involving hydroxylation and carboxylation.[1][7] The major metabolites include this compound N-(4-hydroxypentyl) and this compound N-(5-hydroxypentyl).[1][4][7][8] The detection of these specific metabolites can be key in confirming the intake of this compound.[1][7]
Chemical and Physical Properties
| Property | Value |
| Formal Name | (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone |
| CAS Number | 619294-47-2 |
| Molecular Formula | C25H25NO |
| Formula Weight | 355.5 g/mol |
| Purity | ≥98% |
| Formulation | Typically a crystalline solid or a solution in methanol (B129727) (e.g., 1 mg/ml).[2] |
| Solubility | Soluble in DMF (15 mg/ml), DMSO (15 mg/ml), and Ethanol (5 mg/ml).[4] |
| UV λmax | 221, 247, 316 nm |
Experimental Protocols
Sample Preparation: Oral Fluid
This protocol is adapted from a validated method for the analysis of synthetic cannabinoids in oral fluid.[8][9][10][11]
Materials:
-
This compound reference standard
-
Internal standard (IS), e.g., JWH-018-d11
-
Methanol (LC-MS grade)
-
Drug-free oral fluid for calibration and quality control (QC) samples
-
Extraction solvent (e.g., a mixture of organic solvents)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard and QC Preparation:
-
Prepare stock solutions of this compound and its metabolites in methanol at concentrations of 1 µg/mL and 10 µg/mL.[8]
-
Prepare working solutions by diluting the stock solutions in methanol.
-
Spike drug-free oral fluid with the working solutions to create calibration standards and QC samples at desired concentrations (e.g., ranging from the limit of quantification (LOQ) to 50 ng/mL).[8][9]
-
-
Extraction:
-
To 400 µL of oral fluid sample (calibrator, QC, or unknown), add the internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Sample Preparation: Blood and Urine
This protocol is a general guideline based on established methods for blood and urine analysis.[12][13]
Materials:
-
This compound reference standard and its metabolites
-
Internal standard
-
Methanol, Acetonitrile (B52724) (LC-MS grade)
-
Buffer solution (e.g., phosphate (B84403) buffer)
-
For urine: β-glucuronidase
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure for Blood (Liquid-Liquid Extraction): [12]
-
To 1 mL of whole blood, add the internal standard and a buffer solution.
-
Add an appropriate organic extraction solvent.
-
Vortex and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue for analysis.
Procedure for Urine (Solid-Phase Extraction): [12][13]
-
Enzymatic Hydrolysis: To account for conjugated metabolites, treat urine samples with β-glucuronidase prior to extraction.[13]
-
SPE:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the pre-treated urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
-
Evaporate the eluate and reconstitute the residue for analysis.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a reliable method for the detection of the parent this compound compound.[8][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., DB-1 MS or equivalent).[14]
GC Conditions (Example): [14]
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 100°C, ramp to 300°C.
-
Carrier Gas: Helium
-
Injection Mode: Split
MS Conditions (Example): [14]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 30-550 amu
-
Source Temperature: 230°C
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and suitable for the simultaneous quantification of this compound and its more polar metabolites.[8][15][16]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) formate.
-
Flow Rate: Dependent on the column dimensions.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: Specific m/z transitions for this compound and its metabolites need to be determined by infusing pure standards.
Quantitative Data
The following tables summarize typical validation and quantitative data for this compound analysis.
Table 1: Method Validation Parameters for this compound in Oral Fluid [8][9][11]
| Parameter | Typical Value |
| Linearity Range | LOQ to 50 ng/mL |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range (e.g., <0.5 ng/mL) |
| Recovery | >70% |
| Matrix Effect | <15% |
| Intra-assay Precision | <16% |
| Inter-assay Precision | <16% |
Table 2: Observed Concentrations of this compound in Oral Fluid After Smoking [8][9]
| Time After Smoking | Concentration Range (GC-MS) | Concentration Range (UHPLC-HRMS) |
| 20 min (Cmax) | ~4.00 ng/mL | ~3.14 ng/mL |
| 3 hours | Lower, with a potential second peak | Lower, with a potential second peak |
Table 3: Mass Spectrometry Data (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 356.2 | [To be determined] | [To be determined] |
| This compound N-(4-OH-pentyl) | 372.2 | [To be determined] | [To be determined] |
| This compound N-(5-OH-pentyl) | 372.2 | [To be determined] | [To be determined] |
Note: Specific precursor and product ions for MRM analysis should be optimized in the user's laboratory by infusing the reference standards.
Stability and Storage
-
Stock Solutions: Store at -20°C in glass vials.[8] this compound reference standards are reported to be stable for at least 3 years under these conditions.[2]
-
Biological Samples: A study on the stability of synthetic cannabinoids in whole blood showed that this compound concentration decreased significantly after freeze-thaw cycles, suggesting caution is needed during sample handling and storage.[17]
Visualizations
Cannabinoid Receptor Signaling Pathway
This compound acts as an agonist at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[18][19] The activation of these receptors, particularly the CB1 receptor in the central nervous system, leads to the characteristic psychoactive effects.[18][19]
Caption: this compound activation of CB1/CB2 receptors and downstream signaling.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the analysis of this compound in forensic samples.
Caption: General workflow for the forensic toxicological analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound [medbox.iiab.me]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. swgdrug.org [swgdrug.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying JWH-122 Induced Apoptosis in Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate JWH-122-induced apoptosis using established cell culture models. The protocols detailed below are based on published research findings and offer a framework for assessing the cytotoxic effects of this synthetic cannabinoid.
Introduction
This compound is a synthetic cannabinoid that has been shown to induce apoptosis in various cell types.[1][2][3][4] Understanding the underlying mechanisms is crucial for both toxicological assessment and potential therapeutic applications. These notes describe the use of relevant cell culture models and detailed experimental protocols to elucidate the apoptotic pathways activated by this compound.
The primary mechanisms of this compound-induced apoptosis involve the disruption of mitochondrial function, leading to mitochondrial membrane hyperpolarization, increased intracellular ATP levels, and subsequent activation of caspase cascades.[1][2][5] Studies have demonstrated the involvement of caspase-3, -7, and -9, as well as the production of reactive oxygen species (ROS).[3][4] Notably, this compound can trigger these effects through both cannabinoid receptor-dependent and independent pathways.[3][4]
Recommended Cell Culture Models
The choice of cell line is critical for studying the specific effects of this compound. Based on existing literature, the following cell lines are recommended:
-
Human Kidney Proximal Tubule (HK-2) Cells: This cell line is a well-established model for studying nephrotoxicity. This compound has been shown to induce mitochondrial dysfunction and apoptosis in these cells.[1][2][5]
-
Human Placental Cytotrophoblast (BeWo) Cells: This cell line is a valuable model for investigating developmental and reproductive toxicology. This compound has been demonstrated to decrease cell viability and induce apoptosis in BeWo cells.[3][4]
-
Other Relevant Cell Lines: Depending on the research focus, other cell lines such as neuroblastoma, breast cancer, or immune cells could also be considered, as cannabinoids have been shown to induce apoptosis in these systems.[6][7][8]
Experimental Protocols
The following protocols provide a step-by-step guide for key experiments to characterize this compound-induced apoptosis.
Protocol 1: Cell Culture and this compound Treatment
Objective: To culture cells and expose them to this compound to induce apoptosis.
Materials:
-
Selected cell line (e.g., HK-2 or BeWo)
-
Complete cell culture medium (specific to the cell line)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the selected cells in their recommended complete medium in a 37°C incubator with 5% CO2.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T25 flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in a complete culture medium at the desired concentrations (e.g., 1 nM - 1 µM).[2] A vehicle control (medium with the same concentration of solvent used for this compound stock) must be included.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 3, 24, 48 hours).
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure changes in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction in apoptosis.
Materials:
-
This compound treated and control cells
-
JC-1 or TMRE staining solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Following this compound treatment, harvest the cells.
-
Wash the cells with PBS.
-
Resuspend the cells in a medium containing the mitochondrial-specific dye (e.g., 5 µM JC-1 or 100 nM TMRE).
-
Incubate the cells in the dark at 37°C for 15-30 minutes.
-
Wash the cells with PBS to remove the excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy. For JC-1, healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers). For TMRE, a decrease in red fluorescence indicates mitochondrial membrane depolarization.
Protocol 3: Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-9).
Materials:
-
This compound treated and control cells
-
Caspase-3/7 and Caspase-9 activity assay kits (e.g., containing fluorogenic substrates like DEVD-AMC for caspase-3/7 and LEHD-AMC for caspase-9)
-
Microplate reader
Procedure:
-
After this compound treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Add the caspase substrate solution to the cell lysates in a 96-well plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Quantify the caspase activity relative to the protein concentration of the cell lysates. An increase in fluorescence indicates higher caspase activity.
Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
This compound treated and control cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| This compound Concentration | % of Cells with Depolarized ΔΨm (Mean ± SD) |
| Vehicle Control | |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM |
Table 2: Effect of this compound on Caspase Activity
| This compound Concentration | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM |
Table 3: this compound Induced Apoptosis as Determined by Annexin V/PI Staining
| This compound Concentration | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM |
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying this compound-induced apoptosis.
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for studying this compound induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Cannabinoids this compound and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic cannabinoid receptor agonists inhibit tumor growth and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
JWH-122 Administration for Behavioral Studies in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of JWH-122 in rodent models for behavioral research. This compound is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. These protocols are intended to serve as a comprehensive guide for investigating the behavioral effects of this compound.
Data Presentation
The following tables summarize quantitative data on this compound administration and its effects, compiled from available literature.
Table 1: this compound Dosage and Administration Routes for Behavioral Studies in Rodents
| Species | Administration Route | Vehicle | Dose Range | Observed Behavioral Effects |
| Mouse | Intraperitoneal (i.p.) | 5% Ethanol (B145695), 5% DMSO, 5% Tween 80, 85% Saline | 1 mg/kg | Not specified in behavioral context, used in tumor growth study.[1] |
| Rat | Oral Gavage | Not specified | 20 mg/kg | Used for tissue distribution studies, not behavioral assessment.[2] |
| Mouse | Intraperitoneal (i.p.) | 8% Tween 80, 92% Saline | Not specified for this compound | Vehicle used for similar JWH compounds (JWH-018, JWH-073) which produced dose-dependent hypothermia and locomotor suppression.[3] |
Note: Specific dose-response data for this compound in behavioral assays such as locomotor activity, elevated plus maze, and hot plate test are not extensively available in the public domain. The provided data for related JWH compounds can be used as a starting point for dose-finding studies.
Experimental Protocols
Preparation of this compound for In Vivo Administration
a. Intraperitoneal (i.p.) Injection Formulation
This protocol is adapted from methodologies used for structurally similar synthetic cannabinoids.[1][3][4]
Materials:
-
This compound
-
Ethanol (200 proof, absolute)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolve the this compound in a small volume of ethanol or DMSO. For example, for a final vehicle composition of 5% ethanol, 5% DMSO, 5% Tween 80, and 85% saline, first, dissolve the this compound in the ethanol and DMSO portions.
-
Add the Tween 80 to the this compound solution and vortex thoroughly to ensure complete mixing.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation of the compound.
-
The final solution should be a clear, homogenous emulsion. If precipitation occurs, gentle warming and further vortexing may be required.
-
Prepare the vehicle control solution using the same procedure but without the this compound.
-
Administer the solution to the mice at a volume of 10 µl/g of body weight.[1][4]
b. Oral Gavage Formulation
A study in rats utilized a 20 mg/kg oral dose of this compound, although the specific vehicle was not detailed.[2] A common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% to 1% carboxymethylcellulose (CMC) in water.
Materials:
-
This compound
-
Carboxymethylcellulose (CMC)
-
Sterile distilled water
Procedure:
-
Prepare a 0.5% or 1% CMC solution by slowly adding CMC powder to sterile distilled water while stirring vigorously. Allow the solution to stir for several hours until the CMC is fully dissolved and the solution is clear and viscous.
-
Weigh the desired amount of this compound.
-
Triturate the this compound powder with a small amount of the CMC solution to form a paste.
-
Gradually add the remaining CMC solution to the paste while continuously stirring or vortexing to create a uniform suspension.
-
Administer the suspension to the rats via oral gavage at a typical volume of 5-10 mL/kg body weight.
Behavioral Assays
a. Locomotor Activity
This protocol provides a general framework for assessing the effect of this compound on spontaneous locomotor activity in an open-field arena.
Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm)
-
Video tracking software
-
This compound solution and vehicle control
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., i.p. injection).
-
Place the animal in the center of the open-field arena.
-
Record the animal's activity for a specified period (e.g., 30-60 minutes) using the video tracking software.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Studies with other cannabinoids have shown dose-dependent suppression of locomotor activity.[3][5][6]
b. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.[7][8]
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
-
This compound solution and vehicle control
Procedure:
-
Habituate the animals to the testing room with dim lighting for at least 30 minutes.
-
Administer this compound or vehicle control.
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using video tracking software.
-
Analyze the data for time spent in the open arms versus closed arms, and the number of entries into each arm type. An increase in open arm exploration is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.
c. Hot Plate Test for Analgesia
The hot plate test is used to measure the analgesic properties of a compound by assessing the animal's response to a thermal stimulus.[9][10][11][12]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
-
This compound solution and vehicle control
Procedure:
-
Set the hot plate temperature to a constant, non-damaging temperature (e.g., 52-55°C).
-
Habituate the animals to the testing room.
-
Gently place the animal on the hot plate and start the timer.
-
Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.
-
Stop the timer and remove the animal from the hot plate as soon as a nociceptive response is observed to prevent tissue damage. A cut-off time (e.g., 30-60 seconds) should be established to avoid injury.
-
Administer this compound or vehicle control.
-
Repeat the hot plate test at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.
-
An increase in the latency to respond is indicative of an analgesic effect.
Mandatory Visualizations
Signaling Pathways of this compound
This compound acts as a potent agonist at both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1][13] Upon activation, these receptors primarily couple to Gi/o proteins, initiating a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[1][14][15]
Caption: this compound signaling via CB1/CB2 receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a rodent behavioral study with this compound.
Caption: General workflow for rodent behavioral studies.
References
- 1. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias | Semantic Scholar [semanticscholar.org]
- 3. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (JWH-133) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]
- 5. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 6. Frontiers | Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice [frontiersin.org]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Acute Cannabinoids Produce Robust Anxiety-Like and Locomotor Effects in Mice, but Long-Term Consequences Are Age- and Sex-Dependent [frontiersin.org]
- 9. dol.inf.br [dol.inf.br]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcdr.net [jcdr.net]
- 13. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Assessing the Impact of JWH-122 on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-122 is a synthetic cannabinoid that has been shown to exert significant effects on cellular bioenergetics, with mitochondria being a primary target.[1][2][3][4] Understanding the precise nature of this compound's interaction with mitochondria is crucial for elucidating its mechanism of action and potential toxicity. These application notes provide a comprehensive overview of key techniques and detailed protocols for assessing the impact of this compound on mitochondrial function.
Studies have indicated that this compound can lead to a deregulation of mitochondrial function, manifesting as mitochondrial membrane hyperpolarization and an increase in intracellular ATP levels in some cell types.[1][2] Conversely, other studies have reported that this compound can cause a loss of mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[3] These seemingly contradictory findings highlight the complexity of this compound's effects, which may be cell-type specific and concentration-dependent. The following protocols are designed to enable researchers to systematically investigate these parameters.
Key Parameters for Assessing Mitochondrial Function
A thorough assessment of mitochondrial health involves the evaluation of several key parameters. The table below summarizes critical assays for investigating the effects of this compound.
| Parameter | Description | Common Assay Techniques |
| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical potential gradient across the inner mitochondrial membrane, crucial for ATP synthesis.[5] | Fluorescent probes (e.g., TMRM, TMRE, JC-1) |
| Mitochondrial Respiration (Oxygen Consumption Rate - OCR) | The rate at which mitochondria consume oxygen, a direct measure of oxidative phosphorylation activity.[6][7] | High-Resolution Respirometry (e.g., Oroboros Oxygraph), Extracellular Flux Analysis (e.g., Seahorse Analyzer), Clark-type electrode.[8][9][10] |
| ATP Production | The rate of ATP synthesis by mitochondria, reflecting the overall efficiency of cellular energy production.[11] | Luciferase-based bioluminescence assays.[6][12] |
| Reactive Oxygen Species (ROS) Production | Measurement of superoxide (B77818) and other reactive species, which can be byproducts of mitochondrial respiration and indicators of oxidative stress.[13][14][15] | Fluorescent probes (e.g., MitoSOX™ Red for mitochondrial superoxide, H2DCFDA for general ROS).[16][17] |
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
References
- 1. Synthetic Cannabinoids this compound and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 6. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 7. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of methods that determine mitochondrial function in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inha.elsevierpure.com [inha.elsevierpure.com]
- 11. A sensitive, simple assay of mitochondrial ATP synthesis of cultured mammalian cells suitable for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming JWH-122 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered when working with the synthetic cannabinoid JWH-122 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a lipophilic compound and exhibits poor solubility in aqueous solutions. Its solubility has been determined in several organic solvents.
| Solvent | Solubility |
| DMF | 15 mg/mL |
| DMSO | 15 mg/mL |
| Ethanol (B145695) | 5 mg/mL |
| Methanol | 1 mg/mL |
| Water | Practically Insoluble |
Data compiled from available product information sheets.[1][2][3] The high LogP value of 6.7 further indicates its strong preference for lipid environments over aqueous ones.[4]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?
A2: This is a common issue when working with highly lipophilic compounds like this compound. The DMSO keeps the compound solubilized at high concentrations, but when this stock is diluted into an aqueous medium, the DMSO concentration drops significantly, and the this compound crashes out of solution.
Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. Keeping the final DMSO concentration as high as your cells can tolerate will help maintain this compound in solution. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in the solvent concentration can help keep the compound from precipitating.
-
Rapid Mixing: Add the this compound stock solution to your pre-warmed (37°C) media while vortexing or rapidly mixing. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.
-
Use of a Carrier Protein: Including 0.1% bovine serum albumin (BSA) in your assay buffer can help to solubilize lipophilic compounds like this compound.[5]
-
Serum-Containing Media: If your experimental design allows, diluting the this compound stock into a serum-containing medium can be effective. Proteins in the serum, such as albumin, can bind to the compound and aid in its solubilization.
Q3: What are some advanced formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A3: For in vivo applications where direct injection of DMSO is not ideal, several formulation strategies can be employed to create stable aqueous solutions of this compound. These include:
-
Co-Solvent Systems: A common vehicle for administering synthetic cannabinoids in animal studies is a mixture of ethanol, a surfactant like Emulphor or Tween 80, and saline. A typical ratio is 1:1:18 (ethanol:emulsifier:saline).
-
Solid Dispersions: This technique involves dispersing this compound in a solid, water-soluble carrier, such as polyvinylpyrrolidone (B124986) (PVP). This can enhance the dissolution rate and apparent solubility of the compound.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate lipophilic molecules like this compound, forming an inclusion complex that is more water-soluble.
-
Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, can facilitate its delivery in an aqueous medium.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue: Inconsistent or lower-than-expected potency (EC₅₀) of this compound in cell-based assays.
Possible Cause: Precipitation of this compound in the assay medium, leading to a lower effective concentration.
Solutions:
-
Visually inspect your assay plates under a microscope. Look for crystals or amorphous precipitates in the wells.
-
Prepare fresh dilutions for each experiment. this compound may not be stable in aqueous solutions for extended periods.
-
Follow the recommended procedures for diluting from a DMSO stock (see FAQ 2).
-
Consider using a solubility enhancer such as 0.1% BSA in your assay buffer.
In Vivo Formulation Troubleshooting
Issue: The this compound formulation for animal injection is cloudy or contains visible particles.
Possible Cause: Incomplete solubilization or precipitation of this compound in the vehicle.
Solutions:
-
Ensure all components of the vehicle are properly mixed before adding this compound.
-
Gently warm the vehicle to aid in the dissolution of this compound.
-
Use a bath sonicator to help disperse the compound.
-
If precipitation persists, consider adjusting the ratios of the co-solvents or trying a different surfactant.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of this compound powder. The molecular weight of this compound is 355.48 g/mol .
-
Dissolve the this compound powder in the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.55 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Perform a serial dilution to minimize precipitation. First, prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock solution to 90 µL of cell culture medium and vortex immediately.
-
Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium. Vortex immediately.
-
The final DMSO concentration in this example is 0.1%. Ensure this is below the tolerance level of your specific cell line.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Emulphor EL-620 or Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile glass vials
-
Bath sonicator
Procedure:
-
Vehicle Preparation (1:1:18 ratio of Ethanol:Emulphor:Saline):
-
In a sterile glass vial, combine 1 part ethanol and 1 part Emulphor (or Tween 80).
-
Vortex until the solution is homogeneous.
-
Slowly add 18 parts of sterile saline while vortexing to form a stable emulsion.
-
-
This compound Formulation:
-
Weigh the desired amount of this compound and place it in a sterile glass vial.
-
Add the pre-mixed vehicle to the vial to achieve the desired final concentration (e.g., 1 mg/mL).
-
Gently warm the vial in a 37°C water bath and sonicate in a bath sonicator for 10-15 minutes, or until the this compound is completely dissolved.
-
Visually inspect the final formulation for clarity before administration. Prepare fresh on the day of the experiment.
-
Signaling Pathways and Experimental Workflows
This compound Signaling through CB1 and CB2 Receptors
This compound is a potent agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1][2][3][6] These are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[7][8]
Caption: this compound signaling cascade via CB1 and CB2 receptors.
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates a logical workflow for preparing this compound solutions for experimental use, incorporating troubleshooting steps.
Caption: Workflow for this compound solution preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS Parameters for JWH-122 Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS separation of JWH-122 isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
A1: The separation of this compound methyl isomers is difficult due to their similar molecular structures and mass-to-charge ratios. Many standard reversed-phase liquid chromatography and gas chromatography methods may fail to provide adequate resolution, leading to co-elution and potential misidentification.
Q2: What type of GC column is recommended for this compound isomer separation?
A2: Several studies have shown successful or partial separation of synthetic cannabinoid isomers using various capillary columns. Phenyl-methyl substituted columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms, ZB-5MS), are commonly used. For enhanced selectivity, a mid-polarity column like a DB-200 may also be effective.
Q3: Can this compound isomers be differentiated if they are not fully separated chromatographically?
A3: Yes, even with co-elution, it is often possible to differentiate isomers by carefully examining their electron ionization (EI) mass spectra. Although the mass spectra of isomers are very similar, there can be subtle but consistent differences in the relative abundances of certain fragment ions. For instance, the ratios of specific ions can be used as a distinguishing feature.
Q4: What are the key mass spectral fragments to monitor for this compound and its isomers?
A4: For this compound and its related isomers, key fragments often include the naphthoyl ion and fragments resulting from the cleavage of the pentyl chain and the indole (B1671886) ring. While a comprehensive library is essential, some studies have highlighted specific ion ratios that can aid in differentiation.
Troubleshooting Guide
Problem 1: Poor or no chromatographic separation of this compound isomers.
Cause:
-
Inappropriate GC column.
-
Suboptimal temperature program.
-
Incorrect carrier gas flow rate.
Solution:
-
Column Selection: If using a standard non-polar column (e.g., 100% dimethylpolysiloxane), consider switching to a mid-polarity column with a different selectivity, such as a 5% phenyl-methylpolysiloxane or a DB-200 type column.[1]
-
Temperature Program Optimization:
-
Lower the initial oven temperature to enhance separation at the beginning of the run.
-
Reduce the ramp rate (e.g., from 30°C/min to 5-10°C/min) to increase the interaction time of the analytes with the stationary phase.[2]
-
Incorporate an isothermal hold at a temperature where the isomers start to elute.
-
-
Carrier Gas Flow: Optimize the carrier gas (Helium) flow rate to be at or near the optimal linear velocity for your column's internal diameter to ensure the best efficiency.
Problem 2: Peak tailing for this compound isomers.
Cause:
-
Active sites in the GC inlet liner or column.
-
Contamination in the GC system.
-
Improper sample preparation leading to matrix effects.
Solution:
-
Inlet Maintenance:
-
Use a deactivated inlet liner.
-
Replace the liner and septum regularly.
-
Trim the first few centimeters of the GC column.
-
-
System Contamination:
-
Bake out the column according to the manufacturer's instructions.
-
Clean the ion source of the mass spectrometer.
-
-
Sample Preparation: Ensure the sample is clean and free of non-volatile residues. A simple methanol (B129727) extraction followed by filtration is often sufficient for herbal samples.
Problem 3: Inconsistent retention times for this compound isomers.
Cause:
-
Leaks in the GC system.
-
Fluctuations in carrier gas flow or pressure.
-
Column aging.
Solution:
-
Leak Check: Perform a thorough leak check of the entire GC system, including the injector, column fittings, and gas lines.
-
Gas Supply: Ensure a stable supply of high-purity carrier gas.
-
Column Conditioning: Properly condition the column before use and monitor its performance over time. If retention times consistently shift, the column may need to be replaced.
GC-MS Parameters for Synthetic Cannabinoid Analysis
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] |
| GC Column | HP-5MS UI (30 m x 250 µm, 0.25 µm) | HP-5ms (15 m x 0.25 mm, 0.25 µm) & HP-1ms (15 m x 0.25 mm, 0.25 µm) | ZB-5MS (methyl/phenyl-functionalized) & BR-35ms (phenyl/dimethyl arylene siloxane-functionalized) |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | 1.2 mL/min | 1.8 mL/min (front), 1.4 mL/min (back) | Not Specified |
| Injection Mode | Split-less | 40:1 split ratio | Direct injection |
| Injector Temp. | 260°C | Not Specified | 280°C |
| Oven Program | 70°C for 2 min, then 30°C/min to 190°C, then 5°C/min to 290°C (hold 10 min), then 40°C/min to 340°C | 240°C for 1 min, then 30°C/min to 300°C (hold 5 min) | Not Specified |
| MS Transfer Line | 320°C | Not Specified | Not Specified |
| Ion Source Temp. | 230°C | Not Specified | Not Specified |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Electron Ionization (EI) |
| Ionization Energy | Not Specified | 70 eV | Not Specified |
| Scan Range | 40-550 m/z | 14-500 m/z | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation for Herbal Material
This protocol is a general guide for the extraction of synthetic cannabinoids from herbal matrices.
-
Sample Weighing: Accurately weigh approximately 100 mg of the homogenized herbal material into a centrifuge tube.
-
Solvent Addition: Add 5 mL of methanol to the tube.
-
Extraction: Vortex the sample for 1 minute, then sonicate for 10 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes.
-
Filtration: Decant the supernatant and filter it through a 0.45 µm syringe filter into a GC vial.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis
This protocol is a starting point for the analysis of this compound isomers. Optimization will be required based on your specific instrumentation and column.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Conditions:
-
Use a column such as an HP-5MS or equivalent.
-
Set the injector temperature to 280°C.
-
Use a splitless injection or a split ratio of 20:1.
-
Set the helium carrier gas flow to a constant flow of 1.0 mL/min.
-
Use the following oven temperature program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
-
MS Conditions:
-
Set the transfer line temperature to 290°C.
-
Set the ion source temperature to 230°C.
-
Acquire data in full scan mode from m/z 40 to 550.
-
Use an electron ionization energy of 70 eV.
-
Visualizations
Caption: Troubleshooting workflow for this compound isomer separation by GC-MS.
References
- 1. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. researchgate.net [researchgate.net]
Troubleshooting JWH-122 degradation during sample storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of JWH-122 during sample storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C. As a crystalline solid, it is reported to be stable for at least five years at this temperature. If dissolved in methanol (B129727) (e.g., at 1 mg/ml), it is stable for at least three years when stored at -20°C.[1][2]
Q2: My this compound sample was accidentally left at room temperature. Is it still usable?
A2: The stability of this compound at room temperature is not well-documented in the scientific literature. Short-term exposure may not lead to significant degradation, especially if the sample is a dry, crystalline solid and protected from light. However, for solutions, the risk of degradation and solvent evaporation increases. It is highly recommended to perform a purity analysis (e.g., by HPLC-UV) to assess the integrity of the compound before use.
Q3: I've noticed a change in the color of my this compound solution. What could be the cause?
A3: A change in color, such as yellowing, can be an indicator of chemical degradation. This may be caused by exposure to light (photodegradation) or oxidation. It is advisable to analyze the sample for purity and the presence of degradation products before proceeding with your experiments. Storing solutions in amber vials and minimizing exposure to ambient light can help prevent photodegradation.
Q4: Can I store this compound in solvents other than methanol?
A4: Yes, this compound is soluble in other organic solvents such as DMF (approx. 15 mg/ml) and DMSO (approx. 15 mg/ml).[2] However, the long-term stability in these solvents has not been as thoroughly documented as in methanol. When using alternative solvents, it is good practice to prepare fresh solutions or to validate the stability for your specific storage conditions and experimental timeframe.
Q5: Are there any known degradation pathways for this compound?
A5: While specific forced degradation studies on this compound are limited, based on its naphthoylindole structure and studies on its close analog JWH-018, potential degradation pathways include:
-
Hydrolysis: The amide linkage in the methanone (B1245722) bridge could be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable.
-
Oxidation: The alkyl pentyl chain and the aromatic indole (B1671886) and naphthalene (B1677914) rings are potential sites for oxidation. This can lead to the formation of hydroxylated or carboxylated derivatives, similar to its metabolic pathways.
-
Photodegradation: Aromatic compounds like this compound can be susceptible to degradation upon exposure to UV or broad-spectrum light.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound degradation.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution | 1. Verify the storage conditions of your stock solution (temperature, light exposure).2. Perform a purity check of the stock solution using a suitable analytical method like HPLC-UV or LC-MS.3. Prepare a fresh stock solution from a solid standard and compare its performance in the assay. |
| Repeated freeze-thaw cycles | 1. Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.2. While this compound in oral fluid has shown stability after three freeze-thaw cycles, the impact on long-term storage of concentrated stock solutions is less certain. |
| Interaction with experimental matrix | 1. Assess the stability of this compound in your specific assay buffer or vehicle at the experimental temperature and duration. |
Issue 2: Appearance of unexpected peaks in chromatograms.
| Potential Cause | Troubleshooting Step |
| Sample degradation during storage or preparation | 1. Review sample handling and storage procedures to identify potential exposure to heat, light, or incompatible chemicals.2. If degradation is suspected, a forced degradation study can help to identify potential degradation products (see Experimental Protocols section). |
| Contamination | 1. Analyze a blank solvent and matrix sample to rule out contamination from the analytical system or sample preparation process. |
Quantitative Data Summary
The following tables summarize the known stability and solubility data for this compound.
Table 1: this compound Storage Stability
| Formulation | Storage Temperature | Reported Stability |
| Crystalline Solid | -20°C | ≥ 5 years |
| 1 mg/ml in Methanol | -20°C | ≥ 3 years |
Data sourced from Cayman Chemical product information.[1][2]
Table 2: this compound Solubility
| Solvent | Approximate Solubility |
| DMF | 15 mg/ml |
| DMSO | 15 mg/ml |
| Ethanol | 5 mg/ml |
Data sourced from Cayman Chemical product information.[2]
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
This protocol provides a general method for assessing the purity of a this compound sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with 0.1% formic acid. A starting point could be 75:25 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: this compound has UV maxima at 221, 247, and 316 nm.[1][2] Monitoring at 221 nm is a common choice for naphthoylindoles.
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the mobile phase or acetonitrile to a known concentration (e.g., 100 µg/ml).
-
Injection Volume: 10 µl.
-
Analysis: Run the sample and integrate the peak areas. Purity can be estimated by the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/ml).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C, protected from light.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC or LC-MS, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the stressed samples using a stability-indicating method (a method that can separate the parent drug from its degradation products), typically a gradient HPLC or LC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples with the control (time 0) to identify degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound sample issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Enhancing JWH-122 Detection in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of JWH-122 detection in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges when detecting this compound in complex biological matrices?
The primary challenges include managing matrix effects, ensuring high extraction efficiency, and achieving sufficient sensitivity, especially for trace-level detection.[1][2] Matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3] Additionally, the presence of isomers, such as JWH-019, which can have similar fragmentation patterns and close retention times, poses a significant challenge for accurate identification and quantification.[4][5][6]
Q2: Which analytical techniques are most suitable for the sensitive detection of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the preferred methods for their high selectivity and sensitivity.[7] High-resolution mass spectrometry (HRMS), such as UHPLC-HRMS, offers the added advantage of untargeted screening and confident identification of novel metabolites or analogs.[8]
Q3: How can I minimize matrix effects in my this compound analysis?
Effective sample preparation is crucial. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to clean up samples and reduce matrix interferences.[9][10] A "dilute-and-shoot" approach, where the sample is simply diluted before injection, can also be effective, particularly when coupled with a highly selective analytical method like LC-MS/MS.[11] The use of isotopically labeled internal standards is also highly recommended to compensate for matrix-induced signal suppression or enhancement.
Q4: My this compound recovery is low. What are the potential causes and solutions?
Low recovery can stem from several factors, including inefficient extraction, analyte degradation, or poor optimization of the extraction protocol. Ensure that the pH of the sample and the choice of extraction solvent are optimized for this compound, which is a lipophilic compound.[4] For urine samples, a hydrolysis step using β-glucuronidase is often necessary to cleave glucuronide conjugates and improve the extraction of this compound metabolites.[10]
Q5: I am having trouble separating this compound from its isomers. What can I do?
Chromatographic optimization is key. For LC-MS/MS, using a column with a different selectivity, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, can improve the resolution of isomeric compounds.[11] Adjusting the mobile phase composition and gradient profile can also enhance separation. For GC-MS, optimizing the temperature program is critical.[12] In cases of co-elution, using deconvolution software can help to distinguish the mass spectra of the overlapping peaks.[6]
Troubleshooting Guides
Issue 1: Poor Sensitivity and High Limit of Detection (LOD)
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). For LC-MS/MS, ensure the mobile phase pH is conducive to the formation of the desired precursor ion. |
| Inefficient Sample Cleanup | Employ a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[10] |
| Matrix Suppression | Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for signal suppression. |
| Low Injection Volume | Increase the injection volume if possible, but be mindful of potential peak shape distortion. |
| Derivatization (GC-MS) | For GC-MS analysis, derivatization with agents like BSTFA can improve the volatility and thermal stability of this compound, leading to better peak shape and sensitivity.[9] |
Issue 2: Inconsistent or Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the liquid-liquid extraction (LLE) solvent and pH. For SPE, ensure the correct sorbent, wash, and elution solvents are used. A study on oral fluid showed recoveries greater than 70% with LLE.[9][13][14][15] |
| Incomplete Hydrolysis (Urine) | Ensure the β-glucuronidase enzyme is active and the hydrolysis conditions (temperature, time, pH) are optimal for cleaving glucuronide conjugates.[10] |
| Analyte Adsorption | Use silanized glassware or polypropylene (B1209903) tubes to minimize the adsorption of the lipophilic this compound to container surfaces. |
| Solvent Evaporation Issues | If using a nitrogen evaporator to dry down the sample, ensure the temperature is not too high to cause degradation and that the sample is not left to dry for an extended period. |
Issue 3: Peak Tailing or Splitting in Chromatogram
| Potential Cause | Troubleshooting Step |
| Column Contamination | Implement a robust column washing procedure after each batch of samples. Use a guard column to protect the analytical column from strongly retained matrix components.[11] |
| Incompatible Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Secondary Interactions | For LC, adjust the mobile phase pH or ionic strength to minimize secondary interactions between this compound and the stationary phase. |
| Active Sites (GC) | Use a deactivated liner and column in the GC system. If peak tailing persists, consider derivatization. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound detection from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOD | LOQ |
| Oral Fluid | GC-MS | - | 0.5–2.3 ng/mL |
| Oral Fluid | UHPLC-HRMS | - | 0.07–0.25 ng/mL |
| Adipose Tissue | LC-QTrap-MS | 1.0 ng/g | 2.1 ng/g |
| Whole Blood | LC-MS/MS | 0.01 ng/mL | - |
| Urine | LC-MS/MS | 0.1 ng/mL | 0.25 ng/mL |
| Urine (Method 2) | LC-MS/MS | - | 50 ng/mL |
Data compiled from multiple sources.[3][9][16][17][18]
Table 2: Recovery and Matrix Effect Data for this compound
| Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Analytical Method |
| Oral Fluid | Liquid-Liquid Extraction | >70% | <15% | GC-MS & UHPLC-HRMS |
| Adipose Tissue | Extraction | - | 30.6 - 43.8% | LC-QTrap-MS |
| Urine | Solid-Phase Extraction | High (unspecified) | - | LC-MS/MS |
Data compiled from multiple sources.[9][10][13][14][15][16]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Oral Fluid
This protocol is adapted from a method for the analysis of this compound in oral fluid.[9]
-
Sample Preparation: To 400 µL of oral fluid, add an appropriate internal standard.
-
Extraction: Add 1 mL of an organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 4 minutes to separate the organic and aqueous layers.[9]
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for injection into the analytical instrument (e.g., mobile phase for LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is a general guide based on established methods for synthetic cannabinoids in urine.[10]
-
Hydrolysis (if necessary): To 2 mL of urine, add β-glucuronidase solution and incubate at 60°C for 3 hours.[10]
-
pH Adjustment: Adjust the sample pH to between 5.5 and 6.5 with a suitable buffer.[10]
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge. Some modern SPE sorbents may not require this step.[10]
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 50% methanol) to remove polar interferences.[10]
-
Elution: Elute this compound from the cartridge with a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the injection solvent.
Visualizations
Caption: General workflow for this compound analysis in complex matrices.
Caption: Troubleshooting decision tree for low sensitivity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of this compound used as new ingredient in "Spice-like" herbal incenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Analytical Technology on the Frontline of the War on Synthetic Cannabinoids | Labcompare.com [labcompare.com]
- 9. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [restek.com]
- 12. swgdrug.org [swgdrug.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Can JWH-210 and this compound be detected in adipose tissue four weeks after single oral drug administration to rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. fda.gov.tw [fda.gov.tw]
Addressing matrix effects in JWH-122 quantification by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of JWH-122 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the LC-MS/MS analysis of this compound, these effects can lead to ion suppression or enhancement, causing inaccurate quantification, reduced sensitivity, and poor reproducibility.[2][3] Biological samples like blood, urine, and oral fluid contain numerous endogenous components such as proteins, phospholipids (B1166683), and salts that can interfere with the ionization of this compound, making the mitigation of matrix effects crucial for reliable results.[1]
Q2: What are the primary strategies to minimize matrix effects for this compound analysis?
A2: The main strategies to combat matrix effects in this compound quantification fall into three categories:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP) are employed to remove interfering matrix components before analysis.[1][4]
-
Chromatographic Separation: Optimizing the LC method can separate this compound from interfering compounds, preventing them from co-eluting and affecting ionization.[2]
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.[1] If a SIL-IS is unavailable, a structural analog can be used, though it may be less effective.
Q3: How do I choose the right sample preparation technique for my this compound analysis?
A3: The choice of sample preparation depends on the biological matrix, the required sensitivity, and available resources.
-
Solid-Phase Extraction (SPE) is highly effective for cleaning up complex matrices like urine and blood, leading to cleaner extracts and improved sensitivity.[5][6] It is excellent at removing matrix components that can cause ion suppression.
-
Liquid-Liquid Extraction (LLE) is a cost-effective method that can provide good analyte recovery and reduce matrix effects, particularly for blood and oral fluid samples.[4][7]
-
Protein Precipitation (PP) is a simpler and faster method, often used for plasma or serum samples. While it effectively removes proteins, other matrix components like phospholipids may remain, potentially leading to significant ion suppression.[8][9]
Q4: I am observing significant ion suppression for this compound. What are the common causes and how can I troubleshoot this?
A4: Significant ion suppression for this compound is often caused by co-eluting matrix components, particularly phospholipids from plasma or serum samples. Here are some troubleshooting steps:
-
Review your sample preparation: If using protein precipitation, consider switching to a more rigorous method like SPE or LLE to better remove interfering compounds.
-
Optimize chromatography: Adjust the chromatographic gradient to better separate this compound from the region where ion suppression occurs. A post-column infusion experiment can help identify these regions.[10][11]
-
Dilute the sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[1]
-
Check for contamination: A contaminated ion source can also contribute to poor signal intensity. Regular cleaning and maintenance are essential.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for this compound | Column overload, column contamination, or inappropriate mobile phase. | Inject a smaller sample volume. Clean the column according to the manufacturer's instructions. Ensure the mobile phase pH is appropriate for this compound. |
| Inconsistent this compound Recovery | Inefficient extraction, variability in manual sample preparation steps. | Optimize the extraction protocol (e.g., solvent choice, pH, mixing time). Consider automating the sample preparation process for better consistency. |
| High Background Noise | Contaminated LC system, mobile phase, or dirty ion source. | Flush the LC system thoroughly. Use high-purity solvents and additives.[12] Clean the ion source.[3] |
| Analyte Signal Drift During a Run Sequence | Matrix buildup on the column or in the MS source. | Implement a more effective sample cleanup method. Use a guard column and perform regular system maintenance. |
| Carryover of this compound in Blank Injections | Adsorption of the analyte in the injection system or on the column. | Use a stronger needle wash solution. Inject multiple blank samples between high-concentration samples.[12] |
Quantitative Data Summary
The following tables summarize quantitative data for matrix effect and recovery of this compound from various studies, highlighting the performance of different sample preparation methods.
Table 1: Matrix Effect of this compound in Different Biological Matrices
| Biological Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| Rat Urine | Solid-Phase Extraction | 93.4 - 118.0 | [5] |
| Oral Fluid | Liquid-Liquid Extraction | < 15 | [7] |
| Human Urine | Protein Precipitation | 95 - 122 | [13] |
| Human Hair | Liquid-Liquid Extraction | 31 - 110 (corrected) | [14] |
Matrix effect is calculated as (response in matrix / response in solvent) x 100%. Values close to 100% indicate minimal effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
Table 2: Recovery of this compound from Different Biological Matrices
| Biological Matrix | Sample Preparation Method | Recovery (%) | Reference |
| Rat Plasma | Protein Precipitation | 95.4 - 106.8 | [5] |
| Rat Urine | Solid-Phase Extraction | 92.0 - 106.8 | [5] |
| Oral Fluid | Liquid-Liquid Extraction | > 70 | [7] |
| Human Urine | Protein Precipitation | 53 - 95 | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is a general guideline based on common practices for synthetic cannabinoids.[5][15]
-
Sample Pre-treatment: If necessary, perform enzymatic hydrolysis to cleave glucuronide conjugates. To 1 mL of urine, add an appropriate internal standard.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., mixed-mode or reversed-phase) with 1-3 mL of methanol (B129727), followed by 1-3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1-3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1-3 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Oral Fluid
This protocol is adapted from a method for the analysis of synthetic cannabinoids in oral fluid.[7]
-
Sample Preparation: To 400 µL of oral fluid, add an appropriate internal standard.
-
Extraction: Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase for injection.
Protocol 3: Protein Precipitation (PP) for this compound in Plasma
This is a general procedure for protein precipitation in plasma samples.[5][8]
-
Sample Preparation: To 100 µL of plasma, add an appropriate internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (a 3:1 ratio of solvent to sample is common).
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or vial for direct injection or further processing (e.g., evaporation and reconstitution).
Visualizations
References
- 1. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 5. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uniklinik-freiburg.de [uniklinik-freiburg.de]
Technical Support Center: JWH-122 and Cell Viability Assay Interference
Welcome to the technical support center for researchers encountering challenges with cell viability assays in the presence of JWH-122. This resource provides troubleshooting guides and frequently asked questions to help you navigate potential artifacts and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show increased cell viability after this compound treatment, but microscopy suggests cell death. What could be happening?
A1: This is a known issue. This compound can interfere with assays that rely on mitochondrial reductase activity, such as MTT, XTT, and WST. Studies have shown that this compound can cause mitochondrial membrane hyperpolarization and an increase in intracellular ATP levels in some cell types. This enhanced metabolic activity can lead to a stronger colorimetric signal in the MTT assay, masking underlying cytotoxicity and giving a false impression of increased viability.
Q2: Are there specific cell viability assays that are known to be affected by this compound?
A2: Yes. Assays that measure mitochondrial function are particularly susceptible to interference. These include:
-
Tetrazolium-based assays (MTT, MTS, XTT, WST): These rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases. This compound can artificially inflate this activity.[1]
-
ATP-based assays: While often a good indicator of viability, this compound has been reported to increase intracellular ATP levels, which could lead to an overestimation of viable cells.
Q3: What alternative cell viability assays are recommended when working with this compound?
A3: It is advisable to use assays that do not depend on mitochondrial function or to use a multi-assay approach to confirm your findings. Recommended alternatives include:
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a direct measure of cytotoxicity. Studies have shown that this compound can induce apoptosis without significant LDH release at certain concentrations, so it's important to use this in conjunction with other methods.[2][3]
-
Trypan Blue Exclusion Assay: This is a simple and direct method to count viable cells based on membrane integrity.[4]
-
Caspase Activity Assays: Since this compound is known to induce apoptosis via caspase activation, measuring the activity of caspases (e.g., caspase-3/7) can provide a more accurate assessment of cell death.
-
Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red in their lysosomes. Some studies have shown no effect of this compound on Neutral Red inclusion, suggesting it may be a more reliable method.[5][6]
-
Real-time Viability Assays: These assays continuously monitor cell death over time and are non-toxic to the cells, allowing for the detection of dose-dependent cytotoxicity.[4]
Q4: Can this compound induce cell death through mechanisms other than apoptosis?
A4: The primary mechanism of cell death induced by this compound reported in the literature is apoptosis, characterized by caspase activation, loss of mitochondrial membrane potential, and production of reactive oxygen species (ROS).[2][3][7]
Troubleshooting Guides
Guide 1: Unexpected Results with Tetrazolium-Based Assays (MTT, XTT)
| Symptom | Possible Cause | Troubleshooting Steps |
| Increased signal (apparent viability) with increasing this compound concentration. | This compound is known to cause mitochondrial hyperpolarization and increased metabolic activity. | 1. Confirm with a secondary, non-mitochondrial assay: Use an LDH release assay or Trypan Blue exclusion to verify cytotoxicity. 2. Switch to an alternative assay: Consider a caspase activity assay to specifically measure apoptosis. |
| High variability between replicate wells. | This compound may have poor solubility in aqueous media, leading to uneven distribution. | 1. Ensure proper solubilization: Use an appropriate solvent (e.g., DMSO) and ensure the final concentration in the media is low. 2. Vortex thoroughly: Ensure the compound is evenly dispersed in the media before adding to cells. |
Guide 2: Selecting the Appropriate Cell Viability Assay
Use the following decision tree to choose the most suitable assay for your experiment:
Caption: Decision tree for selecting a suitable cell viability assay when studying this compound.
Quantitative Data Summary
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| BeWo (human placental cytotrophoblast) | Cell Viability | Not specified | Significant decrease in cell viability. | [2][3] |
| BeWo | LDH Release | Not specified | No significant LDH release. | [2][3] |
| Human Proximal Tubule Cells (HK-2) | MTT, LDH, Neutral Red | 1 nM - 1 µM | No effect on cell viability. | [5][6] |
| Human Proximal Tubule Cells (RPTC) | Caspase-3 Activity | Not specified | Doubled caspase-3 activity (increased apoptosis). | [8] |
| Human Proximal Tubule Cells (RPTC) | ATP Levels | Not specified | 1.8-fold increase in ATP levels. | [8] |
| Human Endometrial Stromal Cells (St-T1b) | Cell Viability | 0.01 - 25 µM | No reduction in cell viability. | [7] |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Release Assay
This protocol provides a general workflow. Refer to the manufacturer's instructions for your specific LDH assay kit.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Include a positive control for maximum LDH release (e.g., using a lysis buffer provided with the kit).
-
Incubation: Incubate for the desired treatment period.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit's protocol.
-
Incubation: Incubate at room temperature, protected from light, for the time specified in the protocol (usually 15-30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Caspase-3/7 Activity Assay
This is a generalized protocol for a luminogenic caspase-3/7 assay.
-
Cell Seeding and Treatment: Follow steps 1-3 from the LDH assay protocol.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-glo 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a microplate reader.
-
Analysis: The luminescent signal is proportional to the amount of caspase activity.
Signaling Pathways and Workflows
This compound Induced Apoptosis and Assay Interference
The following diagram illustrates the signaling pathway of this compound leading to apoptosis and highlights where interference with common viability assays can occur.
Caption: this compound apoptotic pathway and points of interference with viability assays.
Experimental Workflow for Troubleshooting
This workflow provides a logical sequence of steps to follow when encountering unexpected results in cell viability assays with this compound.
Caption: A workflow for troubleshooting unexpected cell viability assay results with this compound.
References
- 1. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. Synthetic Cannabinoids this compound and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic cannabinoids and endometrial stromal cell fate: Dissimilar effects of this compound, UR-144 and WIN55,212-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Cannabinoids on the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of JWH-122 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JWH-122 in cellular assays. Our goal is to help you minimize off-target effects and ensure the validity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] It exhibits high binding affinity for both receptor subtypes.
Q2: What are the known off-target effects of this compound?
A2: At higher concentrations or with prolonged exposure, this compound can induce off-target effects, primarily related to mitochondrial dysfunction and apoptosis.[4] Studies have shown that this compound can lead to a loss of mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and activation of caspase-3 and -7, key executioners of apoptosis.[4] In some cell types, these cytotoxic effects have been observed to be independent of CB1 and CB2 receptor activation.[4]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound by performing a dose-response curve for your specific on-target effect.
-
Limit exposure time: Use the shortest incubation time necessary to observe the desired on-target phenotype.
-
Employ control experiments: Include appropriate controls, such as CB1/CB2 receptor antagonists (e.g., Rimonabant for CB1, SR144528 for CB2) to confirm that the observed effect is receptor-mediated.
-
Use structurally unrelated agonists: To confirm that the observed phenotype is due to the activation of the target receptor and not a specific chemical property of this compound, consider using a structurally different agonist for the same receptor.
-
Monitor cell viability: Routinely assess cell health using assays like MTT or LDH release to ensure that the observed effects are not due to general cytotoxicity.
Q4: What are some common issues when working with this compound and how can I troubleshoot them?
A4: Common issues include poor solubility and variability in results.
-
Solubility: this compound is highly lipophilic and has low aqueous solubility.[5] Prepare high-concentration stock solutions in a suitable organic solvent like DMSO. When diluting into aqueous buffers for cellular assays, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. The use of a carrier protein like bovine serum albumin (BSA) in the assay buffer can also help maintain solubility.
-
Variability: Inconsistent results can arise from reagent degradation, variations in cell culture conditions, or compound instability. Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Standardize cell passage numbers and seeding densities to ensure consistent experimental conditions.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound at cannabinoid receptors.
Table 1: this compound Binding Affinities (Ki)
| Receptor | Ki (nM) | Reference |
| CB1 | 0.69 | [1][2][3] |
| CB2 | 1.2 | [1][2][3] |
Table 2: this compound Functional Potency (EC50)
| Assay | Cell Line | EC50 (nM) | Reference |
| [\³⁵S]GTPγS binding | HEK293 (human CB1) | 32.9 | [6] |
| cAMP Inhibition | HEK293T (human CB1) | ~10-100 (potency rank-ordered) | [7] |
Note: EC50 values can vary significantly depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels in cells expressing CB1 or CB2 receptors.
Materials:
-
HEK293 or CHO cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium and supplements
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay)
-
Assay buffer
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Remove culture medium and wash cells with assay buffer. b. Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C. c. Add forskolin (a direct activator of adenylyl cyclase) to all wells except the negative control and incubate for a further 15-30 minutes at 37°C. d. Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Mitochondrial Membrane Potential Assay
This protocol measures changes in mitochondrial membrane potential (ΔΨm) using a fluorescent dye like JC-1 or TMRE. A decrease in ΔΨm is an early indicator of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
JC-1 or TMRE dye
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (FCCP or CCCP).
-
Staining: a. Remove the treatment medium and wash the cells with assay buffer. b. Add the JC-1 or TMRE staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Measurement:
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green. Measure the fluorescence intensity at both emission wavelengths (red: ~590 nm, green: ~530 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
TMRE: TMRE is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria. A decrease in TMRE fluorescence intensity indicates a loss of ΔΨm.
-
-
Data Analysis: Quantify the fluorescence intensity and compare the values of treated cells to the controls.
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are activated during apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time.
-
Assay: a. Allow the plate and its contents to equilibrate to room temperature. b. Add the Caspase-3/7 reagent to each well. c. Mix the contents of the wells by gentle shaking. d. Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: An increase in luminescence is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: this compound Signaling Pathways.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. JWH 122 N-(4-pentenyl) analog - Biochemicals - CAT N°: 11611 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of JWH-122
This technical support center provides essential information for researchers, scientists, and drug development professionals working with JWH-122. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a synthetic cannabinoid and a methylated analogue of JWH-018. It is a potent agonist for both the CB1 and CB2 cannabinoid receptors.
What are the chemical properties of this compound?
| Property | Value |
| IUPAC Name | (4-Methyl-1-naphthyl)-(1-pentylindol-3-yl)methanone |
| CAS Number | 619294-47-2 |
| Molecular Formula | C₂₅H₂₅NO |
| Molar Mass | 355.481 g·mol−1 |
| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 5 mg/ml |
| Purity | Typically ≥98% |
What is the receptor binding affinity of this compound?
This compound exhibits high affinity for both cannabinoid receptors:
| Receptor | Binding Affinity (Ki) |
| CB1 | 0.69 nM |
| CB2 | 1.2 nM |
What is the legal status of this compound?
This compound is classified as a Schedule I controlled substance in the United States and is a prohibited or controlled substance in many other countries, including Australia and China.[1][2] All researchers must comply with local and federal regulations regarding the acquisition, storage, use, and disposal of this compound.
Handling and Storage
How should this compound be handled?
Due to its potential physiological effects, this compound should be handled with caution in a laboratory setting. Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All handling of the solid compound or concentrated solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.
What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C. It is typically supplied as a crystalline solid or in a solution, often in methanol.
Experimental Protocols
How can this compound be prepared for in vitro experiments?
For cell-based assays, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture media to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is not toxic to the cells (typically <0.1%).
What are common analytical methods for detecting this compound?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for the detection and quantification of this compound and its metabolites in biological samples.[2][3][4]
General Analytical Workflow for this compound
Caption: General workflow for the analysis of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Poor Solubility in Aqueous Solutions | This compound is a highly lipophilic molecule. | Prepare a stock solution in an appropriate organic solvent (e.g., DMSO, DMF) before diluting in aqueous media. Sonication may aid in dissolution. |
| Compound Instability | This compound may be susceptible to degradation under certain conditions. | Store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for experiments whenever possible. |
| Inconsistent Experimental Results | Variability in compound concentration or cell culture conditions. | Ensure accurate and consistent preparation of this compound solutions. Standardize cell seeding densities and treatment times. Include appropriate vehicle controls in all experiments. |
| Low Detection Signal in Analytical Assays | Inefficient extraction or low concentration in the sample. | Optimize the liquid-liquid extraction protocol to improve recovery.[2][3][4] Consider using a more sensitive analytical instrument or increasing the sample volume. |
Signaling Pathway
This compound primarily acts as an agonist at the CB1 and CB2 cannabinoid receptors, which are G protein-coupled receptors (GPCRs).[5] Activation of these receptors initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[5] Interestingly, some studies suggest that this compound can also induce cellular effects, such as apoptosis, through receptor-independent mechanisms.[1][6]
This compound Signaling Pathways
Caption: Signaling pathways of this compound.
Disposal
How should this compound and contaminated materials be disposed of?
As a Schedule I controlled substance, the disposal of this compound must be conducted in strict accordance with DEA regulations and institutional policies.[7][8]
-
Segregation: Isolate all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), from other waste streams.
-
Rendering Unusable: The primary principle of cannabinoid waste disposal is to render it "unusable and unrecognizable."[7][9] This can be achieved by mixing the this compound waste with at least 50% non-hazardous solid waste, such as soil, sand, or sawdust.
-
Containment: The mixture should be placed in a sealed, leak-proof container.
-
Documentation: Meticulous records of the disposal process must be maintained, often requiring a DEA Form 41.[10]
-
Final Disposal: The final disposal method will depend on local regulations and institutional procedures. Options may include incineration through a licensed facility or disposal in a permitted solid waste facility.[9] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.[11]
References
- 1. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. benchchem.com [benchchem.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Technical Support Center: Validating a New Analytical Method for JWH-122 and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating new analytical methods for the synthetic cannabinoid JWH-122 and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the key validation parameters I need to assess when developing a new analytical method for this compound and its metabolites?
A1: According to FDA guidelines, a full validation for a new bioanalytical method should include the assessment of the following parameters: selectivity, specificity, matrix effect, calibration curve and range, accuracy, precision, carryover, dilution integrity, and stability.[1][2] For chromatographic methods, reinjection reproducibility should also be evaluated.[1]
Q2: What are the major metabolites of this compound that I should be targeting in my analysis?
A2: The primary phase I metabolites of this compound are monohydroxylated metabolites.[3] Specifically, the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites are key targets.[3][4][5] Studies have shown that the N-(4-hydroxypentyl) metabolite is the predominant metabolite of this compound, while the N-(5-hydroxypentyl) metabolite is also detected.[3][4] Carboxylated metabolites may also be present in trace amounts.[3]
Q3: I am observing significant variability in my results compared to published data. What are the common causes?
A3: Variability in potency and affinity values for synthetic cannabinoids across different studies is a known issue.[6] Common causes include minor differences in assay conditions such as buffer composition, incubation time, and temperature.[6] The purity of the reference standards and the stability and solubility of the compounds can also contribute to variability.[6] To minimize this, it is crucial to standardize protocols, use internal controls, and verify the integrity of your compound.[6]
Q4: My this compound compound has poor solubility in my aqueous assay buffer. How can I address this?
A4: this compound and other synthetic cannabinoids are highly lipophilic and have low water solubility.[6][7] To improve solubility, prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[6] When diluting into your aqueous buffer, ensure the final DMSO concentration is low (typically less than 0.5%) to avoid disrupting cellular membranes or protein function.[6] Incorporating a carrier protein like bovine serum albumin (BSA) at 0.1% in the buffer can also help maintain the solubility of lipophilic compounds.[6]
Q5: How should I store my this compound standards and samples to prevent degradation?
A5: Synthetic cannabinoids can be unstable and prone to degradation due to temperature, light exposure, and enzymatic activity.[6] Stock solutions should be stored at -20°C or -80°C in small, light-protected aliquots (e.g., amber vials) to avoid repeated freeze-thaw cycles.[6] Additionally, be aware that cannabinoids can adsorb to glass surfaces, leading to a decrease in concentration over time.[8] Using silanized glass vials is recommended to prevent sample loss.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH- Column contamination- Column overloading | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and ensure proper sample cleanup.- Dilute the sample to a concentration within the linear range of the method. |
| Low Analyte Recovery | - Inefficient extraction- Analyte degradation during sample processing- Adsorption to container surfaces | - Optimize the extraction solvent and pH. Consider solid-phase extraction (SPE) for cleaner samples.[9][10]- Minimize sample processing time and keep samples on ice.- Use silanized vials and polypropylene (B1209903) tubes. |
| High Matrix Effect | - Co-elution of interfering substances from the biological matrix | - Improve sample cleanup using techniques like SPE or liquid-liquid extraction (LLE).[11][12]- Modify chromatographic conditions to better separate the analyte from interfering peaks.- Use a matrix-matched calibration curve. |
| Inconsistent Results Between Batches | - Variation in reagent quality or preparation- Instrument performance drift- Inconsistent sample handling | - Prepare fresh reagents for each batch and verify their quality.- Perform regular instrument maintenance and calibration.- Ensure consistent timing and temperature for all sample preparation steps. |
| Failure to Detect Metabolites | - Insufficient assay sensitivity- Incomplete hydrolysis of conjugated metabolites | - Optimize mass spectrometry parameters for the specific metabolites.- Ensure complete enzymatic hydrolysis (e.g., with β-glucuronidase) by optimizing incubation time and temperature.[10] |
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of this compound and its metabolites in biological fluids.
Table 1: UHPLC-HRMS Method Validation in Oral Fluid [11][12][13]
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Intra-assay Precision (%) | Inter-assay Precision (%) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
| This compound | LOQ - 50 | 0.07 - 0.25 | >70 | <15 | <16 | <16 | <16 | <16 |
| This compound N-(4-OH) | LOQ - 50 | 0.07 - 0.25 | >70 | <15 | <16 | <16 | <16 | <16 |
| This compound N-(5-OH) | LOQ - 50 | 0.07 - 0.25 | >70 | <15 | <16 | <16 | <16 | <16 |
Table 2: GC-MS Method Validation in Oral Fluid [11][12][13]
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Intra-assay Precision (%) | Inter-assay Precision (%) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
| This compound | LOQ - 50 | 0.5 - 2.3 | >70 | <15 | <16 | <16 | <16 | <16 |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Urine
This protocol is a generalized procedure based on common practices for synthetic cannabinoid analysis.[10][14][15]
-
Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of an internal standard solution and 500 µL of β-glucuronidase solution in an acetate (B1210297) buffer (pH 5.0).
-
Incubation: Vortex the mixture and incubate at 60°C for 3 hours to deconjugate the metabolites.
-
Protein Precipitation: After cooling, add 1 mL of cold acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: Vortex the sample and centrifuge at 10,000 x g for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube for analysis. For further cleanup, a solid-phase extraction (SPE) can be performed.
-
Analysis: Inject an aliquot of the final extract into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction for this compound in Oral Fluid
This protocol is based on a validated method for the analysis of synthetic cannabinoids in oral fluid.[11][12][16]
-
Sample Aliquoting: Take a 400 µL aliquot of the oral fluid sample.
-
Internal Standard: Add the internal standard solution.
-
Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of 1-chlorobutane (B31608) and isopropanol).
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the chromatographic system (GC-MS or UHPLC-MS/MS).
Visualizations
Caption: General experimental workflow for the analysis and validation of this compound.
References
- 1. nalam.ca [nalam.ca]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in JWH-122 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid JWH-122. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a discrepancy between the high binding affinity of this compound at CB1/CB2 receptors and its observed functional effects in our assay. What could be the reason for this?
A1: This is a common observation in cannabinoid research. Several factors can contribute to this discrepancy:
-
Assay System Specificity: The functional response of a ligand can vary significantly between different assay systems (e.g., cell lines, primary neurons) due to differences in receptor expression levels, G-protein coupling efficiency, and the presence of interacting proteins.
-
Biased Agonism: this compound may act as a biased agonist, preferentially activating one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). Your functional assay may be measuring a pathway that is not strongly activated by this compound.
-
Receptor Desensitization and Internalization: As a potent agonist, this compound can induce rapid receptor desensitization and internalization, leading to a diminished functional response over time.
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors or cellular targets, leading to effects that can mask or counteract the expected CB1/CB2-mediated response.
Q2: Our in vivo experiments with this compound are showing unexpected physiological effects that don't seem to align with its known cannabinoid receptor activity. For example, we observe significant cardiovascular effects with minimal psychoactive-like behaviors. Why might this be?
A2: This observation is consistent with some human studies where this compound produced significant cardiovascular effects (increased blood pressure and heart rate) with minimal subjective psychoactive effects.[1][2] Potential explanations include:
-
Pharmacokinetics and Metabolism: The parent compound and its metabolites may have different affinities and efficacies at various receptors throughout the body. Metabolites of this compound have been shown to be biologically active.
-
Receptor-Independent Mechanisms: this compound has been demonstrated to induce cellular effects, such as apoptosis and the production of reactive oxygen species (ROS), through mechanisms that are independent of CB1 and CB2 receptors.[3][4] These off-target effects could contribute to the observed physiological responses.
-
Differential Receptor Distribution and Function: The distribution and functional roles of CB1 and CB2 receptors in different tissues (e.g., cardiovascular system vs. central nervous system) can lead to a dissociation of effects.
Q3: We are seeing significant batch-to-batch variability in our experimental results with this compound. What are the likely causes and how can we mitigate this?
A3: Batch-to-batch variability is a common issue with synthetic cannabinoids. Key factors include:
-
Purity and Impurities: The purity of this compound can vary between suppliers and even between different synthesis batches from the same supplier. Impurities may have their own pharmacological activity.
-
Solubility and Stability: this compound is a lipophilic compound and may have poor solubility in aqueous buffers. It can also degrade over time, especially if not stored correctly. To mitigate this, it is recommended to:
-
Verify Compound Identity and Purity: Use analytical methods like LC-MS or NMR to confirm the identity and purity of each new batch.
-
Standardize Stock Solution Preparation: Develop a consistent protocol for preparing and storing stock solutions (e.g., using DMSO at a specific concentration, aliquoting, and storing at -80°C).
-
Include Control Compounds: Always include a well-characterized reference cannabinoid agonist (e.g., CP-55,940) in your experiments to benchmark the activity of your this compound batch.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in in vitro functional assays (e.g., cAMP, calcium mobilization).
| Potential Cause | Troubleshooting Step |
| Poor Solubility of this compound | Prepare stock solutions in 100% DMSO. When diluting into aqueous assay buffers, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%). Consider using a vehicle control with the same final DMSO concentration. |
| Compound Adsorption to Plastics | Use low-adhesion microplates and pipette tips. Pre-incubating plates with a BSA solution can sometimes help to block non-specific binding sites. |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent passage number range for all experiments. High passage numbers can lead to changes in receptor expression and signaling. |
| Assay Timing and Kinetics | Optimize the incubation time for this compound. As a potent agonist, it may induce rapid but transient signaling. Perform a time-course experiment to determine the optimal time point for measuring the response. |
Problem 2: Observing cellular toxicity or apoptosis at concentrations where a specific receptor-mediated effect is expected.
| Potential Cause | Troubleshooting Step |
| Receptor-Independent Toxicity | This compound has been shown to induce apoptosis and ROS production in a cannabinoid receptor-independent manner.[3][4] |
| - Perform experiments in the presence of CB1 and CB2 receptor antagonists (e.g., rimonabant, AM630) to determine if the toxic effects are receptor-mediated. | |
| - Use a lower concentration range of this compound. | |
| - Test the compound in a cell line that does not express cannabinoid receptors to confirm off-target toxicity. | |
| Solvent Toxicity | High concentrations of the solvent used for the stock solution (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is low and consistent across all conditions, including vehicle controls. |
Data Presentation
Table 1: On-Target Binding Affinities and Functional Potencies of this compound
| Receptor | Ligand | Assay Type | Ki (nM) | EC50 (nM) | Efficacy |
| Human CB1 | This compound | Radioligand Binding | 0.69[5][6] | - | - |
| Human CB2 | This compound | Radioligand Binding | 1.2[5][6] | - | - |
| Human CB1 | This compound (and isomers) | cAMP Inhibition | Rank order of potency: this compound-4 > this compound-5 > this compound-7 > this compound-2 > this compound-8 > this compound-6 > this compound-3[7] | - | Full Agonist[7] |
Table 2: Unexpected and Potentially Off-Target Effects of this compound
| Effect | Cell/System Type | Observation | Potential Mechanism |
| Apoptosis | Human placental cells (BeWo) | Increased caspase-9 and caspase-3/-7 activity.[3][4] | Cannabinoid receptor-independent.[3][4] |
| Reactive Oxygen Species (ROS) Production | Human placental cells (BeWo), Human endometrial stromal cells | Increased ROS/RNS formation.[3][4][8] | Not fully elucidated, appears to be receptor-independent. |
| Mitochondrial Membrane Potential Loss | Human placental cells (BeWo) | Caused loss of mitochondrial membrane potential.[3][4] | Likely linked to apoptosis and ROS production. |
| Cardiovascular Effects | Humans | Increased systolic and diastolic blood pressure, and heart rate.[1][2] | The precise mechanism is not fully understood but may involve a combination of on-target and off-target effects. |
| Minimal Psychoactive Effects | Humans | Minimal subjective "high" compared to other synthetic cannabinoids.[1] | The reason for this discrepancy with its high CB1 affinity is a key area of ongoing research. |
Experimental Protocols
1. Radioligand Binding Assay (Competitive Binding)
-
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP-55,940).
-
This compound and a non-labeled known cannabinoid ligand for non-specific binding determination (e.g., WIN-55,212-2).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, cell membranes, and the radioligand at a concentration near its Kd.
-
Add the various concentrations of this compound to the appropriate wells.
-
For total binding, add only the vehicle. For non-specific binding, add a high concentration of a non-labeled ligand.
-
Incubate the plate (e.g., 90 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through filter mats.
-
Wash the filters with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid and count the radioactivity.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay (Gi-coupled Receptor)
-
Objective: To measure the functional potency (EC50) and efficacy of this compound in inhibiting adenylyl cyclase activity via the Gi-coupled CB1 or CB2 receptor.
-
Materials:
-
Cells expressing the cannabinoid receptor of interest (e.g., CHO-CB1).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and assay buffer.
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer and pre-incubate the cells.
-
Prepare serial dilutions of this compound.
-
Add the different concentrations of this compound to the cells and incubate for a short period (e.g., 15 minutes).
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production and incubate for a further optimized time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Plot the cAMP levels against the log concentration of this compound to determine the EC50 and Emax.
-
3. β-Arrestin Recruitment Assay
-
Objective: To measure the ability of this compound to induce the recruitment of β-arrestin to the CB1 or CB2 receptor, an indicator of receptor activation and a key pathway in biased agonism.
-
Materials:
-
A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™). These cells co-express the receptor of interest fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.
-
This compound.
-
Assay buffer and detection reagents specific to the assay platform.
-
A luminometer or appropriate plate reader.
-
-
Procedure:
-
Seed the engineered cells in a 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature to allow the signal to develop.
-
Measure the luminescent signal.
-
Plot the signal against the log concentration of this compound to determine the EC50 and Emax for β-arrestin recruitment.
-
Mandatory Visualizations
Caption: Canonical CB1/CB2 Receptor Signaling Pathway Activated by this compound.
References
- 1. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic cannabinoids and endometrial stromal cell fate: Dissimilar effects of this compound, UR-144 and WIN55,212-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JWH-122 Contamination Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent JWH-122 contamination in the laboratory. The following information is based on best practices for handling potent synthetic cannabinoids and hazardous chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is contamination a concern?
A1: this compound is a potent synthetic cannabinoid. Laboratory contamination is a significant concern due to its high potency and potential to cause pharmacological effects at very low concentrations. Cross-contamination can lead to inaccurate experimental results, compromise the integrity of research, and pose a potential health risk to laboratory personnel through unintentional exposure.
Q2: What are the primary routes of this compound contamination in a laboratory setting?
A2: The primary routes of contamination include:
-
Aerosolization: Generation of fine particles during handling of powdered this compound or preparation of solutions.
-
Direct Contact: Transfer from contaminated surfaces (e.g., benchtops, equipment, gloves) to other surfaces or samples.
-
Improper Waste Disposal: Incorrect disposal of contaminated materials can lead to the spread of the compound within the laboratory environment.
-
Inadequate Personal Protective Equipment (PPE): Failure to use or correctly use PPE can result in the transfer of this compound to personal clothing and other areas of the lab.
Q3: What immediate steps should I take in case of a suspected this compound spill?
A3: In the event of a spill, immediately alert others in the area. If the spill is minor, you can manage it by following your laboratory's established spill response procedure for potent compounds. This typically involves containing the spill with absorbent material, decontaminating the area with an appropriate cleaning agent, and disposing of all contaminated materials as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Troubleshooting Guides
Issue: Suspected Cross-Contamination in Experimental Samples
| Possible Cause | Troubleshooting Steps |
| Contaminated Work Area | 1. Immediately cease work in the affected area. 2. Decontaminate all surfaces and equipment using a validated cleaning procedure (see Experimental Protocols). 3. Prepare fresh reagents and repeat the experiment in a confirmed clean area. |
| Improper Pipetting Technique | 1. Review and reinforce proper pipetting techniques to avoid aerosol generation. 2. Use filtered pipette tips for all manipulations involving this compound. 3. Discard any reagents or samples that may have been contaminated. |
| Shared Equipment Contamination | 1. Dedicate a set of equipment (e.g., pipettes, vortexer) solely for this compound use. 2. If dedicated equipment is not feasible, thoroughly decontaminate shared equipment before and after each use with a different compound. |
Issue: Persistent this compound Contamination on Surfaces
| Possible Cause | Troubleshooting Steps |
| Ineffective Cleaning Agent | 1. This compound is a resinous, waxy substance. Standard detergents may not be sufficient. 2. Switch to an alkaline or enzymatic detergent known to be effective against cannabis and similar residues. 3. Consider using a sequence of solvents for cleaning: first a solvent in which this compound is soluble (e.g., ethanol (B145695), isopropanol), followed by a detergent wash. |
| Porous or Scratched Surfaces | 1. Porous or damaged surfaces can trap contaminants. If possible, replace them with non-porous, chemically resistant materials. 2. For surfaces that cannot be replaced, a more rigorous and repeated decontamination protocol may be necessary. Consider the use of a surface protectant after cleaning. |
| Re-contamination from Cleaning Tools | 1. Always use disposable cleaning materials (e.g., wipes, pads). 2. If using non-disposable cleaning tools, dedicate them for use in this compound contaminated areas and decontaminate them thoroughly after each use. |
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Gloves | Lab Coat | Eye Protection | Respiratory Protection |
| Weighing Powder | Double nitrile gloves | Disposable, cuffed lab coat | Safety glasses with side shields or goggles | N95 or higher respirator |
| Preparing Solutions | Double nitrile gloves | Disposable, cuffed lab coat | Safety glasses with side shields or goggles | Recommended, especially if not in a fume hood |
| Cell Culture/Animal Dosing | Nitrile gloves | Lab coat | Safety glasses | Not typically required if performed in a biosafety cabinet/fume hood |
| Cleaning & Decontamination | Heavy-duty nitrile or butyl rubber gloves | Lab coat | Goggles or face shield | Recommended if using volatile cleaning agents |
Experimental Protocols
Protocol 1: Routine Decontamination of Laboratory Surfaces
Objective: To effectively remove trace contamination of this compound from laboratory benchtops and surfaces to prevent cross-contamination.
Materials:
-
Alkaline detergent solution (e.g., 1-2% solution of a cleaner designed for cannabis residues)
-
70% Ethanol or Isopropanol (B130326)
-
Deionized water
-
Disposable, lint-free wipes
-
Appropriate PPE (see Table 1)
Procedure:
-
Pre-cleaning: Liberally spray the surface with 70% ethanol or isopropanol and wipe with a disposable wipe. This step helps to dissolve any resinous residue.
-
Detergent Wash: Apply the alkaline detergent solution to the surface. Using a fresh disposable wipe, clean the surface using a systematic pattern (e.g., top to bottom, overlapping strokes).
-
Contact Time: Allow the detergent to remain on the surface for the manufacturer-recommended contact time (typically 5-10 minutes).
-
Rinsing: Using a new wipe dampened with deionized water, wipe the surface to remove the detergent. Repeat this step twice with fresh wipes to ensure no residue remains.
-
Final Rinse: Spray the surface with 70% ethanol or isopropanol and wipe dry with a final clean, disposable wipe.
-
Waste Disposal: Dispose of all used wipes and gloves as hazardous waste.
Protocol 2: Handling and Weighing of Powdered this compound
Objective: To safely handle and accurately weigh powdered this compound while minimizing the risk of aerosolization and contamination.
Materials:
-
Ventilated balance enclosure or chemical fume hood
-
Anti-static weigh paper or boat
-
Spatula dedicated for this compound use
-
Appropriate PPE (see Table 1)
Procedure:
-
Preparation: Ensure the ventilated enclosure or fume hood is functioning correctly. Decontaminate the weighing surface before starting.
-
Donning PPE: Put on all required PPE, including double gloves and a respirator.
-
Handling: Handle the container of this compound powder carefully to avoid generating airborne particles. Open the container inside the enclosure.
-
Weighing: Use an anti-static weigh boat to prevent the powder from clinging to surfaces. Use a dedicated spatula to transfer the powder.
-
Clean-up: After weighing, carefully close the this compound container. Decontaminate the spatula and the weighing surface according to Protocol 1.
-
Waste Disposal: Dispose of the weigh boat and any contaminated wipes as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination.
Mandatory Visualization
Caption: Workflow for safe handling of this compound in a laboratory setting.
Caption: Decision tree for responding to a this compound spill.
Calibration curve issues in JWH-122 quantitative analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of JWH-122.
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems observed during the development and use of calibration curves for this compound quantification.
Question: Why is my calibration curve for this compound showing poor linearity (low R² value)?
Answer:
Poor linearity in your calibration curve can stem from several factors throughout the analytical process. Here are some potential causes and troubleshooting steps:
-
Sample Preparation Inconsistencies: Inconsistent extraction efficiency across your calibration standards can lead to non-linear responses. Ensure that the sample preparation method, such as liquid-liquid extraction or solid-phase extraction, is applied uniformly to all standards.
-
Matrix Effects: The biological matrix (e.g., oral fluid, plasma, urine) can suppress or enhance the ionization of this compound, leading to a non-linear response.[1][2][3] To mitigate this, consider using a matrix-matched calibration curve, where the standards are prepared in the same biological matrix as your samples. A study on this compound in oral fluid reported a matrix effect of less than 15%.[1][2]
-
Inappropriate Concentration Range: The selected concentration range for your calibration standards may extend beyond the linear dynamic range of the instrument for this compound. Try narrowing the concentration range or using a weighted linear regression. A validated method for this compound in oral fluid demonstrated linearity from the limit of quantification (LOQ) up to 50 ng/mL.[1][2]
-
Analyte Instability: this compound may be unstable in the prepared standards, especially if they are stored for an extended period or at improper temperatures.[4] It is recommended to prepare fresh calibration standards for each analytical run or to perform stability studies to determine appropriate storage conditions.
-
Instrumental Issues: Problems with the analytical instrument, such as a contaminated ion source or a failing detector in an LC-MS/MS system, can lead to inconsistent responses. Perform routine instrument maintenance and calibration to ensure optimal performance.
Question: My calibration curve is not intercepting the origin, or the y-intercept is significantly different from zero. What could be the cause?
Answer:
A non-zero y-intercept in your calibration curve can indicate a few potential issues:
-
Contamination: The blank sample (matrix without the analyte) may be contaminated with this compound, leading to a signal even at a theoretical concentration of zero. This could be due to contaminated glassware, solvents, or carryover from a previous injection. Ensure thorough cleaning of all materials and run a solvent blank before your calibration curve to check for carryover.
-
Interfering Substances: The matrix itself may contain endogenous substances that produce a signal at the same mass transition as this compound, leading to a false positive signal in the blank. A more selective sample preparation method or chromatographic separation may be necessary to remove these interferences.
-
Incorrect Blank Subtraction: Ensure that the blank signal is being properly subtracted from all standards.
Question: The response for my highest concentration standard is lower than expected, causing the curve to plateau. What should I do?
Answer:
This phenomenon, often referred to as saturation, can occur for several reasons:
-
Detector Saturation: The concentration of the highest standard may be too high for the detector, causing it to become saturated and produce a non-linear response. Dilute the highest standard or narrow the calibration range to a lower concentration.
-
Ion Suppression: At high concentrations, the analyte itself can cause ion suppression in the mass spectrometer source. As with detector saturation, reducing the concentration of the upper-level standards should resolve this issue.
-
Solubility Issues: this compound may have limited solubility in the final sample solvent, especially at high concentrations. Ensure that the analyte is fully dissolved in all your standards.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for this compound quantification?
A1: A validated method for the analysis of this compound in oral fluid reported a linear range from the limit of quantification (LOQ) to 50 ng/mL.[1][2] However, the optimal linear range will depend on the specific matrix, instrumentation, and sample preparation method used.
Q2: What are the acceptable criteria for a calibration curve in this compound analysis?
A2: While specific criteria can vary between laboratories and regulatory guidelines, a generally accepted criterion for the correlation coefficient (R²) is ≥ 0.99. Additionally, the back-calculated concentrations of the calibration standards should be within ±15% of their nominal values (±20% for the LLOQ).
Q3: How can I minimize matrix effects in my this compound analysis?
A3: To minimize matrix effects, you can employ several strategies:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples.
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard to compensate for variations in extraction efficiency and matrix effects.
-
Effective Sample Cleanup: Utilize a robust sample preparation method, such as solid-phase extraction (SPE), to remove a significant portion of the matrix components prior to analysis.[5]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components.
Q4: What are the key validation parameters to assess for a this compound quantitative method?
A4: According to FDA guidelines, key validation parameters include linearity, sensitivity (LOD and LOQ), accuracy, precision, selectivity, matrix effect, recovery, and stability.[6]
Quantitative Data Summary
The following tables summarize quantitative data from a validated method for this compound analysis in oral fluid.
Table 1: Calibration Curve Parameters for this compound in Oral Fluid
| Parameter | GC-MS | UHPLC-HRMS |
| Linearity Range | LOQ - 50 ng/mL | LOQ - 50 ng/mL |
| Correlation Coefficient (R²) | 0.997 ± 0.003 | ≥ 0.991 |
| Reference | [1] | [1] |
Table 2: Sensitivity and Recovery for this compound in Oral Fluid
| Parameter | GC-MS | UHPLC-HRMS |
| Limit of Detection (LOD) | Not explicitly stated for this compound alone | Analyte LOD range: 0.07–0.25 ng/mL |
| Limit of Quantification (LOQ) | Analyte LOQ range: 0.5–2.3 ng/mL | Not explicitly stated for this compound alone |
| Mean Recovery (%) | > 70% | > 70% |
| Reference | [1] | [1] |
Experimental Protocols
Methodology for this compound Analysis in Oral Fluid by UHPLC-HRMS
This protocol is a summary of a validated method for the quantification of this compound in oral fluid.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of oral fluid sample, add an internal standard.
- Add a suitable buffer to adjust the pH.
- Add an organic extraction solvent (e.g., n-hexane:ethyl acetate).
- Vortex mix and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a mobile phase-compatible solvent.
2. UHPLC-HRMS Analysis:
- Chromatographic Column: A suitable C18 column.
- Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) in water with formic acid and an organic component of ammonium formate in methanol/acetonitrile with formic acid.
- Injection Volume: 10 µL.
- Mass Spectrometer: A high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Data Acquisition: Acquire data in full scan or targeted SIM mode.
3. Calibration Curve Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
- Prepare a series of working standard solutions by serial dilution of the stock solution.
- Spike blank oral fluid with the working standard solutions to create calibration standards at a minimum of five different concentration levels.
- Process the calibration standards using the same sample preparation procedure as the unknown samples.
Visualizations
Caption: Troubleshooting workflow for poor calibration curve linearity in this compound analysis.
References
- 1. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Synthetic Cannabinoids this compound, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantifica… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of JWH-122 and JWH-018: Receptor Binding and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic cannabinoids JWH-122 and JWH-018, focusing on their receptor binding affinities and functional activities at the human cannabinoid receptors CB1 and CB2. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
This compound and JWH-018 are potent synthetic cannabinoids belonging to the naphthoylindole family. While both compounds act as full agonists at CB1 and CB2 receptors, they exhibit distinct profiles in terms of their binding affinity and functional potency. This compound demonstrates significantly higher binding affinity for both CB1 and CB2 receptors compared to JWH-018. This heightened affinity, particularly at the CB1 receptor, may correlate with a greater potential for psychoactive effects and a different toxicological profile.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and JWH-018, providing a direct comparison of their receptor binding affinities (Ki) and functional potencies (EC50).
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Assay Type for EC50 |
| This compound | CB1 | 0.69[1][2] | 5.8 (inhibition of adenylyl cyclase) | cAMP Assay |
| CB2 | 1.2[1][2] | 6.5 (G protein activation) | GTPγS Assay | |
| JWH-018 | CB1 | 9.0 | 102 (G protein activation)[1] | GTPγS Assay |
| 14.7 (inhibition of adenylyl cyclase) | cAMP Assay | |||
| 4.4 (MAPK activation) | MAPK Assay | |||
| CB2 | 2.94[1] | 133 (G protein activation)[1] | GTPγS Assay |
In-Depth Analysis
Receptor Binding Affinity:
This compound exhibits a remarkably high affinity for the CB1 receptor (Ki = 0.69 nM), over 13 times more potent than JWH-018 (Ki = 9.0 nM).[1][2] This suggests that this compound binds more readily and with greater stability to the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. At the CB2 receptor, which is predominantly expressed in the immune system, this compound also shows a higher affinity (Ki = 1.2 nM) compared to JWH-018 (Ki = 2.94 nM), although the difference is less pronounced than at the CB1 receptor.[1][2]
Functional Activity:
Both this compound and JWH-018 are full agonists at CB1 and CB2 receptors, meaning they can elicit a maximal response from the receptor. However, their potencies differ significantly. In functional assays, this compound demonstrates potent activation of both CB1 and CB2 receptors with EC50 values in the low nanomolar range. For instance, its potency in inhibiting adenylyl cyclase via CB1 is 5.8 nM.
JWH-018, while also a full agonist, generally displays lower potency in functional assays compared to this compound. Its EC50 for G protein activation at the CB1 receptor is 102 nM, and at the CB2 receptor, it is 133 nM.[1] It is important to note that the EC50 values for a single compound can vary depending on the specific functional assay employed (e.g., GTPγS, cAMP, β-arrestin), as these assays measure different downstream signaling events.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for CB1/CB2 receptors and the general workflows for the experimental protocols used to determine binding affinity and functional activity.
Experimental Protocols
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells (e.g., HEK293 or CHO cells) or tissue homogenates.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound or JWH-018).
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve by plotting the percentage of specific binding against the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of an agonist to activate the G-proteins coupled to the cannabinoid receptor, providing a measure of the compound's potency (EC50) and efficacy (Emax).
-
Membrane Preparation: Similar to the binding assay, membranes containing the cannabinoid receptor are prepared.
-
Incubation: The membranes are incubated in an assay buffer containing the test compound (this compound or JWH-018), guanosine (B1672433) diphosphate (B83284) (GDP), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Initiation: The binding reaction is initiated by the addition of the cell membranes or the test compound. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound [³⁵S]GTPγS by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the log concentration of the agonist to generate a dose-response curve. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined from this curve.
Conclusion
This compound and JWH-018 are both high-efficacy full agonists at cannabinoid receptors. However, the significantly higher binding affinity of this compound, particularly at the CB1 receptor, distinguishes it from JWH-018. This suggests that this compound may have a more pronounced and potent pharmacological effect in vivo, a critical consideration for researchers investigating the therapeutic potential or toxicological risks of synthetic cannabinoids. The provided data and protocols offer a foundational resource for further investigation and comparative studies in the field.
References
Comparative Effects on Placental Cell Viability and Function
A comparative analysis of the synthetic cannabinoid JWH-122 and the primary psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC), on placental cells reveals distinct mechanisms and potencies of action, highlighting the potential for varied impacts on placental function and fetal development. While direct comparative studies are limited, a synthesis of available research on individual compounds provides critical insights for researchers, scientists, and drug development professionals.
Research indicates that both this compound and THC can negatively impact placental cells, but their potency and mechanisms of action may differ. Synthetic cannabinoids like this compound are often more potent agonists of the cannabinoid receptors CB1 and CB2 than THC. This difference in potency can lead to more pronounced effects on placental cell viability and function at lower concentrations.
Studies on human placental cell lines, such as BeWo and JEG-3, have demonstrated that exposure to synthetic cannabinoids can lead to decreased cell viability, induction of apoptosis (programmed cell death), and alterations in the production of crucial placental hormones like human chorionic gonadotropin (hCG). For instance, JWH-018, a related synthetic cannabinoid, has been shown to reduce the viability of trophoblast-like cells and syncytialisation, the process of cell fusion to form the syncytiotrophoblast layer of the placenta.
THC has also been shown to affect placental development by impairing trophoblast differentiation and invasion, which are critical processes for the establishment of a healthy pregnancy. The effects of both compounds are often mediated through the cannabinoid receptors, but they can also involve other cellular pathways.
Quantitative Data Summary
The following table summarizes findings from various studies on the effects of this compound and THC on placental cells. It is important to note that the data is compiled from different studies and experimental conditions may vary.
| Parameter | This compound/Similar Synthetic Cannabinoids | THC | Cell Line(s) |
| Effect on Cell Viability | Dose-dependent decrease | Dose-dependent decrease | BeWo, JEG-3, HTR-8/SVneo |
| Induction of Apoptosis | Increased apoptosis observed | Increased apoptosis observed | BeWo, JEG-3 |
| Effect on hCG Production | Dose-dependent decrease | Reduced hCG secretion | BeWo, JEG-3 |
| Trophoblast Invasion | Inhibition of invasion | Inhibition of invasion | HTR-8/SVneo |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature concerning the effects of cannabinoids on placental cells.
Cell Culture and Treatment: Human placental choriocarcinoma cell lines (e.g., BeWo, JEG-3) or first-trimester extravillous trophoblast cell lines (e.g., HTR-8/SVneo) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with a medium containing various concentrations of this compound or THC, or a vehicle control (e.g., DMSO).
Cell Viability Assay (MTT Assay): Following treatment for a specified duration (e.g., 24, 48, or 72 hours), the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Caspase-3/7 Activity Assay): Apoptosis can be quantified by measuring the activity of executioner caspases 3 and 7. After treatment, a luminogenic substrate for caspase-3/7 is added to the cells. The luminescence, which is proportional to the caspase activity, is measured using a luminometer.
Hormone Secretion Assay (ELISA): The concentration of hCG in the cell culture supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The absorbance is measured, and the hormone concentration is calculated based on a standard curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of cannabinoids in placental cells and a typical experimental workflow for studying their effects.
Caption: Generalized cannabinoid signaling pathways in placental cells.
Caption: Typical experimental workflow for assessing cannabinoid effects.
Unmasking "Spice": A Comparative Guide to the Immunoassay Cross-Reactivity of JWH-122 Metabolites
For researchers, scientists, and drug development professionals, the accurate detection of synthetic cannabinoids like JWH-122 is a significant challenge. The rapid metabolism of these compounds and the variable cross-reactivity of their metabolites in commonly used immunoassays can lead to false-negative results. This guide provides a comparative analysis of the cross-reactivity of this compound metabolites in commercially available immunoassays, supported by experimental data and detailed protocols to aid in the development and selection of effective screening tools.
The ever-evolving landscape of synthetic cannabinoids, often sold under names like "Spice" or "K2," presents a continuous challenge for toxicological screening. This compound, a potent naphthoylindole synthetic cannabinoid, is extensively metabolized in the body, primarily through hydroxylation of its pentyl chain, forming key metabolites such as the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) derivatives. The ability of screening immunoassays to detect these metabolites is crucial for identifying this compound use.
Performance of Commercial Immunoassays in Detecting this compound and its Metabolites
The cross-reactivity of this compound and its primary metabolites varies significantly across different immunoassay platforms. This variability is largely dependent on the specific antibody used in the assay and its recognition of the structural features of the target analyte. Below is a summary of available data on the cross-reactivity of this compound and its metabolites in select commercial enzyme-linked immunosorbent assay (ELISA) and homogeneous enzyme immunoassay (HEIA) kits.
| Immunoassay Kit | Analyte | % Cross-Reactivity |
| Randox Synthetic Cannabinoids (JWH-018) ELISA | This compound | 9.8% |
| This compound N-(5-hydroxypentyl) metabolite | 11.6% | |
| This compound N-(4-hydroxypentyl) metabolite | Data Not Available | |
| Immunalysis HEIA (UR-144 N-pentanoic acid target) | This compound | <0.05% at 100,000 ng/mL[1] |
| This compound Metabolites | Data Not Available | |
| NMS JWH-018 direct ELISA | This compound | Low |
| This compound N-(5-hydroxypentyl) metabolite | Moderate | |
| This compound N-(4-hydroxypentyl) metabolite | Data Not Available |
Note: "Data Not Available" indicates that specific quantitative cross-reactivity data for that metabolite in the specified assay was not found in the reviewed literature. "Low" and "Moderate" are qualitative descriptors from a study that did not provide specific percentage values[2].
Comparison with Alternative Synthetic Cannabinoids
To provide a broader context, the following table compares the cross-reactivity of this compound metabolites with that of other commonly encountered synthetic cannabinoids and their metabolites in various immunoassays.
| Immunoassay Kit | Analyte | % Cross-Reactivity |
| Neogen Synthetic Cannabinoids (UR-144/XLR-11) ELISA | UR-144 N-pentanoic acid | 100% |
| UR-144 N-(5-hydroxypentyl) metabolite | 88.89% | |
| (±)-UR-144 N-(4-hydroxypentyl) metabolite | 61.54% | |
| XLR-11 | 44.94% | |
| XLR-11 N-(4-hydroxypentyl) metabolite | 6.56% | |
| Thermo Scientific CEDIA UR-144/XLR-11 Assay | UR-144 N-pentanoic acid | 100% |
| UR-144 | 50% | |
| UR-144 N-(5-hydroxypentyl) metabolite | 50% | |
| XLR-11 | 50% | |
| XLR-11 N-(4-hydroxypentyl) metabolite | 14% |
Experimental Protocols
Accurate determination of cross-reactivity is fundamental to validating an immunoassay. The following is a generalized experimental protocol for a competitive ELISA, which is a common method for assessing cross-reactivity.
Protocol: Competitive ELISA for Cross-Reactivity Determination
1. Materials:
-
Microtiter plates pre-coated with a synthetic cannabinoid-protein conjugate.
-
Primary antibody specific to the target synthetic cannabinoid.
-
Enzyme-conjugated secondary antibody.
-
Standard of the target synthetic cannabinoid.
-
Test compounds (this compound, its metabolites, and other synthetic cannabinoids).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
2. Procedure:
-
Preparation of Standard and Test Compound Dilutions: Prepare serial dilutions of the standard and each test compound in the assay buffer.
-
Competition Reaction: Add a fixed concentration of the primary antibody to each dilution of the standard and test compounds. Incubate to allow the antibody to bind to the free analyte.
-
Incubation on Coated Plate: Transfer the antibody-analyte mixtures to the wells of the pre-coated microtiter plate. Incubate to allow any unbound primary antibody to bind to the coated antigen.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition and Signal Development: Add the substrate solution and incubate until color develops.
-
Stopping the Reaction and Reading: Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the standard and the test compounds.
-
Determine the concentration of the standard and the test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for determining immunoassay cross-reactivity using a competitive ELISA format.
Caption: Simplified signaling pathway of this compound and its metabolites via cannabinoid receptors.
Conclusion
The detection of this compound and its metabolites is highly dependent on the immunoassay used. The data presented here highlights the importance of selecting an assay with known cross-reactivity profiles for the target analytes. For comprehensive screening, laboratories should consider using a panel of immunoassays with different cross-reactivity characteristics or supplementing screening with more specific confirmatory methods like mass spectrometry. The provided experimental protocol offers a framework for in-house validation and comparison of new immunoassays against emerging synthetic cannabinoids. As the landscape of designer drugs continues to shift, ongoing evaluation of immunoassay performance is essential for accurate toxicological screening.
References
- 1. randoxtoxicology.com [randoxtoxicology.com]
- 2. Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits | National Institute of Justice [nij.ojp.gov]
Validating JWH-122's Cannabinoid Receptor-Independent Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cannabinoid JWH-122 and its cannabinoid receptor-independent effects, particularly in inducing apoptosis. Data is presented alongside comparisons with other synthetic cannabinoids, namely JWH-018 and UR-144, and the phytocannabinoid THC, to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a potent synthetic cannabinoid, has been demonstrated to induce apoptosis through mechanisms that are independent of the canonical cannabinoid receptors (CB1 and CB2). This off-target effect distinguishes it from other cannabinoids like JWH-018, UR-144, and THC, whose apoptotic actions are, at least in part, mediated by these receptors. Experimental evidence suggests that this compound's receptor-independent pathway involves the induction of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and subsequent activation of the caspase cascade. This guide summarizes the key experimental findings and methodologies used to validate these effects.
Comparative Data on Apoptotic Effects
The following tables summarize the quantitative and qualitative data from comparative studies on the effects of this compound and other cannabinoids on key markers of apoptosis.
Table 1: Effect on Cell Viability and Cannabinoid Receptor Dependence
| Compound | Cell Line | Concentration Range | Effect on Cell Viability | Receptor Dependence |
| This compound | BeWo (placental) | Not specified | Significant decrease | Independent |
| JWH-018 | BeWo (placental) | Not specified | Significant decrease | CB1 and CB2 dependent |
| UR-144 | BeWo (placental) | Not specified | Significant decrease | CB1 dependent |
| THC | BeWo (placental) | High concentrations | Significant decrease | CB1 and CB2 dependent |
Table 2: Mechanistic Comparison of Apoptotic Pathways
| Compound | Cell Line | ROS Production | Mitochondrial Membrane Potential | Caspase-3/7 Activation | Intracellular ATP Levels |
| This compound | BeWo, HK-2 | Increased[1][2] | Loss[1][2] | Increased (2-fold in HK-2)[3] | Increased (1.8-fold in HK-2)[3][4] |
| JWH-018 | BeWo | Increased[1][2] | Not specified | Increased (CB1/CB2 dependent)[1][2] | Not specified |
| UR-144 | BeWo | Not specified | Loss[1][2] | Increased (CB1 dependent)[1][2] | Not specified |
| THC | BeWo | Not specified | Loss[1][2] | Increased (CB1/CB2 dependent)[1][2] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments cited in the validation of this compound's receptor-independent effects.
Protocol 1: Validation of Cannabinoid Receptor Independence
This protocol outlines the general workflow to determine if the observed effects of a compound are mediated by cannabinoid receptors.
1. Cell Culture:
- Culture two cell lines in parallel:
- A cell line endogenously expressing or transfected to express CB1 and CB2 receptors (e.g., BeWo).
- A cell line that does not express CB1 and CB2 receptors (e.g., HEK293T).
- Maintain cells in appropriate culture medium and conditions.
2. Treatment with Cannabinoid Receptor Antagonists:
- In the receptor-expressing cell line (e.g., BeWo), pre-incubate cells with selective CB1 (e.g., SR141716A or AM281) and CB2 (e.g., SR144528) antagonists for a specified time (e.g., 1 hour) before adding this compound or the comparator compound.
- Include a vehicle control group (e.g., DMSO) and a group treated with the cannabinoid alone.
3. Compound Exposure:
- Treat both cell lines (with and without antagonist pre-treatment for the receptor-expressing line) with various concentrations of this compound and comparator compounds (e.g., JWH-018, UR-144, THC) for a defined period (e.g., 24 or 48 hours).
4. Endpoint Analysis:
- Perform assays to measure apoptosis, such as caspase activity assays (see Protocol 2).
- Analyze the results. If the apoptotic effect of the compound is blocked or significantly reduced by the antagonists in the receptor-expressing cells and is absent in the receptor-negative cells, the effect is considered receptor-dependent. If the effect persists in the presence of antagonists and is observed in receptor-negative cells, it is deemed receptor-independent.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate at a predetermined density.
- Treat cells with this compound or comparator compounds as described in Protocol 1. Include positive and negative controls.
2. Reagent Preparation:
- Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions. This typically involves a fluorogenic substrate (e.g., containing the DEVD peptide sequence) in an appropriate assay buffer.
3. Assay Procedure:
- After the treatment period, lyse the cells.
- Add the caspase-3/7 substrate solution to each well.
- Incubate the plate at room temperature or 37°C for a specified time (e.g., 1-2 hours), protected from light.
4. Data Acquisition:
- Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~499 nm excitation and ~521 nm emission for a fluorescein-based substrate).
- Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Protocol 3: Mitochondrial Membrane Potential Assay (TMRE)
This protocol assesses mitochondrial health by measuring the mitochondrial membrane potential using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate or on coverslips for microscopy.
- Treat cells with this compound or comparator compounds for the desired time.
2. TMRE Staining:
- Prepare a working solution of TMRE in a suitable buffer or culture medium (e.g., 100-200 nM).
- Remove the treatment medium and incubate the cells with the TMRE solution at 37°C for 15-30 minutes, protected from light.
3. Data Acquisition:
- Microplate Reader: Wash the cells with buffer and measure the fluorescence at an excitation of ~549 nm and an emission of ~575 nm.
- Fluorescence Microscopy: After staining, wash the cells and observe them under a fluorescence microscope using the appropriate filter set. A decrease in red fluorescence intensity indicates a loss of mitochondrial membrane potential.
Visualizing the Pathways and Workflows
The following diagrams illustrate the experimental logic for validating receptor independence and the proposed signaling pathway for this compound's off-target effects.
Caption: Workflow for validating cannabinoid receptor-independent effects.
Caption: Proposed signaling pathway for this compound's receptor-independent apoptosis.
Conclusion
The available evidence strongly indicates that this compound can induce apoptosis through a cannabinoid receptor-independent mechanism, primarily involving mitochondrial dysfunction and oxidative stress. This contrasts with other synthetic and phytocannabinoids whose apoptotic effects are largely mediated by CB1 and/or CB2 receptors. For researchers in drug development, this highlights the potential for off-target effects with synthetic cannabinoids and underscores the importance of comprehensive toxicological profiling beyond receptor binding assays. Further research is warranted to fully elucidate the specific molecular targets of this compound that initiate this receptor-independent apoptotic cascade.
References
- 1. Synthetic cannabinoids JWH-018, this compound, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Cannabinoids this compound and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Nephrotoxicity of JWH-122 Compared to Other Synthetic Cannabinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of synthetic cannabinoid (SCB) use has been linked to a rise in adverse health effects, including acute kidney injury (AKI). Understanding the specific mechanisms of nephrotoxicity for individual SCBs is crucial for risk assessment and the development of potential therapeutic interventions. This guide provides a comparative analysis of the in vitro nephrotoxicity of JWH-122, a naphthoylindole SCB, with other structurally distinct SCBs, supported by experimental data.
Comparative Analysis of In Vitro Nephrotoxicity
Recent in vitro studies utilizing human proximal tubule (HK-2) cells have shed light on the nephrotoxic potential of this compound and other SCBs. The primary mechanism of this compound-induced nephrotoxicity appears to be the disruption of mitochondrial function, leading to the activation of apoptotic pathways. Notably, this occurs at concentrations relevant to in vivo exposure (1 nM - 1 μM) and without causing overt cell death as measured by traditional viability assays.[1][2][3][4]
A key study compared the effects of this compound with two other SCBs: THJ-2201 and AB-FUBINACA. The findings indicate that this compound and THJ-2201 share a common nephrotoxic signature characterized by mitochondrial dysregulation and apoptosis. In contrast, AB-FUBINACA did not elicit the same toxic effects in this in vitro model.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the comparative in vitro nephrotoxicity studies on HK-2 cells.
| Parameter | This compound | THJ-2201 | AB-FUBINACA | Control |
| Cell Viability (MTT, LDH, Neutral Red) | No significant effect | No significant effect | No significant effect | Normal |
| Mitochondrial Membrane Potential | Hyperpolarization | Hyperpolarization | No significant effect | Stable |
| Intracellular ATP Levels | Increased (1.8-fold)[1] | Increased | No significant effect | Baseline |
| Caspase-3 Activity | Increased (2-fold)[1] | Increased | No significant effect | Baseline |
| Apoptosis | Induced | Induced | Not induced | Minimal |
Experimental Protocols
The following methodologies were employed in the key comparative studies to assess the in vitro nephrotoxicity of this compound and other SCBs.
Cell Culture and Exposure
-
Cell Line: Human kidney proximal tubule epithelial cells (HK-2) were used as the in vitro model for the renal proximal tubule.
-
Culture Conditions: Cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Synthetic Cannabinoid Treatment: HK-2 cells were exposed to varying concentrations of this compound, THJ-2201, and AB-FUBINACA (typically ranging from 1 nM to 1 μM) for a specified duration (e.g., 24 hours).
Nephrotoxicity Assays
-
Cell Viability Assays:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To measure the release of LDH from damaged cells as a marker of cytotoxicity.
-
Neutral Red Uptake Assay: To evaluate cell membrane integrity.
-
-
Mitochondrial Function Assays:
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: A fluorescent probe (e.g., JC-1) was used to determine changes in ΔΨm. Hyperpolarization is an early indicator of mitochondrial dysfunction.
-
Intracellular ATP Level Measurement: A luciferin/luciferase-based assay was used to quantify intracellular ATP levels.
-
-
Apoptosis Assays:
-
Caspase-3 Activity Assay: A fluorometric assay was used to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Nuclear Staining: Dyes such as Hoechst 33342 were used to visualize nuclear morphology and identify apoptotic bodies.
-
Mechanistic Studies
-
Cannabinoid Receptor (CBR) Antagonism: To investigate the role of cannabinoid receptors in mediating the observed effects, cells were pre-treated with CBR antagonists (SR141716A for CB1R and SR144528 for CB2R) prior to SCB exposure.
-
Use of CBR-deficient Cell Lines: Human embryonic kidney 293 (HEK293T) cells, which do not express cannabinoid receptors, were used to determine if the toxic effects were CBR-dependent or due to off-target actions.
Visualizing the Molecular Pathway and Experimental Design
The following diagrams illustrate the proposed signaling pathway for this compound-induced nephrotoxicity and the general experimental workflow.
Caption: Proposed signaling pathway for this compound-induced in vitro nephrotoxicity.
Caption: General experimental workflow for in vitro nephrotoxicity assessment.
Conclusion
The available in vitro evidence strongly suggests that this compound induces nephrotoxicity in human proximal tubule cells primarily through the disruption of mitochondrial function and subsequent activation of apoptosis. This toxicological profile is shared with THJ-2201 but not with AB-FUBINACA, highlighting the structural and mechanistic diversity among synthetic cannabinoids. These findings underscore the importance of evaluating the specific toxicological profiles of individual SCBs to better understand their potential for causing kidney damage. Further research is warranted to fully elucidate the complex molecular mechanisms and to translate these in vitro findings to in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Cannabinoids this compound and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthetic Cannabinoids this compound and THJ-2201 Disrupt Endocannabinoid-Regulated Mitochondrial Function and Activate Apoptotic Pathways as a Primary Mechanism of In Vitro Nephrotoxicity at In Vivo Relevant Concentrations. | Sigma-Aldrich [sigmaaldrich.com]
A comparative study of JWH-122 and JWH-210's pharmacological effects.
A Comparative Pharmacological Analysis of JWH-122 and JWH-210
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of this compound and JWH-210, two synthetic cannabinoid receptor agonists (SCRAs) from the naphthoylindole family. Both compounds were developed by Dr. John W. Huffman and have been identified in recreational products, prompting significant interest in their distinct pharmacological profiles.[1][2][3][4][5] This document synthesizes experimental data on their receptor binding affinities, functional activities, and in vivo effects to serve as a resource for research and drug development.
Section 1: Pharmacodynamics - Receptor Binding and Functional Activity
This compound and JWH-210 are potent agonists at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][3][4][6] Their primary mechanism of action involves mimicking endogenous cannabinoids to modulate neurotransmission.
Receptor Binding Affinity
Binding affinity, typically expressed as the inhibition constant (Kᵢ), indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity. Both this compound and JWH-210 exhibit high affinity for CB1 and CB2 receptors, with potencies significantly greater than that of Δ⁹-tetrahydrocannabinol (THC).[1]
JWH-210 generally displays a slightly higher affinity for both CB1 and CB2 receptors compared to this compound. Specifically, JWH-210's affinity for the CB1 receptor is approximately 100 times higher than that of THC.[7] The ethyl substitution on the naphthoyl ring of JWH-210, compared to the methyl group on this compound, contributes to this enhanced potency.[5][8]
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ)
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference(s) |
| This compound | 0.69 | 1.2 | [5][9] |
| JWH-210 | 0.46 | 0.69 | [4][8] |
Note: Kᵢ values can vary between different assay methodologies.
Functional Activity
Both this compound and JWH-210 act as full agonists at CB1 and CB2 receptors.[8] This means they bind to the receptor and elicit a maximal functional response, in contrast to partial agonists like THC.[8] Their action as potent, full agonists is a key factor in their distinct and often more intense physiological and psychoactive effects compared to cannabis.[8][10] The activation of these G-protein coupled receptors initiates downstream signaling cascades, primarily through the Gαi/o subunit, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11][12]
References
- 1. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soft-tox.org [soft-tox.org]
- 5. JWH-210 - Wikipedia [en.wikipedia.org]
- 6. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study. [repository.cam.ac.uk]
- 7. Behavioral and Pharmacokinetic Profile of Indole-Derived Synthetic Cannabinoids JWH-073 and JWH-210 as Compared to the Phytocannabinoid Δ9-THC in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JWH-210: Exploring Cannabinoid Research With Chem Labs Europa | ChemLabs Europa [chemlabseuropa.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 12. Analysis of the pharmacological properties of this compound isomers and THJ-2201, RCS-4 and AB-CHMINACA in HEK293T cells and hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating JWH-122 from its Structural Isomers in Forensic Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of synthetic cannabinoids presents a significant challenge for forensic laboratories, primarily due to the vast number of structural isomers designed to circumvent controlled substance laws. JWH-122, a potent synthetic cannabinoid, and its isomers are frequently encountered in forensic casework. Distinguishing between these isomers is critical for accurate drug identification and legal proceedings, as subtle structural variations can lead to differences in pharmacological effects and legal status. This guide provides a comparative overview of analytical techniques and experimental data for the robust differentiation of this compound from its common structural isomers.
Introduction to this compound and its Isomers
This compound, or (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone, is a synthetic cannabinoid of the naphthoylindole family.[1] Its structural isomers typically involve variations in the position of the methyl group on the naphthyl ring or the attachment point of the pentyl chain on the indole (B1671886) ring. Common isomers include JWH-019 (1-hexyl-3-(1-naphthoyl)indole), which is an isomer by molecular formula but with a different alkyl chain length, and positional isomers where the methyl group is at a different position on the naphthyl ring. The identical molecular weight and similar chemical properties of these isomers make their differentiation a complex analytical task.
Analytical Approaches for Isomer Differentiation
Several analytical techniques can be employed to differentiate this compound from its structural isomers. The most effective approaches often involve a combination of chromatographic separation and mass spectrometric or spectroscopic detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique in forensic drug analysis. While isomers often produce nearly identical electron ionization (EI) mass spectra, they can frequently be separated based on their retention times on a gas chromatography column.[2] For isomers that co-elute, tandem mass spectrometry (MS/MS) can provide differentiation through unique fragmentation patterns.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers an alternative and often complementary approach to GC-MS. It is particularly useful for thermolabile or less volatile compounds. Chromatographic separation is paramount, and distinct precursor-to-product ion transitions can be used for unequivocal identification of each isomer.[4]
-
Gas Chromatography-Infrared Spectroscopy (GC-IR): As an orthogonal technique, GC-IR provides structural information based on the absorption of infrared radiation. Since isomers have unique vibrational modes, their IR spectra are distinct, allowing for their unambiguous identification even when they co-elute chromatographically and have similar mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, making it a powerful tool for the definitive identification of isomers. Both 1D and 2D NMR experiments can be used to elucidate the precise connectivity of atoms within a molecule, thereby distinguishing between positional isomers.
Comparative Analytical Data
The following tables summarize key analytical data for the differentiation of this compound from its common structural isomers using GC-MS and LC-MS/MS.
Table 1: GC-MS Data for this compound and Isomers
| Compound | Retention Time (min) | Key Discriminating EI-MS Fragment Ions (m/z) and Ratios |
| This compound | 7.40 | While specific ion ratios for this compound isomers are not extensively documented in single studies, the principle of using fragment ion ratios, such as the m/z 121:91 ratio observed for other JWH isomers, is a key strategy.[3] |
| JWH-019 | 7.20 | Isomers often exhibit subtle differences in the relative intensities of their fragment ions. |
| JWH-081 | 8.11 | Comparison of full mass spectra against a library of known standards is crucial for identification. |
Retention times are cited from a specific study and may vary depending on the GC column and analytical conditions.[3]
Table 2: LC-MS/MS Data for this compound and Isomers
| Compound | Precursor Ion (m/z) | Product Ions (m/z) for MRM |
| This compound | 356.2 | 169.1, 141.1 |
| JWH-019 | 356.2 | 155.1, 127.1 |
| JWH-210 | 370.2 | 183.1, 155.1 |
MRM transitions are essential for the selective detection and differentiation of co-eluting isomers.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound and its isomers using GC-MS and LC-MS/MS.
GC-MS Analysis Protocol
1. Sample Preparation:
-
Accurately weigh 1 mg of the seized material.
-
Dissolve the sample in 1 mL of methanol (B129727).
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 280 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Acquisition: Full scan mode.
3. Data Analysis:
-
Compare the retention time of the analyte with that of a certified reference standard for this compound and its isomers.
-
Compare the acquired mass spectrum with a validated spectral library.
-
For co-eluting isomers, carefully examine the relative abundances of key fragment ions and their ratios.[3]
LC-MS/MS Analysis Protocol
1. Sample Preparation:
-
Follow the same sample preparation procedure as for GC-MS analysis, using methanol or a suitable mobile phase compatible solvent.
-
Dilute the sample extract as necessary to fall within the linear range of the instrument.
2. Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system (or equivalent).
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode using the transitions listed in Table 2.
3. Data Analysis:
-
Confirm the presence of the target analyte by matching its retention time and the ratio of the quantifier and qualifier MRM transitions with those of a certified reference standard.
Workflow for Isomer Differentiation
The following diagram illustrates a typical workflow for the differentiation of this compound from its structural isomers in a forensic laboratory setting.
Caption: Analytical workflow for identifying this compound isomers.
Conclusion
The differentiation of this compound from its structural isomers is a critical task in forensic science that requires a multi-faceted analytical approach. While GC-MS remains a primary tool, reliance on retention time alone is often insufficient. The use of tandem mass spectrometry (GC-MS/MS and LC-MS/MS) provides a higher degree of specificity by exploiting differences in fragmentation patterns and precursor-product ion transitions. For the most challenging cases, orthogonal techniques such as GC-IR and NMR spectroscopy offer definitive structural elucidation. By employing the methodologies and comparative data presented in this guide, forensic laboratories can enhance their capabilities for the accurate and reliable identification of this compound and its isomers.
References
In vivo comparison of JWH-122 and its N-(4-hydroxypentyl) metabolite
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the synthetic cannabinoid JWH-122 and its primary N-(4-hydroxypentyl) metabolite. Due to a lack of direct in vivo studies on the N-(4-hydroxypentyl) metabolite of this compound, this guide incorporates data from the parent compound and draws inferences from in vivo studies of structurally similar hydroxylated metabolites of other synthetic cannabinoids, such as JWH-018.
Executive Summary
This compound is a potent synthetic cannabinoid that binds with high affinity to both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).[1][2][3] In vivo, it produces cannabimimetic effects, including altered perception and physiological changes such as tachycardia and hypertension.[4][5] Metabolism of this compound primarily occurs through hydroxylation of the N-pentyl chain, with the N-(4-hydroxypentyl) metabolite being a significant product.[6][7] While the physiological and toxicological properties of this specific metabolite have not been fully determined, studies on hydroxylated metabolites of the related compound JWH-018 suggest that they can retain significant in vivo activity, potentially contributing to the overall pharmacological and toxicological profile of the parent compound.[8][9][10][11]
Data Presentation
Table 1: Receptor Binding Affinity
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| This compound | 0.69[1][2][3] | 1.2[1][2][3] |
| This compound N-(4-hydroxypentyl) metabolite | Data not available | Data not available |
Table 2: In Vivo Pharmacological Data (Observational in Humans)
| Compound | Route of Administration | Dose | Key Observations |
| This compound | Inhalation | 1 mg | Increased systolic and diastolic blood pressure, increased heart rate. Minimal subjective effects reported at this dose.[4][5] |
| This compound N-(4-hydroxypentyl) metabolite | Not applicable | Not applicable | No direct in vivo data available. Inferences from hydroxylated JWH-018 metabolites suggest potential for cannabimimetic effects, including hypothermia and locomotor depression in mice.[11] |
Experimental Protocols
In Vivo Metabolism Study of this compound in Chimeric Mice
A study investigating the metabolism of this compound utilized chimeric mice with humanized livers to provide an in vivo model.[12][13]
-
Animal Model: Chimeric mice with approximately 80% human hepatocytes.
-
Administration: Oral administration of this compound.
-
Sample Collection: Urine samples were collected.
-
Analysis: Samples were analyzed using liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites.[12][13]
In Vivo Cannabinoid Activity Assessment in Mice (General Protocol)
The following is a general protocol for assessing the in vivo effects of cannabinoid compounds in mice, often referred to as the "cannabinoid tetrad."[11][14][15]
-
Animal Model: Male C57BL/6 mice.
-
Administration: Intraperitoneal (i.p.) injection of the test compound dissolved in a vehicle (e.g., a mixture of ethanol, Tween-80, and saline).
-
Behavioral and Physiological Assessments:
-
Locomotor Activity: Measured using an open-field activity monitoring system.
-
Body Temperature: Rectal temperature measured before and after drug administration.
-
Catalepsy: Assessed by measuring the time an animal remains immobile in an uncomfortable posture.
-
Analgesia: Evaluated using a hot plate or tail-flick test.
-
-
Data Analysis: Comparison of the effects of the test compound to a vehicle control group using appropriate statistical methods.
Mandatory Visualizations
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Comparison.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study [frontiersin.org]
- 5. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids this compound and JWH-210 in Humans After Self-Administration: An Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo metabolisms of 1-pentyl-3-(4-methyl-1-naphthoyl)indole (this compound) | springermedicine.com [springermedicine.com]
- 14. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 15. academic.oup.com [academic.oup.com]
The Potent Profile of JWH-122: Correlating In Vitro Binding Affinity with In Vivo Efficacy
A Comparative Guide for Researchers in Cannabinoid Science
The synthetic cannabinoid JWH-122, a potent agonist of the cannabinoid receptors CB1 and CB2, has garnered significant interest within the scientific community for its distinct pharmacological profile. This guide provides a comprehensive comparison of this compound's in vitro receptor binding affinity with its in vivo potency, offering valuable data and experimental context for researchers, scientists, and drug development professionals. By examining its performance against the well-characterized phytocannabinoid Δ⁹-tetrahydrocannabinol (THC), this document aims to elucidate the structure-activity relationships that drive the potent effects of this synthetic compound.
Data Summary: this compound and THC at a Glance
The following table summarizes the key quantitative data for this compound and its comparator, THC, highlighting the in vitro binding affinities and in vivo potencies.
| Compound | Receptor | In Vitro Binding Affinity (Ki, nM) | In Vivo Potency (ED50, mg/kg) |
| This compound | CB1 | 0.69[1] | 0.18 (Rat, Drug Discrimination)[2] |
| CB2 | 1.2[1] | ||
| Δ⁹-THC | CB1 | 15 - 42.6 | 1 - 3 (Rat, Drug Discrimination)[3] |
| CB2 | 35.2 - 51[4] |
Unraveling the Potency: A Tale of Two Cannabinoids
This compound exhibits a significantly higher binding affinity for both the CB1 and CB2 receptors compared to THC. With a sub-nanomolar Ki value of 0.69 nM for the CB1 receptor, this compound demonstrates a binding affinity that is approximately 21 to 61 times greater than that of THC (Ki = 15 - 42.6 nM)[1]. A similar trend is observed at the CB2 receptor, where this compound's Ki of 1.2 nM indicates a substantially stronger interaction than THC's affinity in the 35.2 to 51 nM range[1][4].
This marked difference in in vitro binding affinity translates to a pronounced increase in in vivo potency. In drug discrimination studies in rats, a behavioral assay used to assess the subjective effects of drugs, this compound demonstrates an ED50 of 0.18 mg/kg[2]. This is notably more potent than THC, which typically has an ED50 in the range of 1 to 3 mg/kg in similar studies[3]. This data suggests a strong positive correlation between the high in vitro binding affinity of this compound and its potent in vivo effects.
Delving into the Mechanism: Cannabinoid Receptor Signaling
The physiological and psychoactive effects of cannabinoids like this compound and THC are primarily mediated through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by agonist binding is crucial to understanding their pharmacological effects.
Upon binding of an agonist such as this compound, the cannabinoid receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o). This activation, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP modulates the activity of downstream protein kinases and ion channels, ultimately leading to the characteristic physiological and behavioral effects of cannabinoid agonists.
Experimental Methodologies
The data presented in this guide are derived from established and validated experimental protocols commonly used in cannabinoid research.
In Vitro Radioligand Binding Assay
The in vitro binding affinity of this compound and THC to cannabinoid receptors is determined using a competitive radioligand binding assay.
In this assay, cell membranes expressing the cannabinoid receptor of interest are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound or THC). The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC50) is determined, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Drug Discrimination Assay
The in vivo potency of this compound and THC is assessed using a drug discrimination paradigm in animal models, typically rats.
Animals are trained to press one of two levers to receive a reward, with the correct lever being dependent on whether they have been administered the training drug (e.g., THC) or a vehicle. Once the animals have learned to reliably discriminate between the drug and vehicle, they are tested with various doses of the novel compound (this compound). The dose of the test compound that results in 50% of responses on the drug-associated lever is determined as the ED50, providing a measure of its in vivo potency and subjective similarity to the training drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the discriminative stimulus and response rate effects of Δ9-tetrahydrocannabinol and synthetic cannabinoids in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of JWH-122 and MAM-2201 metabolism.
This guide provides a comprehensive comparison of the metabolic pathways of two synthetic cannabinoids, JWH-122 and its fluorinated analog, MAM-2201. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at the biotransformation of these compounds, supported by experimental data.
Introduction
This compound, a potent synthetic cannabinoid, and its derivative MAM-2201 have been subjects of extensive metabolic studies due to their prevalence in recreational drug markets and the need for reliable detection methods in biological samples. Understanding their metabolism is crucial for forensic toxicology and for assessing the pharmacological and toxicological profiles of their metabolites. Both compounds share a common metabolic fate to a significant extent, yet key differences in their primary metabolites allow for the differentiation of their intake.[1][2]
Data Presentation: Quantitative Metabolic Profiles
The metabolism of this compound and MAM-2201 results in a variety of phase I and phase II metabolites. The primary routes of metabolism involve hydroxylation and carboxylation of the N-pentyl chain.[2]
Table 1: Major Phase I Metabolites of this compound and MAM-2201
| Metabolite | This compound | MAM-2201 |
| N-4-hydroxypentyl-JWH-122 | Predominant Metabolite[1][2][3] | Minor Metabolite |
| N-5-hydroxypentyl-JWH-122 | Minor Metabolite | Primary Metabolite[1][2][3] |
| N-pentanoic acid-JWH-122 | Detected[4][5] | Detected[6] |
| N-4-hydroxypentyl-MAM-2201 | Not Applicable | Trace amounts detected[1][2] |
Table 2: Phase II Conjugation of this compound Metabolites
| Conjugate | Presence in in vivo models |
| Glucuronide | Detected[4][5] |
| Sulfate (B86663) | Detected[4][5] |
Experimental Protocols
The characterization of this compound and MAM-2201 metabolism has been achieved through a combination of in vitro and in vivo experimental models.
In Vitro Metabolism with Human Liver Microsomes
This protocol is a standard method for studying phase I metabolism.
-
Incubation: this compound or MAM-2201 is incubated with pooled human liver microsomes (HLMs). The reaction mixture typically contains a phosphate (B84403) buffer (pH 7.4), the substrate (synthetic cannabinoid), and an NADPH-generating system to initiate the enzymatic reactions.[7][8]
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Sample Preparation: The mixture is centrifuged, and the supernatant containing the metabolites is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.
-
Analysis: The metabolites are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
In Vivo Metabolism using Chimeric Mice
This model allows for the study of both phase I and phase II metabolism in a system that mimics human liver function.
-
Administration: this compound is administered orally to chimeric mice with humanized livers.[4][5]
-
Sample Collection: Urine samples are collected over a specified period.
-
Enzymatic Hydrolysis: To analyze conjugated metabolites, urine samples are treated with β-glucuronidase and sulfatase to cleave the glucuronide and sulfate groups, respectively.[4][5]
-
Analysis: Both hydrolyzed and non-hydrolyzed urine samples are analyzed by LC-MS/MS and high-resolution mass spectrometry to identify the full spectrum of metabolites.[4][5]
Mandatory Visualization
The following diagrams illustrate the metabolic pathways of this compound and MAM-2201 and a typical experimental workflow for their analysis.
Conclusion
The metabolic profiles of this compound and MAM-2201 are closely related, with both compounds generating a series of hydroxylated and carboxylated metabolites. The key distinguishing feature is the predominant metabolite: N-4-hydroxypentyl-JWH-122 for this compound and N-5-hydroxypentyl-JWH-122 for MAM-2201.[1][2][3] This difference is critical for forensic applications, allowing for the specific identification of the consumed parent compound. The experimental protocols outlined, utilizing both in vitro and in vivo models coupled with advanced mass spectrometry techniques, provide a robust framework for the continued investigation of synthetic cannabinoid metabolism.
References
- 1. Determination of major metabolites of MAM-2201 and this compound in in vitro and in vivo studies to distinguish their intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo metabolisms of 1-pentyl-3-(4-methyl-1-naphthoyl)indole (this compound) | springermedicine.com [springermedicine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo human metabolism of a new synthetic cannabinoid NM-2201 (CBL-2201) - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of JWH-122 for CB1 over CB2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the synthetic cannabinoid JWH-122 for the cannabinoid receptors CB1 and CB2. The data presented is supported by experimental findings to aid in the evaluation of this compound's selectivity profile in comparison to other relevant cannabinoid ligands.
Comparative Binding Affinity Analysis
The selectivity of a compound for one receptor over another is a critical determinant of its pharmacological effects. For cannabinoid receptor ligands, the ratio of binding affinity (Ki) for the CB2 receptor versus the CB1 receptor indicates its potential for therapeutic applications with minimized psychoactive side effects, which are primarily mediated by CB1.
The binding affinity of this compound for human cannabinoid receptors has been determined through radioligand binding assays. It exhibits a high affinity for both CB1 and CB2 receptors, with a Ki of 0.69 nM for CB1 and 1.2 nM for CB2[1][2][3]. This results in a CB2/CB1 selectivity ratio of approximately 1.74, indicating a slight preference for the CB1 receptor.
For comparative purposes, the binding affinities of other synthetic cannabinoids are presented in the table below.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) |
| This compound | 0.69 [1][2][3] | 1.2 [1][2][3] | 1.74 |
| JWH-018 | 9.0 | 2.94 | 0.33 |
| JWH-073 | 14 | 9.1 | 0.65 |
| JWH-133 | 677 | 3.4 | 199 |
| JWH-210 | 0.46 | 0.69 | 1.5 |
| AM-2201 | 1.0 | 2.6 | 2.6 |
| WIN-55,212-2 | 3.7 | 0.92 | 0.25 |
| CP-55,940 | 0.98 - 2.5 | 0.92 | ~0.37 - 0.94 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for cannabinoid receptors is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells are transfected to stably express the human CB1 or CB2 receptor.
-
The cells are cultured and then harvested.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
2. Binding Assay:
-
The assay is typically conducted in a 96-well plate format.
-
A constant concentration of a radiolabeled cannabinoid agonist or antagonist (e.g., [³H]CP55,940 or [³H]SR141716A) is added to each well.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are then added to displace the radioligand.
-
The reaction mixture, containing the cell membranes, radioligand, and competitor, is incubated to reach binding equilibrium.
3. Separation and Detection:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The filters are washed to remove any remaining unbound radioactivity.
-
The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
4. Data Analysis:
-
The data is used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
-
The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The Ki value (inhibition constant) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Experimental workflow for a radioligand binding assay.
Signaling Pathways of CB1 and CB2 Receptors
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors by an agonist, such as this compound, initiates a cascade of intracellular signaling events.
CB1 Receptor Signaling: CB1 receptors are predominantly expressed in the central nervous system. Their activation leads to:
-
Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels, including the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.
-
Activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38 MAPK.
References
Safety Operating Guide
Proper Disposal Procedures for JWH-122: A Guide for Laboratory Professionals
Disclaimer: JWH-122 is classified as a Schedule I controlled substance in the United States and is a controlled substance in many other countries.[1] As such, its handling and disposal are subject to stringent federal, state, and local regulations. The following guidelines are based on general best practices for the disposal of hazardous chemical waste and controlled substances. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable laws and regulations.
Regulatory Compliance and Safety First
The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the environment, while maintaining full compliance with the law. The U.S. Controlled Substances Act (CSA) governs the manufacture, importation, possession, use, and distribution of controlled substances.[2] Disposal of Schedule I substances requires specific authorization and documentation.
Key Safety and Compliance Steps:
-
Consult Institutional EHS: Before proceeding with any disposal, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific procedures that are in compliance with your institution's policies and legal requirements.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Work in a Ventilated Area: All handling of this compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any powders or aerosols.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is crucial for its safe handling and disposal. Below is a summary of its key characteristics.[3]
| Property | Value |
| Molecular Formula | C₂₅H₂₅NO |
| Molar Mass | 355.481 g·mol⁻¹[1] |
| Appearance | Crystalline solid[3] |
| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 5 mg/ml[3] |
| CAS Number | 619294-47-2[1] |
Disposal Procedures
The primary method for the disposal of controlled substances like this compound is typically through a licensed hazardous waste contractor who is authorized to handle and dispose of such materials, usually via incineration.
Step 1: Waste Segregation and Labeling
-
Incompatible Wastes: Never mix this compound waste with incompatible chemicals.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: (4-Methyl-1-naphthyl)-(1-pentylindol-3-yl)methanone or this compound.[4][5] The label should also indicate the quantity of the waste.
Step 2: Disposal of Bulk/Unused this compound
-
Unused or expired this compound should be collected in a designated, sealed, and properly labeled waste container.
-
Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup and disposal. Incineration is a common method for destroying cannabis and synthetic cannabinoid waste.[6][7]
Step 3: Decontamination and Disposal of Empty Containers
-
Rinsing: Empty containers that held this compound must be decontaminated. The first rinse should be collected and disposed of as hazardous waste.[4] For highly toxic substances, the first three rinses must be collected as hazardous waste.[4] Given the potent biological activity of this compound, it is prudent to treat it as highly toxic.
-
Rinsate Collection: The rinsate should be collected in a labeled hazardous waste container.
-
Disposal of Rinsed Container: After thorough rinsing and air-drying, the container can typically be disposed of as non-hazardous waste, but confirm this with your EHS department.
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Personal protective equipment (e.g., gloves, disposable lab coats), absorbent pads, and other solid materials contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical degradation or disposal of this compound. The recommended procedure is to transfer the waste to a licensed and approved hazardous waste disposal facility.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Controlled Substances Act - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. monash.edu [monash.edu]
- 6. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling JWH-122
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of JWH-122, a potent synthetic cannabinoid. Adherence to these protocols is critical to ensure personnel safety and maintain regulatory compliance.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, including its physical and chemical properties, and its assigned Occupational Exposure Band (OEB) based on its high potency and pharmacological activity. As a potent synthetic cannabinoid, this compound is classified as a Schedule I controlled substance, indicating a high potential for abuse and no accepted medical use in the United States.
| Parameter | Value | Source |
| Chemical Formula | C₂₅H₂₅NO | --INVALID-LINK-- |
| Molecular Weight | 355.5 g/mol | --INVALID-LINK-- |
| Formulation | A crystalline solid | --INVALID-LINK-- |
| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 5 mg/ml | --INVALID-LINK-- |
| DEA Schedule | Schedule I | --INVALID-LINK-- |
| Occupational Exposure Band (OEB) | OEB 4 (1 to <10 µg/m³) | Inferred from potency and handling guidelines for potent compounds.[1][2][3][4] |
Personal Protective Equipment (PPE)
Due to the high potency and potential for aerosolization of this compound, a comprehensive PPE strategy is mandatory. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with nitrile or neoprene gloves. | Provides a robust barrier against dermal absorption. Double gloving minimizes contamination risk during doffing. Nitrile and neoprene offer good resistance to a range of chemicals.[5][6] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or accidental aerosolization of the powder. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential to prevent inhalation of the potent powder, especially during weighing and transfer. |
| Body Protection | A disposable, low-permeability lab coat with knit cuffs. | Protects skin and personal clothing from contamination. Knit cuffs provide a better seal with inner gloves. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Experimental Protocols: Handling and Solution Preparation
The following protocols provide a step-by-step guide for the safe handling of this compound powder and the preparation of solutions. These procedures are designed to minimize exposure and prevent contamination.
This protocol should be performed in a certified chemical fume hood or a ventilated balance enclosure (VBE).
-
Preparation of the Weighing Area:
-
Ensure the fume hood or VBE is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Gather all necessary equipment: anti-static weigh boat, spatulas, and pre-labeled receiving container.
-
-
Donning PPE:
-
Don all required PPE as outlined in the table above.
-
-
Weighing Procedure:
-
Place the weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder from the stock container to the weigh boat using a clean spatula.
-
Avoid creating dust. If any powder is spilled, clean it immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
Once the desired weight is obtained, securely close the stock container.
-
-
Transfer and Post-Weighing:
-
Carefully transfer the weighed powder to the pre-labeled receiving container.
-
Clean the spatula and any other contaminated reusable equipment with an appropriate solvent (e.g., ethanol) and collect the cleaning solution as hazardous waste.
-
Dispose of the weigh boat and any other disposable materials as hazardous waste.
-
Wipe down the work surface with a decontaminating solution.
-
This protocol should also be performed in a certified chemical fume hood.
-
Preparation:
-
Ensure all necessary equipment is within the fume hood, including the weighed this compound in its container, the chosen solvent (e.g., DMSO, ethanol), volumetric flasks, and pipettes.
-
-
Donning PPE:
-
Wear all required PPE.
-
-
Dissolution Procedure:
-
Add a small amount of the solvent to the container with the weighed this compound to dissolve the powder.
-
Carefully transfer the resulting solution to the appropriate volumetric flask.
-
Rinse the original container with additional solvent and add the rinse to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume with the solvent.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage and Cleanup:
-
Transfer the prepared stock solution to a clearly labeled and sealed storage vial.
-
Dispose of all contaminated disposable materials (e.g., pipette tips) as hazardous waste.
-
Clean any reusable glassware with an appropriate solvent, collecting the rinse as hazardous waste.
-
Operational and Disposal Plans
As a Schedule I controlled substance, the storage, use, and disposal of this compound are strictly regulated by the Drug Enforcement Administration (DEA).
-
Access and Security: this compound must be stored in a securely locked, substantially constructed cabinet or safe that is accessible only to authorized personnel.[7] A logbook must be maintained to record the date, time, amount used, and the identity of the user for every transaction.
-
Inventory: A complete and accurate inventory of all this compound must be maintained and reconciled regularly. Biennial inventories are required by the DEA.
-
Spill Response: In the event of a spill, the area should be evacuated and secured. Personnel with appropriate PPE should clean the spill using absorbent materials. All spill cleanup materials must be disposed of as hazardous waste.
The disposal of this compound and any materials contaminated with it must be handled in accordance with DEA regulations. It is illegal to dispose of controlled substances in the regular trash or down the drain.[8]
-
Segregation and Collection of Waste:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, clearly labeled hazardous waste container.
-
All liquid waste (e.g., unused solutions, solvent rinses) should be collected in a separate, clearly labeled hazardous waste container.
-
Expired or unwanted this compound in its original container should be segregated from the active stock and clearly labeled for disposal.
-
-
Contacting a Reverse Distributor:
-
The disposal of Schedule I controlled substances must be handled by a DEA-registered reverse distributor.[9] Your institution's Environmental Health and Safety (EHS) office will have a list of approved reverse distributors.
-
-
Documentation and Transfer:
-
The transfer of a Schedule I substance like this compound to a reverse distributor requires the completion of DEA Form 222.[9]
-
A DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must also be completed to document the substances being disposed of.[10]
-
Your EHS office will guide you through the process of completing these forms and arranging for the pickup of the waste by the reverse distributor.
-
-
Record Keeping:
-
Copies of all disposal records, including the completed DEA forms, must be maintained for a minimum of two years.[9]
-
Visual Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Experimental Workflow for Handling this compound.
Caption: Disposal Workflow for this compound Waste.
References
- 1. escopharma.com [escopharma.com]
- 2. Occupational Exposure Bands (OEBs) for Chemicals | Pharmaguideline [pharmaguideline.com]
- 3. agnopharma.com [agnopharma.com]
- 4. quotientsciences.com [quotientsciences.com]
- 5. gloves.com [gloves.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. csusm.edu [csusm.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. research-compliance.umich.edu [research-compliance.umich.edu]
- 10. unthsc.edu [unthsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
